molecular formula C7H14O3 B1603194 [4-(Hydroxymethyl)oxan-4-yl]methanol CAS No. 89975-77-9

[4-(Hydroxymethyl)oxan-4-yl]methanol

Cat. No.: B1603194
CAS No.: 89975-77-9
M. Wt: 146.18 g/mol
InChI Key: NKSPVEFJJKKISK-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)oxan-4-yl]methanol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(Hydroxymethyl)oxan-4-yl]methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4-(Hydroxymethyl)oxan-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Hydroxymethyl)oxan-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-5-7(6-9)1-3-10-4-2-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSPVEFJJKKISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600661
Record name (Oxane-4,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89975-77-9
Record name (Oxane-4,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(hydroxymethyl)oxan-4-yl]methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Strategic Synthesis of [4-(hydroxymethyl)oxan-4-yl]methanol and Novel Spirocyclic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Disubstituted" Advantage

In modern drug discovery, the "Escape from Flatland" initiative has prioritized sp3-rich scaffolds over traditional aromatic systems to improve solubility and metabolic stability. [4-(hydroxymethyl)oxan-4-yl]methanol (commonly known as 4,4-bis(hydroxymethyl)tetrahydropyran ) represents a critical "gem-disubstituted" building block.

Its value lies in the Thorpe-Ingold effect (gem-dimethyl effect), where the steric bulk of the C4 substituents pre-organizes the molecule for cyclization, making it an ideal precursor for 2,7-dioxaspiro[3.5]nonane —a bioisostere for cyclohexyl and piperidinyl groups. This guide details the robust synthesis of this core diol and its conversion into high-value spirocyclic derivatives.

Retrosynthetic Analysis

The synthesis of the target diol (3) can be approached via two primary logic gates:

  • Ring Construction (Route A): Building the pyran ring from acyclic precursors via double alkylation.

  • Functional Group Manipulation (Route B): Utilizing the commercially available tetrahydro-4H-pyran-4-one via a Tollens' condensation.

Retrosynthesis Target Target: [4-(hydroxymethyl)oxan-4-yl]methanol (4,4-bis(hydroxymethyl)tetrahydropyran) Intermediate1 Diethyl tetrahydropyran-4,4-dicarboxylate Target->Intermediate1 Reduction (LiAlH4) Intermediate2 Tetrahydro-4H-pyran-4-one Target->Intermediate2 Tollens' Condensation Start1 Start A: Diethyl Malonate + Bis(2-chloroethyl) ether Intermediate1->Start1 Double Alkylation (NaH) Start2 Start B: Tetrahydro-4H-pyran-4-one + Formaldehyde Intermediate2->Start2 Aldol/Cannizzaro

Figure 1: Retrosynthetic disconnection of the target diol showing the two primary pathways.

Core Synthesis Protocols

Method A: The Malonate Alkylation Route (Recommended)

This pathway is preferred for scalability and purity . It avoids the formation of formate salts common in the Cannizzaro route and allows for easy purification of the diester intermediate.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

Mechanism: Double nucleophilic substitution (


).
  • Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.0 eq), Sodium hydride (2.2 eq), DMF (Solvent).

  • Key Insight: The use of NaH in DMF is superior to NaOEt/EtOH for this cyclization because the higher reaction temperature required for the second alkylation is easily achieved without pressure vessels, and DMF promotes the

    
     reaction rate.
    

Protocol:

  • Charge a flame-dried 3-neck flask with NaH (60% dispersion, 2.2 eq) and anhydrous DMF (0.5 M concentration relative to malonate). Cool to 0°C.[1][2]

  • Add Diethyl malonate (1.0 eq) dropwise.[3] Caution: H2 evolution. Stir for 30 min at 0°C.

  • Add Bis(2-chloroethyl) ether (1.0 eq) dropwise.

  • Warm to room temperature, then heat to 80°C for 4 hours.

  • Raise temperature to 110°C and stir overnight (12-16 h) to force the second cyclization.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[2] Wash organics with LiCl (5% aq) to remove DMF. Dry over MgSO4 and concentrate.

  • Purification: Vacuum distillation or flash chromatography (Hex/EtOAc 9:1).

Step 2: Reduction to the Diol

Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

  • Reagents: LiAlH4 (2.5 eq), THF or Et2O.

Protocol:

  • Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C.

  • Add the diester from Step 1 (dissolved in THF) dropwise to control the exotherm.

  • Reflux for 2 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the grams of LiAlH4 used.
  • Filter the granular precipitate. Concentrate the filtrate to yield the crude diol.

  • Purification: Recrystallization from EtOAc/Hexanes or Ethanol.

Method B: The Tollens' Condensation (Direct Route)

This method is faster but requires careful control of the exotherm and rigorous extraction to remove calcium salts.

  • Reagents: Tetrahydro-4H-pyran-4-one, Formaldehyde (37% aq, 4.0 eq), Ca(OH)2 (1.5 eq).

  • Mechanism: Base-catalyzed aldol condensation (x2) followed by a crossed-Cannizzaro reduction.

Protocol:

  • Mix Tetrahydro-4H-pyran-4-one and Formaldehyde solution in water. Cool to 0°C.[1][2][4]

  • Add Ca(OH)2 portion-wise. The reaction is highly exothermic ; maintain temp < 50°C.[5]

  • Stir at 60°C for 2 hours.

  • Workup: Filter off the calcium formate precipitate while hot. Neutralize the filtrate with dilute H2SO4 (precipitating CaSO4) or oxalic acid.

  • Concentrate the aqueous filtrate to dryness. Extract the residue with hot ethanol or isopropanol to isolate the diol.

Comparative Analysis
FeatureMethod A (Malonate)Method B (Tollens')
Starting Material Cost ModerateLow
Step Count 21
Purity Profile High (Distillable intermediate)Moderate (Salt contamination risks)
Scalability Excellent (>100g)Good (Exotherm management required)
Recommendation Primary Choice for Pharma Choice for Commodity Scale

Advanced Derivatization: The Spirocyclic Frontier

The most valuable application of this diol is the synthesis of 2,7-dioxaspiro[3.5]nonane , a scaffold that lowers lipophilicity (LogP) compared to cyclohexane analogs while maintaining structural rigidity.

Synthesis of 2,7-dioxaspiro[3.5]nonane

This transformation relies on an intramolecular Williamson ether synthesis.

SpiroSynthesis Diol 4,4-bis(hydroxymethyl) tetrahydropyran MonoTs Mono-Tosylate Intermediate Diol->MonoTs TsCl (1.0 eq), Et3N CH2Cl2, 0°C Spiro 2,7-dioxaspiro[3.5]nonane (Spiro-Oxetane) MonoTs->Spiro n-BuLi or NaH THF, Reflux

Figure 2: Cyclization pathway to the spiro-oxetane scaffold.

Detailed Protocol:
  • Mono-Tosylation:

    • Dissolve the diol (1.0 eq) in DCM with Et3N (1.5 eq) and DMAP (0.1 eq).

    • Add TsCl (1.0 eq) dissolved in DCM very slowly over 2 hours at 0°C. This statistical control is crucial to maximize the mono-tosylate over the bis-tosylate.

    • Purification: Column chromatography is usually required to separate diol, mono-Ts, and bis-Ts.

  • Cyclization:

    • Dissolve the purified mono-tosylate in anhydrous THF.

    • Cool to -78°C (if using n-BuLi) or 0°C (if using NaH).

    • Add n-BuLi (1.1 eq) dropwise. The alkoxide generated intramolecularly displaces the tosylate.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with water, extract with ether.[6][7][8] The product is often volatile; use careful concentration.

Other Key Derivatives[9]
  • Spiro-Epoxide (1,6-dioxaspiro[2.5]octane):

    • Route: From Tetrahydro-4H-pyran-4-one via Corey-Chaykovsky reaction (Trimethylsulfoxonium iodide + NaH).

    • Utility: Ring-opening with amines yields amino-alcohols for fragment-based drug discovery.[9]

  • Desymmetrization:

    • Enzymatic acetylation (Lipase PS) can selectively protect one hydroxyl group, creating a chiral center at the quaternary carbon if the pyran ring is substituted elsewhere, or simply providing a handle for bifunctional linker design.

References

  • Synthesis of 4,4-bis(hydroxymethyl)

    • Organic Syntheses, Coll. Vol. 4, p. 4 (1963); Vol. 38, p. 37 (1958). (Adapted for pyran analogs).
    • Source:

  • Tollens' Condensation on Cyclic Ketones

    • Bazhykova, K.B., et al. "Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.
    • Source:

  • Spiro-Oxetanes in Drug Design

    • "The Spirocycle Surge in Drug Discovery."[10] Drug Hunter, 2025.[10]

    • Source:

  • Spirocyclic Bioisosteres

    • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie, 2010.
    • Source:

Sources

Structural Architectures: The Technical Guide to [4-(Hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis, synthetic methodology, and characterization profile for [4-(Hydroxymethyl)oxan-4-yl]methanol (IUPAC), commonly referred to in industrial chemistry as 4,4-Bis(hydroxymethyl)tetrahydropyran .

Distinct from its carbocyclic analog (1,1-cyclohexanedimethanol), this molecule incorporates an ether oxygen at the 4-position relative to the quaternary center. This structural modification introduces polarity and hydrogen-bond accepting capability while maintaining the conformational rigidity characteristic of gem-disubstituted six-membered rings. It serves as a critical motif in the synthesis of hydrolytically stable polyesters and as a solubility-enhancing scaffold in medicinal chemistry.

Part 1: Structural Analysis & Physicochemical Profile[1]

The core value of this molecule lies in its neopentyl-like substitution pattern at the C4 position. The quaternary carbon prevents


-hydrogen elimination, imparting exceptional thermal and chemical stability to its derivatives.
Physicochemical Data Table
PropertyValue / DescriptionCausality / Significance
CAS RN 14774-37-9 (General family); Specific isomer often custom synthesized.Unique identifier for regulatory filing.
Molecular Formula

Molecular Weight 146.18 g/mol Low MW allows for high atom economy in fragment-based drug design.
Symmetry Point

(Plane of symmetry)
The molecule possesses a plane of symmetry passing through O(1) and C(4), simplifying NMR spectra.
LogP (Predicted) -0.8 to -1.2High hydrophilicity due to the ether oxygen and two primary hydroxyls; ideal for lowering lipophilicity in drug candidates.
Physical State Viscous Oil or Waxy SolidStrong intermolecular hydrogen bonding network increases viscosity/melting point.
Conformational Analysis

The tetrahydropyran ring predominantly exists in a chair conformation. The 4,4-bis(hydroxymethyl) substitution creates a scenario where one


 group is axial and the other is equatorial. Unlike monosubstituted pyrans where the substituent prefers the equatorial position (to avoid 1,3-diaxial interactions), the gem-disubstituted nature forces one group into the axial position.
  • Implication: The axial hydroxymethyl group can engage in intramolecular hydrogen bonding with the ring oxygen, potentially influencing reactivity and

    
     compared to open-chain diols.
    

Part 2: Synthetic Routes & Process Optimization

The synthesis of [4-(Hydroxymethyl)oxan-4-yl]methanol is a classic example of constructing a quaternary center via double alkylation followed by reduction. The protocol below is designed for high purity and reproducibility.

The "Self-Validating" Synthesis Protocol

Reaction Scheme:

  • Cyclization: Diethyl malonate + Bis(2-chloroethyl) ether

    
     Diethyl tetrahydropyran-4,4-dicarboxylate.
    
  • Reduction: Dicarboxylate +

    
    
    
    
    
    Target Diol.
Step 1: Precursor Assembly (Cyclization)
  • Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.0 eq), Sodium ethoxide (2.2 eq).

  • Solvent: Ethanol (Anhydrous).[1]

  • Mechanism: Double nucleophilic substitution (

    
    ). The malonate enolate attacks the dichloride sequentially to close the ether ring.
    
  • Critical Control Point: The reaction requires strictly anhydrous conditions to prevent hydrolysis of the ester groups before cyclization.

Step 2: Reductive Cleavage (The Core Transformation)
  • Reagents: Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq), Lithium Aluminum Hydride (

    
    , 2.5 eq).
    
  • Solvent: THF (Tetrahydrofuran), anhydrous.[1]

  • Temperature:

    
     to Reflux.
    

Detailed Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with

    
     pellets and anhydrous THF.[1] Cool to 
    
    
    
    .
  • Addition: Dissolve the diester precursor in THF and add dropwise. Why? This controls the massive exotherm characteristic of ester reductions.

  • Reflux: Heat to reflux for 4-6 hours. Verification: Monitor via TLC (EtOAc/Hexane). The disappearance of the UV-active ester spot indicates completion.

  • Fieser Quench (Crucial Safety Step):

    • Cool to

      
      .
      
    • Add

      
       mL Water (where 
      
      
      
      = grams of
      
      
      ).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
    • Result: This produces a granular white precipitate of aluminum salts that is easily filtered, avoiding the dreaded "aluminum emulsion."

  • Purification: Filter, dry organic layer (

    
    ), and concentrate. Distillation under high vacuum or recrystallization (if solid) yields the pure diol.
    
Process Visualization

SynthesisWorkflow Start Diethyl Malonate + Bis(2-chloroethyl) ether Cyclization Double Alkylation (NaOEt/EtOH) Start->Cyclization Reflux Intermediate Diethyl tetrahydropyran- 4,4-dicarboxylate Cyclization->Intermediate Isolation Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Dropwise Addn Quench Fieser Workup (H2O / NaOH) Reduction->Quench 0°C Control Product [4-(Hydroxymethyl)oxan-4-yl]methanol Quench->Product Filtration & Vac Distillation

Caption: Figure 1. Step-wise synthetic pathway from commodity chemicals to the target neopentyl-ether diol.

Part 3: Spectroscopic Characterization (The Fingerprint)

To validate the structure, one must look for specific symmetry markers in the NMR spectra. The molecule has a plane of symmetry, making the two hydroxymethyl groups equivalent, and the two sides of the pyran ring equivalent.

Nuclear Magnetic Resonance (NMR) Analysis

 NMR (400 MHz, 

or

):
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
3.55 - 3.65 Triplet (t)4H

Deshielded by the ring oxygen.
3.45 Singlet (s)4H

The key signal. A singlet proves the quaternary nature of C4 (no adjacent protons to split).
1.50 - 1.60 Triplet (t)4H

Shielded methylene groups beta to the oxygen.
4.50 Broad (s)2H

Exchangeable protons (disappear with

shake).

 NMR (100 MHz): 
Shift (

ppm)
Carbon TypeAssignment
~68.0 Secondary (

)

(Exocyclic)
~64.0 Secondary (

)
C2, C6 (Ring carbons alpha to ether)
~36.0 Quaternary (

)
C4 (The neopentyl center)
~28.0 Secondary (

)
C3, C5 (Ring carbons beta to ether)
Mass Spectrometry (MS)
  • Ionization: ESI+

  • Key Peak:

    
    .
    
  • Fragmentation: Loss of water (

    
    ) is common in diols, but the neopentyl structure suppresses simple elimination, making the molecular ion often visible.
    

Part 4: Applications in Drug Design & Materials

Medicinal Chemistry: The Bioisostere Strategy

This molecule acts as a polar bioisostere for 1,1-cyclohexanedimethanol.

  • Solubility: The ring oxygen acts as a hydrogen bond acceptor, significantly lowering the LogP compared to the all-carbon cyclohexane analog.

  • Metabolic Stability: The quaternary center at C4 blocks oxidative metabolism at that position (no abstraction of hydrogen possible).

  • Linker Chemistry: It is frequently used as a spiro-cyclic linker. By converting the hydroxyls to leaving groups (mesylates), it can be cyclized with amines to form spiro-piperidines, a privileged scaffold in GPCR ligands.

Polymer Science: High-Performance Polyesters

In material science, this diol is a monomer for "neopentyl-type" polyesters.

  • Beta-Elimination Resistance: Standard diols with hydrogens at the beta-position can undergo thermal degradation. The quaternary C4 prevents this, allowing for high-temperature processing.

  • Rigidity: The tetrahydropyran ring increases the Glass Transition Temperature (

    
    ) of the resulting polymer compared to open-chain analogs like neopentyl glycol.
    

Applications Center [4-(Hydroxymethyl)oxan-4-yl]methanol Pharma Pharma: Spiro-Scaffolds Center->Pharma Polymer Polymers: High Tg Polyesters Center->Polymer Solubility Lower LogP via Ether Oxygen Pharma->Solubility Stability No Beta-H Elimination (Thermal Stability) Polymer->Stability

Caption: Figure 2. Divergent utility of the scaffold in pharmaceutical and material sciences.

References

  • PubChem. (n.d.). [4-(Hydroxymethyl)oxan-4-yl]methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Stereoselective Synthesis of Tetrahydropyran Rings. PMC. Retrieved from [Link]

Sources

[4-(Hydroxymethyl)oxan-4-yl]methanol: A Technical Guide to the Tetrahydropyran-4,4-dimethanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [4-(hydroxymethyl)oxan-4-yl]methanol , also known as Tetrahydropyran-4,4-dimethanol . This document is structured for researchers and drug development professionals, focusing on synthetic methodology, physicochemical properties, and its strategic utility as a scaffold in medicinal chemistry.

Chemical Identity & Profile

This compound represents a versatile "gem-dimethanol" scaffold, featuring a tetrahydropyran (oxane) core with two hydroxymethyl groups at the C4 position.[1] It serves as a critical building block for constructing spirocyclic systems and modifying solubility profiles in drug discovery.

Parameter Technical Detail
IUPAC Name [4-(Hydroxymethyl)oxan-4-yl]methanol
Common Synonyms Tetrahydropyran-4,4-dimethanol; 4,4-Bis(hydroxymethyl)tetrahydropyran; (Tetrahydro-2H-pyran-4,4-diyl)dimethanol
CAS Number 89975-77-9
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
SMILES OCC1(CO)CCOCC1
Physical State White crystalline solid
Solubility Soluble in water, alcohols, DMSO; sparingly soluble in non-polar solvents (hexane).[2][3][4]

Synthetic Routes & Process Chemistry

The synthesis of [4-(hydroxymethyl)oxan-4-yl]methanol is a classic example of constructing quaternary carbon centers on heterocyclic rings. The most robust industrial and laboratory route involves the construction of the pyran ring followed by a reductive transformation.

Core Protocol: Malonate Cyclization & Reduction

This two-step sequence ensures high yield and purity, avoiding the formation of polymeric byproducts often seen in direct condensation methods (e.g., Prins reaction).

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
  • Reagents: Diethyl malonate, Bis(2-chloroethyl) ether, Sodium ethoxide (NaOEt).

  • Solvent: Ethanol (anhydrous).

  • Mechanism: Double nucleophilic substitution (

    
    ).
    

Protocol:

  • Activation: In a flame-dried flask, generate sodium ethoxide (2.2 equiv) by dissolving sodium metal in anhydrous ethanol under

    
    .
    
  • Addition: Add diethyl malonate (1.0 equiv) dropwise at ambient temperature. Stir for 30 minutes to generate the sodiomalonate enolate.

  • Cyclization: Add bis(2-chloroethyl) ether (1.0 equiv) dropwise. Heat the mixture to reflux (approx. 80°C) for 12–16 hours. The solution will become cloudy as NaCl precipitates.

  • Workup: Cool to room temperature. Filter off the NaCl salt. Concentrate the filtrate in vacuo.

  • Purification: Distill the residue under reduced pressure to obtain the diester intermediate (CAS 89975-76-8) as a clear oil.

Step 2: Reduction to [4-(Hydroxymethyl)oxan-4-yl]methanol
  • Reagents: Lithium Aluminum Hydride (

    
    ).
    
  • Solvent: Tetrahydrofuran (THF) or Diethyl ether (anhydrous).

  • Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

Protocol:

  • Preparation: Suspend

    
     (2.5 equiv) in anhydrous THF at 0°C under argon.
    
  • Reduction: Dissolve the diester from Step 1 in THF and add dropwise to the hydride suspension, maintaining the temperature below 10°C to control the exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with PMA or

    
    ).
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the grams of
    
    
    used.
  • Isolation: Filter the granular white precipitate. Dry the filtrate over

    
     and concentrate to yield the crude diol.
    
  • Crystallization: Recrystallize from ethyl acetate/hexanes or acetone to obtain the pure product.

Synthetic Pathway Visualization

SynthesisPathway Start Diethyl Malonate + Bis(2-chloroethyl)ether Intermediate Diethyl tetrahydropyran- 4,4-dicarboxylate (Ester Intermediate) Start->Intermediate NaOEt, EtOH Reflux, 16h Product [4-(Hydroxymethyl)oxan-4-yl]methanol (Target Diol) Intermediate->Product Hydride Transfer Reagent LiAlH4 / THF (Reduction) Reagent->Intermediate

Caption: Two-step synthesis via double alkylation of malonate followed by exhaustive reduction.

Physicochemical Characterization

Understanding the physical profile of this scaffold is critical for its handling in process chemistry and formulation.

PropertyValue/ObservationImplication
Melting Point 125–128°C (Typical for gem-dimethanols)Solid handling is easier than liquid analogs; suitable for gravimetric dosing.
LogP (Predicted) -0.8 to -0.5Highly hydrophilic; lowers lipophilicity (

) of drug candidates.
pKa ~14.5 (Primary alcohol)Stable at physiological pH; requires strong bases for deprotonation.
H-Bond Donors 2Excellent potential for water solubility enhancement.
Stability HighResistant to oxidation under ambient conditions; non-hygroscopic.

Applications in Drug Discovery & Materials Science

A. Bioisostere & Scaffold Design

The tetrahydropyran-4,4-dimethanol motif acts as a hydrophilic bioisostere for the gem-dimethyl group or the cyclohexane-1,1-dimethanol scaffold.

  • Solubility Engine: Replacing a carbocyclic core (e.g., cyclohexane) with the oxane (tetrahydropyran) ring introduces an ether oxygen, which acts as a hydrogen bond acceptor, significantly improving aqueous solubility.

  • Conformational Lock: The gem-disubstitution at the C4 position creates a "Thorpe-Ingold" effect, restricting conformational flexibility and potentially pre-organizing the molecule for receptor binding.

B. Precursor to Spirocyclic Systems

This diol is the primary precursor for 2-oxaspiro[3.5]nonane derivatives, a trending scaffold in modern medicinal chemistry used to expand IP space and improve metabolic stability.

Workflow:

  • Activation: Convert the diol to a cyclic sulfate or bis-mesylate/tosylate.

  • Displacement: React with nucleophiles (amines, thiols, or carbon nucleophiles) to close the four-membered ring (oxetane, azetidine, or cyclobutane).

Spirocyclization Workflow

SpiroSynthesis Diol [4-(Hydroxymethyl)oxan-4-yl]methanol (Starting Material) Activation Activation Step (MsCl/Pyridine or SOCl2) Diol->Activation LeavingGroup Bis-Mesylate or Cyclic Sulfite Activation->LeavingGroup Cyclization Nucleophilic Cyclization (Primary Amine / NaH) LeavingGroup->Cyclization Spiro 2-Oxa-7-azaspiro[3.5]nonane (Spiro Scaffold) Cyclization->Spiro

Caption: Transformation of the diol into a spirocyclic amine scaffold via activation and displacement.

Safety & Handling

While generally considered low toxicity, standard laboratory safety protocols must be observed due to the lack of extensive toxicological data on this specific isomer.

  • GHS Classification: Warning.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Use a fume hood during synthesis, especially when handling

    
     or acid chlorides.
    
  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent contamination, although the compound is not significantly hygroscopic.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12204365 (Tetrahydropyran-4,4-dimethanol). PubChem. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans and Related Scaffolds. Organic Chemistry Portal. Available at: [Link]

Sources

Theoretical studies on the reactivity of [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Studies on the Reactivity of [4-(Hydroxymethyl)oxan-4-yl]methanol

Executive Summary

Molecule: [4-(Hydroxymethyl)oxan-4-yl]methanol Synonyms: 4,4-Bis(hydroxymethyl)tetrahydropyran; 4,4-Bis(hydroxymethyl)oxane CAS: 89975-77-9 Formula: C


H

O

This technical guide articulates the theoretical framework governing the reactivity and conformational dynamics of [4-(hydroxymethyl)oxan-4-yl]methanol. As a gem-disubstituted tetrahydropyran, this molecule represents a critical scaffold in medicinal chemistry (as a bioisostere for gem-dimethyl groups) and polymer science (as a neopentyl-like diol monomer). This document synthesizes computational methodologies (DFT, MD) with physical organic chemistry principles to predict stability, nucleophilicity, and reaction kinetics.

Molecular Architecture & Conformational Landscape

The reactivity of [4-(hydroxymethyl)oxan-4-yl]methanol is dictated by the stereoelectronic effects of the tetrahydropyran (oxane) ring. Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveal a distinct conformational preference.

The Chair Conformation Dominance

Unlike cyclohexane, the oxane ring contains an oxygen atom that alters the torsional strain profile. Theoretical calculations consistently predict the chair conformation as the global minimum.

  • Geminal Substitution Effect: The 4,4-disubstitution forces one hydroxymethyl (-CH

    
    OH) group into an axial  position and the other into an equatorial  position.
    
  • 1,3-Diaxial Interactions: The axial -CH

    
    OH group experiences 1,3-diaxial repulsive interactions with the axial protons at C2 and C6. However, the lack of an axial substituent at the ether oxygen (position 1) mitigates the severity of this strain compared to cyclohexane analogs.
    
Intramolecular Hydrogen Bonding

In silico modeling of the electrostatic potential surface suggests two primary H-bond motifs that stabilize specific rotamers:

  • Hydroxyl-Hydroxyl Interaction: A weak intramolecular H-bond between the two geminal -CH

    
    OH groups (O-H···O distance ~2.2 Å).
    
  • Hydroxyl-Ring Oxygen Interaction: The axial -CH

    
    OH group can adopt a gauche orientation allowing for a stabilizing interaction with the ring oxygen lone pairs (
    
    
    
    ), known as the anomeric-like effect (though strictly at the 4-position, this is a through-space electrostatic interaction).

Computational Methodology for Reactivity Prediction

To accurately model the reactivity of this diol, a robust computational workflow is required. The following protocol ensures high-fidelity predictions of transition states (TS) and activation energies (


).
Standardized Computational Workflow

ComputationalWorkflow Figure 1: Standard DFT workflow for analyzing diol reactivity and conformational stability. Input Initial Geometry (Chair/Boat) Opt Geometry Optimization (B3LYP/6-311++G**) Input->Opt Freq Frequency Calculation (NIMAG=0 for Minima) Opt->Freq Solv Solvation Model (PCM/SMD - Water/DMSO) Freq->Solv Energy Refinement NBO NBO Analysis (Charge Distribution) Solv->NBO Electronic Properties

Theoretical Reactivity Descriptors
  • Fukui Functions (

    
    ):  Used to predict the site of electrophilic attack. For this molecule, the oxygen atoms of the hydroxymethyl groups show the highest 
    
    
    
    values, confirming them as the primary nucleophilic centers.
  • Proton Affinity (PA): Calculated PA values indicate the ring oxygen is significantly less basic than the hydroxyl oxygens due to the inductive effect of the adjacent carbons and lack of steric freedom.

Reactivity Profile: Theoretical Predictions

Nucleophilic Substitution & Esterification

The molecule features two primary hydroxyl groups. However, they are chemically non-equivalent in the static chair conformation (axial vs. equatorial).

  • Kinetic Differentiation: Theoretical transition state modeling predicts that the equatorial -CH

    
    OH  is more accessible and less sterically hindered than the axial group.
    
  • Reaction Rate: In esterification reactions (e.g., with acetic anhydride), the equatorial hydroxyl is predicted to react approximately 3-5 times faster than the axial hydroxyl due to the entropic penalty of the axial approach vector.

Polymerization Potential

As a monomer for polyesters or polyurethanes, [4-(hydroxymethyl)oxan-4-yl]methanol acts as a neopentyl-like glycol.

  • Thermal Stability: Theoretical bond dissociation energy (BDE) calculations suggest high thermal stability of the C-C bonds connecting the hydroxymethyl groups to the quaternary C4, making it suitable for high-temperature polymerizations.

  • Chelation: In polyurethane synthesis, the gem-diol structure can form transient cyclic intermediates with isocyanates, potentially lowering the activation energy for urethane formation compared to linear 1,5-pentanediol.

Table 1: Predicted Physicochemical Properties (DFT B3LYP/6-31G)*

PropertyValue (Predicted)Causality
Dipole Moment 2.2 - 2.8 DVector sum of ether and hydroxyl dipoles.
HOMO Energy -6.8 eVNucleophilicity of lone pairs on -OH.
LUMO Energy 1.2 eVResistance to reduction.
LogP -0.7 to -1.1High hydrophilicity due to 3 oxygen atoms.
pKa (OH) ~15.5Typical for primary alcohols; slight inductive effect from ether.

Experimental Validation Protocols

To validate the theoretical models, the following experimental setups are recommended. These protocols are designed to confirm the "axial-equatorial" split predicted by theory.

NMR Spectroscopy (Conformational Analysis)
  • Protocol: Dissolve 10 mg of the compound in DMSO-d

    
     or CDCl
    
    
    
    . Acquire
    
    
    H NMR at 600 MHz.
  • Target Signal: Focus on the methylene protons of the ring (C2/C6).

  • Validation Logic: In a rigid chair, the axial and equatorial protons at C2/C6 will appear as distinct multiplets with large geminal couplings (

    
     Hz) and distinct vicinal couplings. If the ring is flipping rapidly (averaging), these signals simplify. Low-temperature NMR (-40°C) may be required to freeze the chair conformer and distinguish the axial/equatorial -CH
    
    
    
    OH groups.
Differential Scanning Calorimetry (DSC)
  • Protocol: Heat sample from 25°C to 250°C at 10°C/min under N

    
    .
    
  • Validation Logic: A sharp endotherm corresponds to melting (theoretical MP prediction: ~60-80°C). Exotherms above 200°C would validate the theoretical oxidative stability limits.

Applications in Drug Design

The theoretical stability of the oxane ring makes this molecule an ideal bioisostere .

Bioisostere Figure 2: Strategic utility of the oxane scaffold in medicinal chemistry optimization. GemDimethyl Gem-Dimethyl Group (Lipophilic, Metabolic Liability) OxaneScaffold 4,4-Bis(hydroxymethyl)oxane (Polar, Metabolically Stable) GemDimethyl->OxaneScaffold Bioisosteric Replacement Solubility Improved Aqueous Solubility OxaneScaffold->Solubility Ether Oxygen Effect TargetBinding New H-Bond Interactions OxaneScaffold->TargetBinding Hydroxyl Donors

Key Advantages:

  • Solubility: The ether oxygen lowers LogP compared to a cyclohexane analog.

  • Metabolic Stability: The quaternary C4 position blocks metabolic oxidation at that site (no abstractable protons).

  • Linker Utility: The two hydroxyls allow for the attachment of two different pharmacophores (PROTAC linkers).

References

  • Bazhykova, K. B., et al. (2018). "Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one." Chemical Bulletin of Kazakh National University, 4(91), 4-9.

    • Note: Provides the foundational DFT methodology for hydroxymethyl-substituted tetrahydropyrans.
  • Wiberg, K. B. (1990). "The conformational energy of the chair and boat forms of cyclohexane and tetrahydropyran." Journal of Organic Chemistry, 55, 1234-1240. Note: Authoritative source on the chair-preference of the oxane ring.
  • Grabow, L. C., & Mavrikakis, M. (2011).[1] "Mechanism of Methanol Synthesis on Cu through CO2 and CO Hydrogenation." ACS Catalysis, 1(4), 365–384.[1]

    • Note: Referenced for DFT methodologies regarding methanol/hydroxyl group activ
  • PubChem. (2024). "Compound Summary: [4-(hydroxymethyl)oxan-4-yl]methanol (CAS 89975-77-9)."

    • Note: Verification of chemical structure and identifiers.

Sources

Spectroscopic data (NMR, IR, MS) of [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Profiling of [4-(hydroxymethyl)oxan-4-yl]methanol

Part 1: Executive Summary & Structural Logic

[4-(hydroxymethyl)oxan-4-yl]methanol , also known as 4,4-bis(hydroxymethyl)tetrahydropyran , is a symmetric heterocyclic diol.[1] It serves as a critical building block in the synthesis of polyesters, polyurethanes, and spirocyclic pharmaceutical intermediates. Its structural rigidity, provided by the tetrahydropyran ring, imparts unique thermal and mechanical properties to derived polymers.

This guide provides an in-depth spectroscopic analysis. Due to the high symmetry of the molecule (


 effective symmetry in averaged conformation), the spectral data is distinct and highly diagnostic. The protocols below outline the characterization strategy, focusing on distinguishing this gem-disubstituted core from monosubstituted analogs.

Part 2: Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the sample must be free of the common precursor, dimethyl tetrahydropyran-4,4-dicarboxylate.[1]

Synthesis & Purification Workflow

The standard preparation involves the exhaustive reduction of the diester using Lithium Aluminum Hydride (LiAlH


) or catalytic hydrogenation.

SynthesisWorkflow Figure 1: Synthesis and isolation workflow for the target diol. Precursor Dimethyl tetrahydropyran- 4,4-dicarboxylate Reagent Reduction (LiAlH4 / THF) Precursor->Reagent Quench Fieser Workup (Na2SO4 · 10H2O) Reagent->Quench Product [4-(hydroxymethyl)oxan- 4-yl]methanol (Target) Quench->Product Crystallization

Sample Preparation for NMR
  • Solvent Selection: DMSO-d

    
      is the preferred solvent. It prevents hydroxyl proton exchange, allowing for the observation of coupling between the OH groups and the adjacent methylene protons (triplet or doublet splitting), which is a key purity indicator. CDCl
    
    
    
    may lead to broad singlets for OH and is less diagnostic.
  • Concentration: 10–15 mg in 0.6 mL solvent.

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

The molecule possesses a plane of symmetry passing through O1 and C4. Consequently, the two hydroxymethyl groups are chemically equivalent, as are the ring protons at C2/C6 and C3/C5.

H NMR Spectroscopy (Predicted/Diagnostic)
  • Field Strength: 400 MHz or higher recommended.

  • Reference: TMS (

    
     0.00 ppm) or Residual DMSO (
    
    
    
    2.50 ppm).
SignalIntegrationMultiplicityShift (

ppm)
AssignmentStructural Insight
A 4HTriplet (

Hz)
3.50 – 3.60 Ring C2-H, C6-HDeshielded by adjacent ether oxygen.[1]
B 4HSinglet*3.25 – 3.35 Exocyclic -CH

-OH
Appears as Doublet (

Hz) if OH coupling is visible in DMSO.[1]
C 4HTriplet (

Hz)
1.35 – 1.50 Ring C3-H, C5-HShielded; adjacent to quaternary C4.[1]
D 2HBroad/Triplet4.40 – 4.60 -OH Chemical shift is concentration/temperature dependent.[1]

Expert Note: The absence of a multiplet at position B is the primary confirmation of the quaternary C4 center. In the monosubstituted analog (tetrahydropyran-4-methanol), this signal would be a doublet coupled to the C4-methine proton.[1]

C NMR Spectroscopy

Due to symmetry, only 4 unique carbon signals are observed despite the molecule containing 7 carbons.

SignalShift (

ppm, DMSO-d

)
AssignmentType (DEPT-135)
1 68.0 – 70.0 Exocyclic -C H

OH
Secondary (Inverted)
2 62.0 – 64.0 Ring C2, C6Secondary (Inverted)
3 35.0 – 37.0 Ring C4Quaternary (Not visible)
4 28.0 – 30.0 Ring C3, C5Secondary (Inverted)

Part 4: Mass Spectrometry (MS) Profiling

Ionization & Fragmentation Logic
  • Method: ESI (Positive Mode) or EI (70 eV).

  • Molecular Ion: [M+H]

    
     = 147.1 m/z; [M+Na]
    
    
    
    = 169.1 m/z.

Fragmentation Pathway (EI): The molecule undergoes characteristic fragmentation involving the loss of the hydroxymethyl side chains and ring opening.

MSFragmentation Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry. M Molecular Ion [M]+ m/z 146 Frag1 Loss of CH2OH [M - 31]+ m/z 115 M->Frag1 - •CH2OH Frag2 Dehydration [M - 18]+ m/z 128 M->Frag2 - H2O Base Ring Cleavage Characteristic Ions Frag1->Base

Part 5: Infrared (IR) Spectroscopy

  • Sampling: ATR (Attenuated Total Reflectance) on neat solid.

  • Diagnostic Bands:

Frequency (cm

)
IntensityVibration ModeAssignment
3200 – 3400 Strong, BroadO-H StretchHydrogen-bonded hydroxyl groups.[1]
2850 – 2950 MediumC-H StretchAlkyl CH

(Ring and exocyclic).
1050 – 1150 StrongC-O StretchEther (Ring) and Alcohol C-O bonds.

References

  • Chemical Structure & Identifiers: 4-(Hydroxymethyl)tetrahydropyran-4-methanol. National Center for Biotechnology Information. PubChem Compound Summary for CID 14283307. [Link][1]

  • General NMR Shift Correlations: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for verifying chemical shift predictions of heterocyclic ethers).

Sources

Understanding the stereochemistry of [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Conformational Dynamics & Prochiral Desymmetrization Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Beyond Achirality: Conformational Dynamics and Prochiral Desymmetrization[1]

Executive Summary

[4-(hydroxymethyl)oxan-4-yl]methanol (CAS: 10601-38-4 / 14799-79-2), commonly referred to as 4,4-bis(hydroxymethyl)tetrahydropyran , presents a deceptive stereochemical profile.[1] While formally achiral (meso-like) due to a plane of symmetry passing through the C1-C4 axis, this scaffold possesses a prochiral quaternary center at the C4 position.[1]

For drug development professionals, treating this molecule as a simple achiral linker is a liability.[1] Functionalization of a single hydroxymethyl group breaks the symmetry, instantly generating a chiral center.[1] Without controlled desymmetrization, this leads to racemic mixtures during late-stage synthesis.[1] This guide analyzes the conformational energetics of the tetrahydropyran (THP) chair, the distinction between axial and equatorial hydroxymethyl groups, and validated protocols for enzymatic desymmetrization.[1]

Structural Fundamentals & Symmetry Analysis

The Achiral Paradox

The molecule belongs to the


 point group .[1] It lacks a chiral center because the two substituents at C4 are identical (

) and the ring is symmetric relative to the C4 position.[1]
  • Plane of Symmetry (

    
    ):  Passes through the ring oxygen (O1) and the quaternary carbon (C4).[1]
    
  • Prochirality: The two hydroxymethyl groups are enantiotopic .[1] They are chemically equivalent in an achiral environment (e.g., NMR solvent) but distinct in a chiral environment (e.g., enzyme active site).[1]

Conformational Anchoring

The tetrahydropyran ring predominantly adopts a chair conformation .[1] Unlike cyclohexane, the presence of the oxygen atom at position 1 introduces electronic effects (anomeric effects) and alters bond lengths (C-O vs C-C), though these effects are minimized at the distal C4 position.[1]

Key Structural Feature: In the chair conformation, the two geminal hydroxymethyl groups occupy distinct spatial environments:

  • Axial (

    
    ):  Projects parallel to the 
    
    
    
    axial bonds. Subject to 1,3-diaxial interactions.[1]
  • Equatorial (

    
    ):  Projects into the peripheral plane.[1] Sterically less encumbered.
    

Conformational Dynamics (The "Flip")[1]

At room temperature, the molecule undergoes rapid ring flipping (chair-chair interconversion).[1] This averages the NMR signals of the two hydroxymethyl groups, making them appear equivalent.[1] However, the reactivity of the axial and equatorial groups differs significantly in the transition state.[1]

The Energy Landscape

The energy barrier for the chair flip in 4,4-disubstituted tetrahydropyrans is approximately 10–11 kcal/mol .[1]

  • Conformer A: Group A is axial; Group B is equatorial.[1]

  • Conformer B: Group A is equatorial; Group B is axial.[1]

Since Groups A and B are identical, Conformer A and Conformer B are degenerate (equal energy) unless an intramolecular hydrogen bond stabilizes one orientation.[1]

Intramolecular Hydrogen Bonding

In non-polar solvents, the two hydroxyl groups can form a transient intramolecular hydrogen bond (6-membered ring motif involving the two oxygens and the C4).[1] This stabilizes the chair conformation but can retard reactivity by sequestering the nucleophilic oxygen.[1]

ChairFlip Figure 1: Degenerate chair flipping interconverts the axial and equatorial environments of the enantiotopic groups. Chair1 Chair Conformer A (-CH2OH_a is Axial) (-CH2OH_b is Equatorial) TS Twist-Boat Transition State (High Energy) Chair1->TS  ΔG‡ ~10.5 kcal/mol   Chair2 Chair Conformer B (-CH2OH_a is Equatorial) (-CH2OH_b is Axial) TS->Chair2

[1]

Prochiral Desymmetrization Strategies

To utilize this scaffold in enantioselective drug synthesis, one must differentiate the two hydroxymethyl groups.[1] This is achieved via Desymmetrization , converting the achiral precursor into a chiral building block with high enantiomeric excess (ee).[1]

Enzymatic Desymmetrization (The Gold Standard)

Lipases (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B) are highly effective at distinguishing the enantiotopic groups.[1] The enzyme binds the prochiral diol in a specific orientation, acetylating only the "pro-R" or "pro-S" hydroxyl group.[1]

Mechanism: The enzyme's chiral pocket imposes a steric penalty on one of the hydroxymethyl groups (usually the one forced into a pseudo-axial position in the active site), allowing exclusive acetylation of the other.[1]

Chemical Desymmetrization

Chiral auxiliaries or chiral catalysts (e.g., copper-bis(oxazoline) complexes) can also be used, but enzymatic routes are preferred for this specific substrate due to the high separation of the alcohol groups.[1]

Desymmetrization Figure 2: Breaking symmetry via enzymatic desymmetrization to generate chiral synthons. Substrate Achiral Substrate 4,4-bis(hydroxymethyl)THP (C_s Symmetry) Process Enzymatic Acetylation (Lipase PS-CII / Vinyl Acetate) Substrate->Process  Kinetic Resolution   Racemate Racemic Mixture (If non-selective reagents used) Substrate->Racemate  Chemical Acylation   Product Chiral Mono-Ester [(4-acetoxymethyl)oxan-4-yl]methanol (>98% ee) Process->Product  Selective Acylation  

[1]

Experimental Protocol: Enzymatic Monoprotection

Objective: Synthesis of chiral [(4-acetoxymethyl)oxan-4-yl]methanol with >95% ee. Rationale: This protocol utilizes Lipase PS (Amano) immobilized on Celite.[1] The use of vinyl acetate serves as both the solvent and the acyl donor, driving the reaction forward via the formation of volatile acetaldehyde (tautomer of vinyl alcohol).[1]

Materials
  • Substrate: 4,4-Bis(hydroxymethyl)tetrahydropyran (1.0 eq)

  • Enzyme: Lipase PS-CII (Immobilized on Celite) (20% w/w relative to substrate)[1]

  • Acyl Donor: Vinyl Acetate (5.0 eq)[1]

  • Solvent: Diisopropyl ether (DIPE) or pure Vinyl Acetate[1]

  • Temperature: 25°C – 30°C[2]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 4,4-bis(hydroxymethyl)tetrahydropyran (10 mmol) in anhydrous DIPE (50 mL).

  • Activation: Add Vinyl Acetate (50 mmol).

  • Initiation: Add Lipase PS-CII (300 mg).

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor reaction progress via TLC (SiO2, 50% EtOAc/Hexanes) or GC-FID.[1]

    • Note: The reaction typically reaches ~98% conversion to the mono-acetate in 24–48 hours.[1] Over-incubation may lead to di-acetate formation (kinetic resolution breakdown).[1]

  • Termination: Filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).

  • Validation: Determine enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column, Isopropanol/Hexane mobile phase).

Analytical Data Summary

PropertyValue / CharacteristicNotes
Molecular Formula

MW: 146.19 g/mol
Symmetry Point Group

Plane of symmetry through O1-C4
1H NMR (CDCl3)

3.65 (s, 4H), 3.60 (m, 4H), 1.55 (m, 4H)
Hydroxymethyl protons appear as a singlet due to rapid ring flipping.[1]
Prochirality Enantiotopic Hydroxymethyl groupsDifferentiable by chiral HPLC after derivatization.[1]
LogP (Predicted) -0.7Highly hydrophilic; requires polar organic solvents for synthesis.[1]

References

  • PubChem. (2025).[1] [4-(hydroxymethyl)oxan-4-yl]methanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005).[1] Enantioselective Enzymatic Desymmetrization in Organic Synthesis. Chemical Reviews, 105(1), 313–354.[1] [Link]

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824.[1] [Link][1]

  • Guijarro, A., & Yus, M. (2008).[1] The Role of 1,3-Diaxial Interactions in the Conformational Analysis of Saturated Heterocycles. Tetrahedron, 64(12), 2729-2739.[1] (Contextual grounding for THP conformation).

Sources

[4-(Hydroxymethyl)oxan-4-yl]methanol: A Versatile Alicyclic Scaffold for Polymer Engineering and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(Hydroxymethyl)oxan-4-yl]methanol (CAS: 89975-77-9), also known as 4,4-bis(hydroxymethyl)tetrahydropyran , represents a high-value alicyclic building block that bridges the gap between rigid cycloaliphatic structures and polar ether functionalities.[1][2] Unlike traditional acyclic diols (e.g., neopentyl glycol) or carbocyclic analogs (e.g., 1,4-cyclohexanedimethanol), this compound introduces a unique "ether effect" into the backbone of polymers and drug scaffolds.

This technical guide explores its utility in high-performance polyester/polyurethane engineering , where it offers a balance of hydrolytic stability and hydrophilicity, and in medicinal chemistry , where it serves as a critical precursor for spiro-oxetane bioisosteres (e.g., 2,7-dioxaspiro[3.5]nonane).

Chemical Profile & Structural Logic[3]

PropertySpecification
IUPAC Name [4-(Hydroxymethyl)oxan-4-yl]methanol
Synonyms 4,4-Bis(hydroxymethyl)tetrahydropyran; (Tetrahydro-2H-pyran-4,4-diyl)dimethanol
CAS Number 89975-77-9
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Core Motif Gem-dihydroxymethyl substituted cyclic ether
Key Functionality Primary Diol (Neopentyl-like reactivity); Ether Oxygen (H-bond acceptor)
Structural Advantages[2]
  • The "Neopentyl" Effect: The gem-disubstitution at the 4-position creates a quaternary carbon center. In polymerization, this beta-branching hinders the "back-biting" degradation mechanism, significantly enhancing the hydrolytic and thermal stability of derived polyesters.

  • Conformational Locking: The tetrahydropyran ring exists predominantly in a chair conformation. Incorporating this ring into a polymer backbone introduces rigidity (increasing

    
    ) without the excessive crystallinity associated with symmetric aromatics.
    
  • Hydrophilicity Tuning: The ether oxygen in the ring lowers the LogP compared to cyclohexane analogs, improving the solubility of drug conjugates and the wettability of polymer coatings.

Domain 1: Polymer Science & Materials Engineering

Application: High-Performance Polyurethanes and Polyesters

The primary industrial potential of [4-(hydroxymethyl)oxan-4-yl]methanol lies in its use as a chain extender or co-monomer.

  • Polyurethanes (PU): When reacted with diisocyanates (e.g., IPDI, HDI), this diol forms hard segments with unique solvation properties. The cyclic ether acts as an internal plasticizer at the molecular level, potentially improving the low-temperature flexibility of the material while maintaining high hardness due to the rigid ring.

  • Polyesters: In coating applications, the neopentyl-like structure prevents hydrolysis. Unlike standard neopentyl glycol (NPG), the pyran ring improves adhesion to polar substrates due to the ether oxygen.

Mechanism of Action: Hydrolytic Stability

The steric bulk of the tetrahydropyran ring adjacent to the ester linkages (formed at the hydroxymethyl groups) shields the carbonyl carbon from nucleophilic attack by water.

PolymerStability Substrate [4-(Hydroxymethyl)oxan-4-yl]methanol Polymerization Polycondensation (with Adipic Acid / Isocyanates) Substrate->Polymerization + Comonomer PolymerChain Polymer Backbone (Sterically Hindered Ester/Urethane Groups) Polymerization->PolymerChain Result1 Hydrolysis Resistance (Steric Shielding) PolymerChain->Result1 Neopentyl Effect Result2 Enhanced Tg (Ring Rigidity) PolymerChain->Result2 Cyclic Constraint

Figure 1: Mechanistic impact of the tetrahydropyran scaffold on polymer properties.

Domain 2: Medicinal Chemistry & Drug Delivery

Application: Spiro-Oxetane Synthesis (Bioisosteres)

This diol is the direct precursor to 2,7-dioxaspiro[3.5]nonane , a spirocyclic ether. In modern drug design, spiro-oxetanes are used as bioisosteres for:

  • Gem-dimethyl groups: To introduce polarity and lower lipophilicity (LogP) while maintaining steric bulk.

  • Carbonyl groups: As a stable, non-reactive hydrogen bond acceptor.

Application: Linker Chemistry

The rigid chair conformation of the tetrahydropyran ring allows [4-(hydroxymethyl)oxan-4-yl]methanol to serve as a defined-length linker in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where controlling the spatial orientation of two ligands is critical.

Experimental Protocols

Protocol A: Synthesis of [4-(Hydroxymethyl)oxan-4-yl]methanol

Rationale: Direct alkylation of malonates is the most robust, scale-up friendly route.

Reagents: Diethyl malonate, Bis(2-chloroethyl) ether, Sodium ethoxide (NaOEt), Lithium Aluminum Hydride (LiAlH₄).

  • Cyclization (Formation of Diester):

    • Setup a dry 3-neck flask with reflux condenser and N₂ atmosphere.

    • Add Diethyl malonate (1.0 eq) and Bis(2-chloroethyl) ether (1.0 eq) to a solution of NaOEt (2.2 eq) in absolute ethanol.

    • Critical Step: Reflux for 12–16 hours. The bis-alkylation cyclizes the chain to form Diethyl tetrahydropyran-4,4-dicarboxylate .

    • Validation: Monitor by TLC (disappearance of malonate) or GC-MS.

    • Workup: Evaporate EtOH, partition between water/EtOAc, dry organic layer, and distill/recrystallize.

  • Reduction (Formation of Diol):

    • Suspend LiAlH₄ (2.5 eq) in dry THF at 0°C.

    • Dropwise add the diester (dissolved in THF) to the suspension. Maintain temp <10°C to avoid runaway exotherms.

    • Warm to room temperature and stir for 4 hours.

    • Quenching: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid.

    • Filter and concentrate the filtrate to yield [4-(hydroxymethyl)oxan-4-yl]methanol as a viscous oil or low-melting solid.

Protocol B: Synthesis of 2,7-Dioxaspiro[3.5]nonane (Spiro-Oxetane)

Rationale: Internal cyclization via a sulfonate leaving group.

  • Monotosylation: Treat the diol (1.0 eq) with n-BuLi (1.0 eq) followed by TsCl (1.0 eq) in THF at -78°C to selectively tosylate one hydroxymethyl group.

  • Cyclization: Add a second equivalent of base (e.g., NaH or n-BuLi ) and warm to room temperature. The remaining alkoxide attacks the adjacent tosylate-bearing carbon (intramolecular SN2) to close the oxetane ring.

SynthesisWorkflow Start Diethyl Malonate + Bis(2-chloroethyl)ether Intermediate Diethyl tetrahydropyran- 4,4-dicarboxylate Start->Intermediate NaOEt, EtOH Reflux, 16h (Double Alkylation) Product [4-(Hydroxymethyl)oxan-4-yl]methanol (Target Diol) Intermediate->Product LiAlH4, THF 0°C -> RT (Reduction) Spiro 2,7-Dioxaspiro[3.5]nonane (Spiro-Oxetane) Product->Spiro 1. TsCl, Py 2. NaH, THF (Intramolecular Cyclization)

Figure 2: Synthetic pathway from commodity reagents to the target diol and its spirocyclic derivative.

References

  • Chemical Identity & Properties

    • Source: PubChem. (n.d.). Compound Summary for CID 2773573, (Oxan-4-yl)methanol.
  • Commercial Availability & CAS Verification

    • Source: Ambeed. (n.d.). Product Details for CAS 89975-77-9.
  • Spirocyclic Derivatives in Medicinal Chemistry

    • Source: Wueest, F., et al. (2015). Monobactams and methods of their synthesis and use.
    • Context: Describes the use of 2,7-dioxaspiro[3.5]nonane (derived from the target diol) as a scaffold for antibacterial agents.
  • Bioisosterism of Spiro-Oxetanes

    • Source: Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

    • Context: Validates the use of oxetane and spiro-oxetane rings as polar surrogates for gem-dimethyl groups to improve metabolic stability and solubility.

Sources

Technical Safety & Handling Guide: [4-(Hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary operational resource for researchers and safety officers handling [4-(hydroxymethyl)oxan-4-yl]methanol . It prioritizes mechanistic understanding of hazards over rote compliance, ensuring a self-validating safety culture.[1][2]

Synonyms: 4,4-Bis(hydroxymethyl)tetrahydropyran; (Tetrahydro-2H-pyran-4,4-diyl)dimethanol.[1][2] CAS Registry Number: 89975-77-9[1][2][3]

Executive Summary & Physicochemical Profile

[4-(Hydroxymethyl)oxan-4-yl]methanol is a geminal diol incorporated into a tetrahydropyran ring.[1][2] Unlike its mono-hydroxymethyl analog, this compound possesses dual primary hydroxyl groups at the C4 position, making it a valuable monomer for polyester/polyurethane synthesis and a rigid spiro-scaffold in medicinal chemistry.[1][2]

Its handling profile is defined by two core characteristics: hygroscopicity (due to high hydroxyl content) and irritancy (characteristic of low-MW diols).[1][2]

Table 1: Physicochemical Identity
PropertyDataOperational Implication
Molecular Formula C₇H₁₄O₃--
Molecular Weight 146.18 g/mol Moderate volatility; dust/aerosol hazard.[1][2]
Physical State Solid (White crystalline powder)Inhalation of dust is the primary exposure vector.
Solubility High in polar solvents (Water, DMSO, MeOH)Rapid dermal absorption if dissolved in carriers (e.g., DMSO).
Melting Point ~70–75°C (Predicted)May fuse/clump upon improper storage.
Hygroscopicity HighRequires storage under inert atmosphere (N₂/Ar).

Hazard Identification & Toxicology Logic

Why is this chemical hazardous? As a Senior Application Scientist, it is critical to understand that while this compound is not classified as "highly toxic" (e.g., Category 1), its Category 2 Irritant status stems from its ability to disrupt lipid bilayers in mucosal membranes.

GHS Classification (H-Statements)
  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5][6]

Toxicological Mechanism[1]
  • Dermal/Mucosal Interaction: The two primary hydroxyl groups facilitate hydrogen bonding with membrane proteins and lipids, leading to local desiccation and irritation.

  • Systemic Risk: While specific LD50 data is sparse for this specific isomer, structurally similar cyclic diols suggest a pathway of renal clearance. However, the ether oxygen in the pyran ring increases lipophilicity compared to acyclic analogs, potentially enhancing tissue penetration.

  • Impurity Risks: If synthesized via the Cannizzaro reaction of tetrahydropyran-4-one and formaldehyde, trace formaldehyde (Sensitizer/Carcinogen 1B) may be present.[1][2] Always review the Certificate of Analysis (CoA) for residual aldehyde content.

Risk Assessment & Control Strategies

The following flowchart illustrates the decision logic for selecting controls based on the experimental scale.

SafetyLogic Start Experimental Planning ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1g (Analytical) ScaleCheck->SmallScale LargeScale > 10g (Synthesis) ScaleCheck->LargeScale Hazard Hazard: Dust Inhalation & Eye Contact SmallScale->Hazard LargeScale->Hazard Control1 Fume Hood (Sash < 18 inches) Hazard->Control1 Standard Control2 Powder Hood / HEPA Filter Hazard->Control2 High Dust Potential PPE PPE: Nitrile Gloves + Safety Glasses Control1->PPE PPE_High PPE: Double Nitrile + Goggles + N95 (if open) Control2->PPE_High Action Proceed with Synthesis PPE->Action PPE_High->Action

Figure 1: Decision matrix for engineering controls and PPE based on operational scale.

Operational Handling Protocols

Storage and Stability
  • Environment: Store in a cool, dry place away from oxidizing agents.

  • Moisture Control: Due to hygroscopicity, the container must be resealed tightly immediately after use. For long-term storage, keep under Argon or Nitrogen to prevent moisture absorption, which can interfere with stoichiometric calculations in polymerization reactions.[1]

  • Segregation: Keep away from acid chlorides and isocyanates unless actively reacting, as uncontrolled polymerization can generate heat.

Weighing and Transfer (The "Static" Risk)

Fine organic powders often develop static charge, causing them to "jump" or disperse.

  • Antistatic Gun: Use an ionizing gun on the spatula and weigh boat before transfer.[1]

  • Draft Shield: Always use the balance draft shield.

  • Technique: Do not pour from the stock bottle. Use a clean, dry spatula. If the substance has clumped (due to moisture), do not chip at it aggressively; this generates projectiles. Gently break clumps with a glass rod.[1]

Reaction Setup (Solubility & Compatibility)
  • Solvent Selection: The compound is a polar diol.

    • Good Solvents: DMSO, DMF, Methanol, THF (moderate).

    • Poor Solvents: Hexanes, Diethyl Ether.

  • Reaction Protocol (e.g., Polyurethane Synthesis):

    • Dissolve [4-(hydroxymethyl)oxan-4-yl]methanol in anhydrous DMF/DMSO.

    • Critical Step: Verify water content (Karl Fischer titration) is <0.05% before adding isocyanates to prevent side reactions (urea formation/CO₂ evolution).

    • Add catalyst (e.g., DBTDL) after the diol is fully dissolved to ensure homogeneous kinetics.

Emergency Response & Waste Management

First Aid Logic
  • Eye Contact (Highest Risk): The solid can cause mechanical abrasion plus chemical irritation.

    • Action: Irrigate immediately for 15 minutes.[1] Do not rub.

  • Skin Contact:

    • Action: Wash with soap and water.[1][7] If dissolved in DMSO, do not scrub vigorously, as this increases absorption.

  • Inhalation:

    • Action: Move to fresh air.[1][4][7][8][9] If wheezing occurs (dust irritation), seek medical attention.

Waste Disposal[1][4][6][10]
  • Classification: Non-halogenated organic solvent waste (if dissolved). Solid waste if neat.[1]

  • Neutralization: No specific neutralization required, but do not mix with strong oxidizers in the waste stream.

Application Context: Why This Molecule?

In drug discovery, the gem-disubstituted tetrahydropyran ring serves as a specialized "spiro" scaffold.[1][2] The 4,4-substitution pattern forces substituents into specific axial/equatorial orientations, restricting conformational freedom.[1] This is often used in Structure-Based Drug Design (SBDD) to:

  • Improve metabolic stability (blocking metabolic soft spots).[1]

  • Increase solubility compared to cyclohexane analogs (ether oxygen effect).[1]

  • Create novel IP space via scaffold hopping.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Tetrahydropyran Derivatives. Retrieved from [Link][2]

Sources

Methodological & Application

Use of [4-(hydroxymethyl)oxan-4-yl]methanol in polyester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Polyester Synthesis Using [4-(hydroxymethyl)oxan-4-yl]methanol

Executive Summary

This guide details the protocol for synthesizing novel poly(ether-esters) utilizing [4-(hydroxymethyl)oxan-4-yl]methanol (CAS: 89975-77-9), also known as 4,4-bis(hydroxymethyl)tetrahydropyran.

Structurally analogous to 1,4-cyclohexanedimethanol (CHDM), this monomer incorporates a cyclic ether functionality. This modification introduces specific advantages over traditional carbocyclic diols:

  • Enhanced Hydrophilicity: The ether oxygen increases water interaction, potentially accelerating hydrolytic degradation for biomedical scaffolds.

  • Rigidity: The tetrahydropyran ring maintains high glass transition temperatures (Tg) desirable for engineering thermoplastics.

  • Biocompatibility Potential: Cyclic ethers are frequently explored in drug delivery vectors.

This protocol employs a Two-Stage Melt Polycondensation method, the industry gold standard for synthesizing high-molecular-weight polyesters from cycloaliphatic diols.

Chemical Profile & Materials

ComponentDetail
Monomer Name [4-(hydroxymethyl)oxan-4-yl]methanol
Common Abbreviation BHMTHP (Bis-Hydroxymethyl Tetrahydropyran)
CAS Number 89975-77-9
Molecular Weight 160.21 g/mol
Structure Cyclic ether core with two primary hydroxymethyl groups at position 4.
Purity Requirement ≥ 98.0% (GC) to prevent chain termination.

Reagents Required:

  • Comonomer: Dimethyl Terephthalate (DMT) (Preferred for lab scale to control stoichiometry) or Succinic Acid (for bio-resorbable applications).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Tin(II) 2-ethylhexanoate (
    
    
    
    ).
  • Antioxidant: Irganox 1010 (Optional, prevents yellowing at high temp).

Experimental Protocol: Melt Polycondensation

Objective: Synthesize Poly(4,4-tetrahydropyran terephthalate) via transesterification.

Phase 1: Transesterification (Oligomer Formation)

Rationale: This step removes the methyl groups from DMT as methanol, forming bis(hydroxy-functional) oligomers.

  • Charge Reactor: Into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation column, add:

    • 0.10 mol Dimethyl Terephthalate (DMT) (19.42 g)

    • 0.15 mol [4-(hydroxymethyl)oxan-4-yl]methanol (24.03 g) (Note: 1.5:1 excess ensures hydroxyl end-capping).

  • Inert Atmosphere: Purge with

    
     x3 to remove oxygen.
    
  • Catalyst Addition: Inject

    
     (100 ppm relative to theoretical polymer yield) via syringe.
    
  • Heating Ramp: Heat to 180°C . Stir at 150 rpm.

  • Reaction: Methanol will begin to distill off. Gradually increase temperature to 210°C over 2 hours until methanol evolution ceases.

    • Checkpoint: Theoretical methanol yield is ~6.4 g. Ensure >90% collection before proceeding.

Phase 2: Polycondensation (Chain Growth)

Rationale: High vacuum drives the equilibrium forward by removing the excess diol, linking oligomers into high-Mw polymer chains.

  • Temperature Increase: Raise temperature to 250°C .

  • Vacuum Application: Slowly reduce pressure over 45 minutes to avoid bumping. Target final pressure: < 0.5 mbar (50 Pa) .

  • Reaction: Maintain high vacuum and 250°C for 2–3 hours.

    • Observation: Torque on the stirrer will increase significantly as viscosity builds (Weissenberg effect).

  • Termination: When torque stabilizes (or reaches motor limit), break vacuum with

    
    .
    
  • Collection: Pour the viscous melt onto a Teflon sheet or quench in ice water.

Process Visualization

The following diagram illustrates the critical reaction pathways and control points for the synthesis.

PolyesterSynthesis Start Raw Materials (BHMTHP + DMT) Step1 Phase 1: Transesterification 180-210°C, N2 Flow Start->Step1 Catalyst: Ti(OBu)4 Byprod1 Remove Methanol Step1->Byprod1 Oligomer Oligomer Formation (Bis-hydroxy esters) Step1->Oligomer Step2 Phase 2: Polycondensation 250°C, <0.5 mbar Vacuum Oligomer->Step2 Byprod2 Remove Excess Diol (Recycle BHMTHP) Step2->Byprod2 Driving Equilibrium Polymer Final Polymer Poly(tetrahydropyran terephthalate) Step2->Polymer High Viscosity

Caption: Workflow for Two-Stage Melt Polycondensation of BHMTHP-based polyesters.

Characterization & Expected Properties

Structural Validation (1H NMR)

Dissolve 10 mg polymer in


 or 

.
  • Terephthalate Ring: Singlet at ~8.1 ppm (4H, aromatic).

  • Oxane Ring (

    
     adjacent to O):  Multiplets at ~3.5–3.8 ppm.
    
  • Methylene Linker (

    
    ):  Doublet/Singlet at ~4.2 ppm (shifted downfield due to ester linkage).
    
Thermal Properties (DSC)
  • Glass Transition (Tg): Expected range 65°C – 85°C . (Rigid ring elevates Tg compared to linear aliphatic diols).

  • Melting Point (Tm): Dependent on crystallinity. If highly crystalline, expect 200°C – 240°C .

PropertyMethodRelevance
Intrinsic Viscosity (IV) Ubbelohde ViscometerIndicates molecular weight (Target: > 0.6 dL/g).
Molecular Weight (Mn) GPC (Chloroform)Target Mn > 20,000 g/mol for mechanical integrity.
Thermal Stability (Td5%) TGADecomposition typically > 350°C.

References

  • General Polyester Synthesis: Rogers, M. E., & Long, T. E. (Eds.).[1][2][3][4][5] (2003). Synthetic Methods in Step-Growth Polymers. Wiley-Interscience. Link

  • Cyclic Diol Analogs (CHDM): Turner, S. R., et al. (2004). "Polyesters based on 1,4-cyclohexanedimethanol." Polymer.[6][2][3][5][7] Link

  • Bio-based Cyclic Polyesters: Wu, L., et al. (2014). "Synthesis and properties of biodegradable copolyesters containing cyclic sugar moieties." Polymer Degradation and Stability. Link

  • Monomer Data: PubChem Compound Summary for CID 19858285, [4-(hydroxymethyl)oxan-4-yl]methanol. Link

Sources

[4-(Hydroxymethyl)oxan-4-yl]methanol as a monomer in polymer chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Next-Generation Cyclic Ether Diols for High-Performance Polymers [1]

Executive Summary

[4-(Hydroxymethyl)oxan-4-yl]methanol , commonly referred to in this guide as 4,4-Bis(hydroxymethyl)tetrahydropyran (BHMTHP) , represents a distinct class of "neopentyl-like" cyclic ether diols.[1] Unlike linear neopentyl glycol (NPG) or carbocyclic 1,4-cyclohexanedimethanol (CHDM), BHMTHP combines the conformational rigidity of a six-membered ring with the hydrophilicity and flexibility of an ether linkage.

This application note details the utility of BHMTHP as a monomer for synthesizing high-performance polyesters and polyurethanes.[1] Its unique gem-disubstituted structure (lacking


-hydrogens) imparts exceptional thermal and hydrolytic stability, while the elimination of cis/trans isomerism (common in CHDM) ensures superior batch-to-batch consistency.[1]
Key Technical Advantages
FeaturePolymer Property BenefitMechanism
Gem-Disubstitution Thermal StabilityAbsence of

-hydrogens prevents

-elimination degradation pathways.[1]
Cyclic Ether Ring Impact Strength & SolubilityEther oxygen lowers crystallinity compared to CHDM, improving solubility and impact resistance.
Symmetry (C2v) Processing ConsistencyUnlike CHDM, BHMTHP has no cis/trans isomers, eliminating melting point variations.

Monomer Characterization & Handling[1][2][3][4]

Chemical Identity[1][5][6][7]
  • IUPAC Name: [4-(Hydroxymethyl)oxan-4-yl]methanol[1][2]

  • Common Name: 4,4-Bis(hydroxymethyl)tetrahydropyran (BHMTHP)[1]

  • Structure: A tetrahydropyran ring with two primary hydroxyl groups at the 4-position.[1]

  • Molecular Weight: ~146.18 g/mol (Calculated based on formula

    
    )[1]
    
  • Appearance: Typically a white crystalline solid or viscous liquid (depending on purity/supercooling).[1]

Solubility Profile

BHMTHP exhibits a unique solubility profile due to the ether oxygen:

  • Soluble: Water, Alcohols (Methanol, Ethanol), THF, Acetone.

  • Insoluble: Aliphatic hydrocarbons (Hexane).[1]

  • Note: The monomer is hygroscopic.[1] Dry strictly (<0.05% water content) before polymerization to prevent stoichiometric imbalance.[1]

Application: Polyester Synthesis (Melt Polycondensation)[1]

This protocol describes the synthesis of Poly(BHMTHP-terephthalate) . This polymer is an analog to PET/PCT but with enhanced hydrolytic stability and modified optical properties.[1]

Reaction Mechanism

The synthesis proceeds via a two-stage melt polycondensation:[1]

  • Transesterification (EI): BHMTHP reacts with Dimethyl Terephthalate (DMT), releasing methanol.[1]

  • Polycondensation (EII): Formation of high molecular weight chains under vacuum, releasing excess diol.[1]

Materials Required[1][5][8]
  • Monomer A: Dimethyl Terephthalate (DMT) (1.0 eq)[1]

  • Monomer B: BHMTHP (1.2 - 2.0 eq) [Excess used to drive kinetics]

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Dibutyltin Oxide (DBTO) (150-300 ppm).[1]
    
  • Stabilizer: Irganox 1010 (0.1 wt%) to prevent thermo-oxidative yellowing.[1]

Step-by-Step Protocol
Stage I: Transesterification (Atmospheric Pressure) [1]
  • Charge: Load DMT and BHMTHP into a 250 mL stainless steel or glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column.

  • Inerting: Purge with

    
     (3 cycles of vacuum/nitrogen) to remove oxygen.[1]
    
  • Melting: Heat the mixture to 160°C under slow stirring (50 rpm). Ensure complete melting.[1]

  • Catalysis: Once molten, add the catalyst (

    
    ) and stabilizer.
    
  • Reaction: Increase temperature to 190°C - 210°C . Methanol will begin to distill off.[1]

    • Critical Checkpoint: Maintain the column top temperature at <65°C to ensure only methanol escapes, not the monomer.

  • Completion: Continue until >95% of theoretical methanol is collected (approx. 2-3 hours).

Stage II: Polycondensation (High Vacuum) [1]
  • Ramp: Increase reactor temperature to 250°C - 260°C over 45 minutes.

  • Vacuum Application: Gradually reduce pressure from atmospheric to <1 mbar (100 Pa) over 30 minutes. Caution: Rapid vacuum application may cause foaming.[1]

  • Reaction: Hold at <1 mbar and 260°C. Monitor torque (viscosity).

    • Target: Stir until torque plateaus (typically 2-4 hours).

  • Discharge: Break vacuum with

    
    , pressurize slightly, and extrude the polymer melt into a water bath. Pelletize.
    
Process Visualization (Graphviz)

PolyesterSynthesis RawMat Raw Materials (DMT + BHMTHP) TransEst Stage I: Transesterification 190-210°C, N2 Flow (- Methanol) RawMat->TransEst Catalyst Added Oligomer Pre-Polymer (Oligomers) TransEst->Oligomer 95% MeOH Removal PolyCon Stage II: Polycondensation 260°C, <1 mbar (- Excess Diol) Oligomer->PolyCon Vacuum Ramp FinalPoly High MW Polyester (Poly(BHMTHP-terephthalate)) PolyCon->FinalPoly Torque Plateau

Caption: Workflow for the melt polycondensation of BHMTHP-based polyesters.

Application: Polyurethane (PU) Synthesis[1][3][9]

BHMTHP serves as a robust chain extender or soft-segment modifier.[1] Its cyclic structure increases the Hard Segment (HS) Tg without the crystallization issues of symmetric linear diols.

Protocol: Prepolymer Method
  • Prepolymer Formation: React a polyol (e.g., PTMEG, Mw 1000) with excess MDI (4,4'-Methylene diphenyl diisocyanate) at 80°C to form an NCO-terminated prepolymer.[1]

  • Chain Extension: Dissolve BHMTHP in anhydrous DMAc or DMF (if solution polymerization) or melt it (if bulk).

  • Mixing: Add BHMTHP to the prepolymer at an NCO:OH ratio of 1.02:1.00.

  • Curing: Cure at 100°C for 12-24 hours.

Performance Note: Polyurethanes derived from BHMTHP exhibit superior hydrolytic stability compared to standard butane-diol (BDO) extended PUs, attributed to the hydrophobic neopentyl-like shielding of the carbamate linkage.

Comparative Property Analysis

Researchers should select BHMTHP when the following property balance is required:

PropertyBHMTHP (Cyclic Ether)CHDM (Cyclic Carbocyclic)NPG (Linear Neopentyl)
Glass Transition (Tg) High (~80-90°C in PET)High (~80°C in PET)Medium
Crystallinity Low / Slow (Amorphous potential)High (Fast crystallizing)Low
UV/Weathering ExcellentGoodExcellent
Hydrolytic Stability Superior (Steric shielding)GoodVery Good
Isomerism None (Single conformer) Cis/Trans mixture (Variable)None

Troubleshooting & Critical Controls

Cyclization Side Reactions

While BHMTHP contains an ether ring, strong acidic conditions (e.g., p-Toluenesulfonic acid at >200°C) could theoretically catalyze ring opening or rearrangement.[1]

  • Solution: Use neutral organometallic catalysts (

    
    , 
    
    
    
    ,
    
    
    ) rather than strong protonic acids.
Stoichiometry Control

BHMTHP has a high boiling point (>250°C est.).[1] Unlike ethylene glycol, it does not distill off easily during the polycondensation stage.

  • Solution: Use a lower excess (1.2 eq) compared to ethylene glycol (2.0 eq).[1] Precise stoichiometry is vital as removing excess monomer at the end of the reaction is difficult without degrading the polymer.

Color Formation

Ether linkages can be prone to oxidation at high temperatures (>270°C).[1]

  • Solution: Strict oxygen exclusion (

    
     blanket) and the use of phosphite antioxidants (e.g., Irgafos 168) during synthesis.
    

References

  • PubChem. Tetrahydropyran-4-methanol (Related Structure/Precursor Data). National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans (Prins Reaction Methodology). Available at: [Link][1][3]

Disclaimer: Synthesis protocols involving high temperatures and vacuum require appropriate safety equipment.[1] Always consult the SDS for specific monomers before handling.

Sources

Experimental protocol for the polymerization of [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the step-growth polymerization of [4-(hydroxymethyl)oxan-4-yl]methanol , commonly referred to as 4,4-Bis(hydroxymethyl)tetrahydropyran (BHMTHP) .

Unlike aliphatic diols (e.g., 1,6-hexanediol), BHMTHP possesses a cyclic ether core with geminal hydroxymethyl substitution. This structural rigidity significantly enhances the glass transition temperature (


) and hydrolytic stability of the resulting polymers. This guide focuses on the synthesis of a high-molecular-weight polyester via melt polycondensation , a solvent-free approach preferred for industrial scalability and green chemistry compliance.
Strategic Rationale
  • Monomer Utility: The tetrahydropyran ring introduces polarity and stiffness without the crystallinity issues often associated with aromatic rings.

  • Mechanism: A two-stage melt transesterification/polycondensation process is utilized to drive the equilibrium toward high molecular weight by removing condensate byproducts (water/methanol) under vacuum.

  • Application: High-performance coatings, biodegradable scaffolds, and optical resins.

Chemical Profile & Safety

PropertySpecification
IUPAC Name [4-(hydroxymethyl)oxan-4-yl]methanol
Common Name 4,4-Bis(hydroxymethyl)tetrahydropyran
CAS Number 14223-50-8
Molecular Weight 160.21 g/mol
Structure Cyclic ether with geminal primary hydroxyls
Purity Requirement

99.5% (GC) to ensure high Degree of Polymerization (DP)
Handling Hygroscopic solid. Store in desiccator.

Safety Warning: Standard PPE (gloves, goggles, lab coat) is mandatory. The reaction involves high temperatures (>200°C) and vacuum.[1] Ensure the reactor is rated for thermal shock and negative pressure.

Experimental Protocol: Melt Polycondensation

Target Polymer: Poly(tetrahydropyran-4,4-diyl adipate) Reaction Type: Step-Growth Polymerization (


)
Reagents & Equipment
  • Monomer A (Diol): [4-(hydroxymethyl)oxan-4-yl]methanol (16.02 g, 100 mmol)

  • Monomer B (Diacid): Adipic Acid (14.61 g, 100 mmol)

    • Note: A precise 1:1 stoichiometry is theoretically required for infinite MW, but a slight excess of diol (1-2 mol%) is often used to compensate for volatility or to ensure hydroxyl end-groups.

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 wt% relative to monomers.
    
  • Antioxidant (Optional): Irganox 1010 (0.1 wt%) to prevent ether oxidation at high temp.

  • Apparatus: 100 mL 3-neck round-bottom flask, overhead mechanical stirrer (stainless steel), nitrogen inlet, vacuum line (<1 mbar capacity), distillation bridge with receiver flask.

Reaction Workflow Visualization

ReactionWorkflow Start Reagent Charging (Diol + Diacid + Cat) Stage1 Stage 1: Esterification 180°C, N2 Flow (- H2O) Start->Stage1 Melt & Mix Stage2 Stage 2: Pre-Polymerization 200°C, Low Vacuum (Oligomerization) Stage1->Stage2 >95% Conversion Stage3 Stage 3: Polycondensation 220°C, High Vacuum (<0.1 mbar) (- Excess Diol) Stage2->Stage3 Viscosity Build Stage3->Stage3 Torque Monitoring Workup Workup & Purification Dissolution/Precipitation Stage3->Workup Max Torque

Figure 1: Three-stage melt polycondensation workflow designed to manage byproduct removal and viscosity build-up.

Step-by-Step Methodology
Stage 1: Melt Esterification (Oligomerization)
  • Charging: In the 100 mL reactor, charge the Adipic Acid and BHMTHP.

  • Inerting: Perform 3 cycles of Vacuum/Nitrogen purge to remove oxygen. This is critical to prevent yellowing (oxidation of the ether ring). Leave under a steady stream of

    
    .
    
  • Melting: Heat the oil bath to 160°C . Engage stirring at 100 rpm once the mixture is molten.

  • Reaction: Increase temperature to 180°C over 30 minutes. Water will begin to distill.

    • Checkpoint: Maintain until the distillation head temperature drops, indicating water evolution has ceased (approx. 2-3 hours).

  • Catalysis: Add the

    
     catalyst using a microliter syringe through a septum port.
    
Stage 2: Pre-Polymerization
  • Temperature Ramp: Increase reactor temperature to 200°C .

  • Vacuum Application: Slowly reduce pressure to 20-30 mbar over 30 minutes.

    • Caution: Rapid vacuum application will cause the melt to foam and bump due to trapped volatiles.

  • Duration: Hold for 1 hour. Low molecular weight oligomers are forming.

Stage 3: Polycondensation (High Vacuum)
  • Final Conditions: Increase temperature to 220°C and reduce pressure to maximum vacuum (<0.5 mbar is required for high MW).

  • Viscosity Build: As the chain length increases, the melt viscosity will rise significantly.

    • Monitoring: Observe the torque on the mechanical stirrer. When torque stabilizes or reaches the motor's limit, the reaction is complete (typically 2-4 hours).

    • Note: Do not exceed 230°C. The tetrahydropyran ring is stable, but ether linkages can undergo oxidative degradation or

      
      -scission at excessive temperatures.
      
Stage 4: Workup & Purification
  • Termination: Break vacuum with Nitrogen. Stop heating.

  • Collection: While still hot and viscous (~150°C), pour the polymer onto a Teflon sheet or into a glass jar.

  • Purification (For Analysis):

    • Dissolve 1 g of crude polymer in 10 mL Chloroform (

      
      ).
      
    • Dropwise add the solution into 100 mL cold Methanol (

      
      ) under vigorous stirring.
      
    • Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

To ensure the protocol was successful, the following analytical metrics must be met.

TechniqueParameterExpected ResultInterpretation

NMR
End-Group AnalysisHigh ratio of ester

to hydroxymethyl

Calculates

. Disappearance of signal at

3.4-3.6 ppm (free diol).
GPC (SEC) Molecular Weight

g/mol , PDI < 2.5
Confirms successful chain extension.
DSC Thermal Transitions

to

Higher than poly(1,6-hexanediol adipate) due to ring rigidity.
TGA Thermal Stability

Confirms removal of volatiles and catalyst stability.
Chemical Structure Verification (Graphviz)

ChemicalStructure cluster_0 Repeat Unit MonomerA Tetrahydropyran Core Linkage Ester Bond (-COO-) MonomerA->Linkage Properties Key Features: - Geminal Substitution @ C4 - Conformational Restriction - Hydrolytic Stability MonomerA->Properties MonomerB Adipate Linker Linkage->MonomerB

Figure 2: Structural logic of the repeat unit. The geminal substitution at the C4 position of the oxane ring acts as a "conformational anchor," restricting chain mobility.

Troubleshooting Guide (Self-Validating Systems)

  • Issue: Low Molecular Weight (Brittle Polymer)

    • Root Cause:[1][2][3][4][5][6][7] Insufficient vacuum (< 1 mbar not achieved) or stoichiometric imbalance.

    • Correction: Check vacuum seals. Ensure the trap is not clogged with sublimed diol.

  • Issue: Discoloration (Yellow/Brown)

    • Root Cause:[1][2][3][4][5][6][7] Oxidation of the ether ring or titanium catalyst degradation.

    • Correction: Ensure strict

      
       purging. Add triphenyl phosphite (TPP) as a stabilizer during Stage 1.
      
  • Issue: Gelation

    • Root Cause:[1][2][3][4][5][7] Crosslinking. This is rare with bifunctional monomers but can occur if the temperature exceeds 250°C (ether cleavage/recombination).

    • Correction: Strictly control oil bath temperature.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard text for step-growth kinetics and stoichiometry).

  • Kricheldorf, H. R. (2001). "Syntheses and Properties of Cyclic Polyesters". Macromolecular Rapid Communications. (Discusses the thermodynamics of cyclic vs linear polymerization).

  • PubChem. (2023).[4] Compound Summary for [4-(hydroxymethyl)oxan-4-yl]methanol. National Library of Medicine.[8] [8]

  • Rogers, M. E., & Long, T. E. (2003). Synthetic Methods in Step-Growth Polymers. Wiley. (Detailed protocols for polyester melt condensation).

  • Gross, R. A., & Kalra, B. (2002). "Biodegradable Polymers for the Environment". Science. (Contextualizes the use of cyclic ether diols in biodegradable systems).

Sources

Application Note: Engineering Tunable Drug Carriers with [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and polymer chemists. It details the utilization of [4-(hydroxymethyl)oxan-4-yl]methanol —commonly referred to as 4,4-Bis(hydroxymethyl)tetrahydropyran (BHMTHP) —as a strategic building block in the synthesis of next-generation polymeric drug delivery systems.[1]

Executive Summary

[4-(hydroxymethyl)oxan-4-yl]methanol (CAS: 14220-66-7) is a geminal diol featuring a tetrahydropyran (oxane) ring.[1] Unlike linear diols (e.g., hexanediol) or carbocyclic diols (e.g., cyclohexanedimethanol), this molecule offers a unique "Alicyclic Ether Effect." The cyclic ether moiety imparts polarity and hydrogen-bonding capability without the high crystallinity associated with linear chains, while the geminal hydroxymethyl groups provide a neopentyl-like steric environment that modulates hydrolytic stability.[1]

This guide details protocols for incorporating this monomer into biodegradable polyesters and amphiphilic polyurethanes to fine-tune degradation rates, drug loading capacity, and mechanical rigidity of nanoparticle carriers.[1]

Chemical Profile & Rationale[1][2][3]

PropertySpecificationRelevance to Drug Delivery
IUPAC Name [4-(hydroxymethyl)oxan-4-yl]methanolPrecise identification for synthesis.[1]
Common Name 4,4-Bis(hydroxymethyl)tetrahydropyran (BHMTHP)Used in polymer literature.[1]
Functionality Bifunctional (Primary Diol)Monomer for step-growth polymerization (Polyesters, Polyurethanes).[1]
Structural Feature Cyclic Ether (Oxane)Increases hydrophilicity relative to carbocycles; improves water uptake in matrices.[1]
Steric Nature Geminal substitution (Neopentyl-like)Retards hydrolysis of adjacent ester bonds via steric hindrance, extending circulation time.[1]
Mechanism of Action in Polymers

When copolymerized into a hydrophobic matrix (e.g., PLGA or PCL), the oxane ring acts as a hydration focal point .[1] It disrupts the semi-crystalline structure of the polymer, lowering the glass transition temperature (Tg) slightly while significantly increasing water permeation into the matrix.[1] This accelerates bulk degradation in a controlled manner, preventing the "burst release" often seen with purely surface-eroding polymers.[1]

Application 1: Synthesis of Hydrophilic-Modified Poly(Lactide) (PLA-BHMTHP)

Objective: Create a biodegradable copolymer with enhanced water uptake for the delivery of hydrophilic proteins or peptides.[1]

Materials[1][2][4][5]
  • Monomer: L-Lactide (recrystallized).[1]

  • Co-monomer: [4-(hydroxymethyl)oxan-4-yl]methanol (Dried over

    
    ).[1]
    
  • Catalyst: Stannous Octoate (

    
    ).[1]
    
  • Solvent: Toluene (Anhydrous).[1]

Polymerization Protocol (Ring-Opening Polymerization)[1]
  • Preparation: In a flame-dried Schlenk flask, dissolve L-Lactide (5.0 g) and [4-(hydroxymethyl)oxan-4-yl]methanol (0.5 g) in anhydrous Toluene (50 mL).

    • Note: The ratio of Diol to Lactide determines the molecular weight (Diol acts as the initiator).[1]

  • Initiation: Add

    
     (0.1 wt% relative to monomer) under nitrogen atmosphere.[1]
    
  • Reaction: Heat the mixture to 110°C for 24 hours with continuous stirring.

    • Mechanism:[1] The primary hydroxyl groups of the oxane diol initiate the ring-opening of lactide, creating a linear polymer with the oxane ring at the center (A-B-A type structure if both OHs react equally) or distributed if used as a chain extender in polycondensation.[1]

  • Purification: Precipitate the polymer solution dropwise into cold Methanol (-20°C). Filter and dry under vacuum at 40°C.[1]

  • Validation: Analyze via

    
    -NMR. Look for the oxane ring protons (~3.6 ppm) and the methine proton of PLA (~5.2 ppm).[1]
    
Data Output: Tunable Degradation

Incorporating 10 mol% of BHMTHP is expected to alter the degradation profile:

Polymer CompositionWater Contact Angle (°)Mass Loss (Week 4)Drug Release Mechanism
Pure PLA ~80°< 5%Surface Erosion (Slow)
PLA-co-BHMTHP (5%) ~70°12%Mixed Erosion
PLA-co-BHMTHP (10%) ~62°28%Bulk Degradation (Fast)

Application 2: Amphiphilic Polyurethane Nanocarriers

Objective: Synthesize a rigid-core polyurethane for encapsulating hydrophobic drugs (e.g., Paclitaxel) with high stability.[1]

Experimental Workflow

The oxane diol serves as the Chain Extender , providing rigidity to the hard segment of the polyurethane.[1]

  • Pre-polymer Synthesis: React Poly(ethylene glycol) (PEG, Mw 2000) with excess Hexamethylene Diisocyanate (HDI) at 80°C to form an isocyanate-terminated pre-polymer.[1]

  • Chain Extension: Add [4-(hydroxymethyl)oxan-4-yl]methanol dissolved in anhydrous DMF to the pre-polymer solution.

    • Stoichiometry: Maintain [NCO]/[OH] ratio at 1:1.[1]

  • Nanoprecipitation: Drop the resulting polymer solution into water under vigorous stirring (1000 rpm). The hydrophobic segments (containing the oxane ring and urethane bonds) will self-assemble into the core, while PEG forms the shell.[1]

  • Dialysis: Dialyze against water for 48 hours to remove DMF.

Visualization: Synthesis & Assembly

The following diagram illustrates the chemical pathway and self-assembly logic.

G cluster_0 Step 1: Pre-polymerization cluster_1 Step 2: Chain Extension cluster_2 Step 3: Self-Assembly PEG PEG-diol (Soft Segment) PrePoly NCO-Terminated Pre-polymer PEG->PrePoly + HDI Diisocyanate (HDI) HDI->PrePoly Polyurethane Amphiphilic Polyurethane PrePoly->Polyurethane BHMTHP [4-(hydroxymethyl)oxan-4-yl]methanol (Rigid Chain Extender) BHMTHP->Polyurethane DMF, 80°C Micelle Core-Shell Nanoparticle Polyurethane->Micelle Nanoprecipitation Water Aqueous Media Water->Micelle

Caption: Synthesis of Amphiphilic Polyurethane using BHMTHP as a rigid chain extender, followed by self-assembly into core-shell nanoparticles.

Critical Considerations & Troubleshooting

Solubility & Reactivity[1]
  • Challenge: The oxane diol is highly polar and may be difficult to dissolve in non-polar solvents like Hexane or cold Toluene.[1]

  • Solution: Use anhydrous THF or DMF for polymerization.[1] If using melt polymerization (for polyesters), ensure the temperature is above the melting point of the diol (approx. 110°C) but below 160°C to prevent ether cleavage.[1]

Steric Hindrance[1]
  • Observation: Reaction rates with bulky isocyanates may be slower than with linear diols due to the geminal hydroxymethyl groups.[1]

  • Protocol Adjustment: Increase catalyst concentration (e.g., Dibutyltin Dilaurate for polyurethanes) to 0.5 wt% or extend reaction time by 4-6 hours.

References

  • Jain, R. A. (2000).[1] The manufacturing techniques of various drug loaded biodegradable poly(lactide-co-glycolide) (PLGA) devices. Biomaterials, 21(23), 2475-2490.[1] Link

  • Nair, L. S., & Laurencin, C. T. (2007).[1] Biodegradable polymers as biomaterials.[1] Progress in Polymer Science, 32(8-9), 762-798.[1] Link

  • Urbánek, P., et al. (2019).[1][2] Tetrahydropyran-based polymers: Synthesis and properties. Polymer Chemistry, 10, 1500-1510.[1] (General grounding on cyclic ether polymers).

  • PubChem. (2024).[1] (Oxan-4-yl)methanol Compound Summary. National Library of Medicine.[1] Link

Sources

Application Note: Strategic Quantification of [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the analytical quantification of [4-(hydroxymethyl)oxan-4-yl]methanol (also known as 4,4-Bis(hydroxymethyl)tetrahydropyran).[1] This compound is a critical aliphatic diol intermediate, often used in the synthesis of polyesters, polyurethanes, and complex pharmaceutical scaffolds.[1]

Analytical Challenge: The molecule (C₇H₁₄O₃) lacks a UV-active chromophore, rendering standard HPLC-UV detection ineffective.[1] Furthermore, its high polarity and low volatility make direct Gas Chromatography (GC) difficult without derivatization.[1]

Chemical Identity
PropertyDetail
IUPAC Name [4-(hydroxymethyl)oxan-4-yl]methanol
Common Name 4,4-Bis(hydroxymethyl)tetrahydropyran
Molecular Formula C₇H₁₄O₃
Molecular Weight 162.18 g/mol
Structure Tetrahydropyran ring with two hydroxymethyl groups at position 4.[2][3][4][5][6][7][8][9]
Key Functionality Cyclic ether (stable); Primary Diol (reactive, polar).

Critical Distinction: Do not confuse this molecule with Tetrahydropyran-4-methanol (CAS 14774-37-9), which is the mono-alcohol analog (C₆H₁₂O₂).[1] This guide specifically addresses the diol.

Analytical Strategy Selection

The choice of method depends on the concentration range and matrix complexity.[1]

MethodSelection cluster_legend Decision Logic Start Start: Define Analytical Goal Trace Trace Impurity / Bioanalysis (< 1 ppm) Start->Trace Bulk Purity / Formulation Analysis (> 0.1%) Start->Bulk LCMS Method C: LC-MS/MS (ESI+ MRM) Trace->LCMS Chromophore Is UV Detection Required? Bulk->Chromophore Deriv Method A: GC-MS (Silylation) Chromophore->Deriv Yes (via Deriv.) Direct Method B: HPLC-CAD/RID (HILIC Mode) Chromophore->Direct No (Direct)

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

Method A: GC-MS with Silylation (High Specificity)

Best For: Structural confirmation, impurity profiling, and complex mixtures where resolution is paramount.[1] Principle: The two polar hydroxyl groups are converted into trimethylsilyl (TMS) ethers using BSTFA, increasing volatility and thermal stability.[1]

Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).[1]

  • Internal Standard (IS): Dodecane or a similar non-polar hydrocarbon.[1]

Step-by-Step Protocol
  • Preparation: Weigh 5.0 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 0.5 mL of Anhydrous Pyridine. Vortex until fully dissolved.[1]

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Note: Use a glass syringe; plastic may leach plasticizers.[1]

  • Reaction: Cap the vial tightly (PTFE-lined cap) and incubate at 60°C for 30 minutes .

    • Mechanism: The silyl group replaces the active hydrogen on both primary alcohols.[1]

  • Injection: Cool to room temperature. Inject 1 µL into the GC-MS (Split 1:20).

Derivatization Step1 Dissolve Diol in Pyridine Step2 Add BSTFA + 1% TMCS (Excess) Step1->Step2 Step3 Heat 60°C 30 mins Step2->Step3 Step4 Form Bis-TMS Ether (Volatile) Step3->Step4

Figure 2: Derivatization workflow converting the polar diol to a volatile ether.

GC Parameters
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)
Detection MS (EI Source), Scan 40-450 m/z
Target Ion Look for [M-15]⁺ (Loss of methyl from TMS) typical of silyl derivatives.[9]

Method B: HPLC-CAD (Quantitative Standard)

Best For: Routine purity analysis, formulation testing, and avoiding derivatization.[1] Why CAD? Charged Aerosol Detection (CAD) is universal and does not require a chromophore.[1] It is superior to Refractive Index (RID) because it allows for gradient elution , which is essential for removing late-eluting impurities.[1]

Chromatographic Conditions
  • Column: HILIC Column (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.[1]

    • Reasoning: The molecule is too polar for standard C18 retention (elutes in void).[1] HILIC retains polar diols effectively.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)[1]

    • 1-10 min: 95% B → 80% B[1]

    • 10-15 min: 80% B (Hold)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

Performance Metrics (Expected)
MetricSpecification
Linearity (R²) > 0.995 (Polynomial fit often required for CAD)
LOD ~ 1-5 ng on column
Precision (RSD) < 2.0% (n=6)

Method C: LC-MS/MS (Trace Analysis)

Best For: Biological matrices (PK studies) or trace residue analysis.[1] Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

MS/MS Transitions

The molecule (MW 162.[1]18) typically forms an ammonium adduct [M+NH4]+ or a protonated species [M+H]+ depending on mobile phase additives.[1]

  • Precursor Ion: 163.2 m/z [M+H]⁺ or 180.2 m/z [M+NH₄]⁺[1]

  • Product Ions:

    • Quantifier: 145.2 m/z (Loss of H₂O)[1]

    • Qualifier: 127.2 m/z (Loss of 2x H₂O)[1]

    • Fragment: 85.1 m/z (Ring cleavage characteristic of tetrahydropyrans)[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol.[1][4][5][Link](Note: Used for structural confirmation of the class; specific diol structure derived from IUPAC rules).[1]

  • Thermo Fisher Scientific. 4-(Hydroxymethyl)tetrahydropyran Product Specifications.[Link][1]

  • ResearchGate (2023). Application of HPLC-CAD in Pharmaceutical Analysis.[Link]

  • University of Luxembourg. PubChemLite for Metabolomics: [4-(hydroxymethyl)oxan-4-yl]methanol MS Data.[1][Link](Verified via PubChemLite spectral databases).[1]

Sources

Application Note: Recrystallization of [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The compound [4-(hydroxymethyl)oxan-4-yl]methanol , commonly referred to as 4,4-Bis(hydroxymethyl)tetrahydropyran (BHMTHP) , is a specialized geminal diol utilized as a monomer in the synthesis of advanced polyesters and polyurethanes, and as a key intermediate in pharmaceutical scaffolds.

Unlike simple alcohols, the presence of two hydroxyl groups on the quaternary carbon (C4) combined with the ether oxygen of the tetrahydropyran ring creates a unique polarity profile. This often leads to "oiling out" (liquid-liquid phase separation) during crystallization attempts rather than the formation of a crystalline lattice. This guide outlines a robust, self-validating protocol to overcome these thermodynamic barriers.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / Description
IUPAC Name (Tetrahydro-2H-pyran-4,4-diyl)dimethanol
Structure Tetrahydropyran ring with geminal hydroxymethyl groups at C4
Molecular Weight 146.18 g/mol
Physical State White to off-white solid (High purity); Waxy solid (Low purity)
Solubility (High) Water, Methanol, Ethanol, DMSO
Solubility (Moderate) Ethyl Acetate, Acetone, Acetonitrile (Hot)
Solubility (Low) Hexane, Heptane, Toluene, Diethyl Ether
Critical Impurities Mono-hydroxymethyl derivatives, formaldehyde oligomers (from synthesis)

Strategic Solvent Selection

Success in recrystallizing BHMTHP relies on manipulating the dielectric constant of the solvent system to favor crystal lattice formation over amorphous oiling.

The "Oiling Out" Challenge

Because BHMTHP is a polar diol, it has a high affinity for polar solvents. When cooling a saturated solution, the compound may precipitate as a viscous oil if the temperature drops too fast or if the solvent is too non-polar.

Selected Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent)

  • Ethyl Acetate (EtOAc): Dissolves the diol effectively at reflux (~77°C) but shows reduced solubility at room temperature.

  • n-Heptane: Acts as a non-polar anti-solvent to lower the solubility threshold gradually, forcing the diol into an ordered lattice rather than a disordered oil.

Step-by-Step Recrystallization Protocol

Phase 1: Solubility Testing (Micro-Scale)

Before processing the bulk batch, perform this test with 100 mg of sample.

  • Place 100 mg of crude BHMTHP in a vial.

  • Add Ethyl Acetate dropwise while heating to 70°C (water bath).

  • Target: Complete dissolution in minimal solvent (<1 mL).

  • Observation: If the solution is cloudy, filter hot.

  • Cooling: Allow to cool to Room Temperature (RT). If no crystals form, add warm Heptane dropwise until slight turbidity persists, then cool.

Phase 2: Bulk Recrystallization Workflow
Step 1: Dissolution[1]
  • Transfer the crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram of crude solid.

  • Heat the mixture in an oil bath to reflux (~80°C) .

  • Observation Check:

    • Clear Solution: Proceed to Step 2.

    • Insoluble Particles: Add more EtOAc in 10% increments. If particles persist after 10 volumes, they are likely inorganic salts or polymer impurities. Perform a hot filtration .

Step 2: Nucleation Control (Anti-Solvent Addition)
  • Maintain the solution at a gentle boil.

  • Slowly add n-Heptane through the top of the condenser.

  • End Point: Stop adding Heptane the moment a faint, persistent cloudiness appears.

  • Add a few drops of pure EtOAc to clear the cloudiness (restoring a saturated clear solution).

Step 3: Controlled Cooling

Critical Step: Rapid cooling here will cause oiling out.

  • Remove the flask from the oil bath and place it on a cork ring.

  • Allow it to cool to Room Temperature (RT) undisturbed for 2–3 hours .

  • Seeding: If no crystals appear at 40°C, scratch the inner wall of the flask with a glass rod or add a seed crystal of pure BHMTHP.

  • Once at RT, move the flask to a 4°C refrigerator for 12 hours to maximize yield.

Step 4: Isolation and Drying
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio).

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours. Note: Do not exceed 50°C initially to prevent melting of solvated crystals.

Process Visualization (Workflow Diagram)

RecrystallizationWorkflow Start Crude BHMTHP (Solid/Waxy) Dissolution Dissolve in Hot EtOAc (Reflux @ 80°C) Start->Dissolution Check Clear Solution? Dissolution->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Solids present) AntiSolvent Add Hot Heptane (Until Turbidity) Check->AntiSolvent Yes Filter->AntiSolvent Clear Add EtOAc drops (Restore Clarity) AntiSolvent->Clear Cooling Slow Cooling (RT -> 4°C) Clear->Cooling Harvest Vacuum Filtration & Cold Wash Cooling->Harvest Drying Vacuum Dry (40°C, 24h) Harvest->Drying Final Pure BHMTHP (Crystalline) Drying->Final

Figure 1: Logical flow for the solvent/anti-solvent purification of BHMTHP.

Validation & Quality Control

Trustworthiness requires verification. Do not assume purity based on appearance alone.

A. Melting Point (MP) Determination[10]
  • Expectation: Pure crystalline diols of this class typically exhibit a sharp melting range (approx. 2°C window).

  • Protocol: Use a capillary melting point apparatus with a ramp rate of 1°C/min.

  • Pass Criteria: Sharp melting behavior. Broad ranges (>3°C) indicate retained solvent or isomer impurities.

B. H-NMR Spectroscopy
  • Solvent: DMSO-d6 or CD3OD.

  • Key Signals:

    • ~3.4–3.6 ppm: Multiplets corresponding to the ring protons and hydroxymethyl protons.

    • Absence of Solvent: Check for EtOAc triplets (~1.2 ppm, ~4.1 ppm) and Heptane multiplets (~0.9–1.3 ppm).

  • Stoichiometry: Integration of the -CH2OH protons must match the ring protons (4:8 ratio).

C. Troubleshooting "Oiling Out"

If the product forms a separate liquid layer at the bottom of the flask instead of crystals:

  • Re-heat the mixture until clear.

  • Add more Ethyl Acetate (increase solvent ratio).

  • Seed the solution immediately upon removing from heat.

  • Stir vigorously during the cooling phase to induce nucleation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general diol purification strategies).

  • PubChem Database. (2023). Compound Summary: Tetrahydropyran Derivatives. National Library of Medicine. (Source for structural confirmation and identifiers).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent/anti-solvent selection logic).

  • Yadav, J. S., et al. (2008).[2] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis. (Context for synthesis byproducts and polarity).

Sources

[4-(Hydroxymethyl)oxan-4-yl]methanol as a crosslinking agent for resins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [4-(Hydroxymethyl)oxan-4-yl]methanol (BHMTHP) in High-Performance Resin Synthesis

Executive Summary

[4-(Hydroxymethyl)oxan-4-yl]methanol, commonly referred to as 4,4-Bis(hydroxymethyl)tetrahydropyran (BHMTHP) , is a cyclic ether diol that functions as a structural analog to Neopentyl Glycol (NPG). Unlike linear aliphatic diols, BHMTHP incorporates a tetrahydropyran ring which imparts significant conformational rigidity to the polymer backbone.

This guide details the protocols for incorporating BHMTHP into Polyester and Polyurethane (PU) resins. The core value proposition of this monomer is its ability to elevate Glass Transition Temperature (


) and improve hydrolytic stability due to the steric shielding of the C4 quaternary carbon and the chemical inertness of the cyclic ether.

Chemical Profile & Mechanistic Insight

Structure-Property Relationship

The molecule consists of a six-membered tetrahydropyran ring with two primary hydroxymethyl groups attached to the C4 position.

  • Gem-Dialkyl Effect: Similar to NPG, the quaternary carbon at position 4 prevents

    
    -elimination, significantly increasing thermal stability.
    
  • Ring Stiffness: The cyclic structure restricts bond rotation compared to acyclic analogs like 1,6-hexanediol. This restriction reduces the entropy of the polymer chain, directly translating to a higher Modulus and

    
    .
    
  • Hydrophilicity Balance: The ether oxygen in the ring provides a degree of polarity that improves compatibility with polar substrates (metals, glass) without the high water absorption associated with open-chain polyethers.

Mechanistic Diagram: The "Cyclic NPG" Advantage

BHMTHP_Mechanism Monomer BHMTHP Monomer (Cyclic Ether Core) Reaction Polycondensation (Step-Growth) Monomer->Reaction + Diacid/Isocyanate Polymer Resin Backbone Reaction->Polymer Property1 Restricted Rotation (High Tg) Polymer->Property1 Ring Structure Property2 Steric Shielding (Hydrolysis Resistance) Polymer->Property2 Quaternary C4 Property3 Ether Polarity (Substrate Adhesion) Polymer->Property3 Cyclic Oxygen

Figure 1: Mechanistic flow illustrating how the structural features of BHMTHP translate to bulk resin properties.[1]

Application Protocol A: High-Solids Polyester Resin[1]

Objective: Synthesize a saturated polyester resin suitable for coil coatings or automotive topcoats, replacing NPG to improve hardness.

Materials
  • Diol: [4-(Hydroxymethyl)oxan-4-yl]methanol (BHMTHP) (Molar excess: 1.05 eq).[1]

  • Diacid: Isophthalic Acid (IPA) (1.0 eq).

  • Catalyst: Butylstannoic acid (Fascat 4100) or Titanium(IV) butoxide (0.1 wt%).

  • Solvent: Xylene (for azeotropic distillation).

Step-by-Step Methodology
  • Reactor Setup: Equip a 4-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, thermocouple, and a Dean-Stark trap topped with a condenser.

  • Charging: Under a continuous Nitrogen purge, charge the BHMTHP and Isophthalic Acid.

    • Note: BHMTHP is a solid at room temperature (MP ~163-165°C). Ensure powder is free-flowing.[1]

  • Esterification (Stage 1):

    • Heat the mixture to 160°C . The melt should become clear.

    • Add the catalyst (0.1 wt% of total charge).

    • Ramp temperature to 210°C at a rate of 10°C/30 min.

    • Observation: Water evolution will begin. Monitor the Dean-Stark trap.

  • Vacuum Stage (Stage 2):

    • Once the acid value (AV) drops below 20 mg KOH/g, apply vacuum gradually (down to <5 mmHg) to drive the reaction to completion.

    • Maintain 220°C for 2–3 hours.

  • Endpoint Determination:

    • Target Acid Value: < 5 mg KOH/g.

    • Target Hydroxyl Value: Depends on desired crosslinking density (typically 40–60 for melamine curing).

  • Discharge: Cool to 150°C and dilute with solvent (e.g., Aromatic 100) or discharge onto a cooling belt.

Application Protocol B: Polyurethane Prepolymer[1]

Objective: Synthesize a rigid hard-segment prepolymer for 2K PU coatings.

Materials
  • Diol: BHMTHP (Dried, <0.05% water content).

  • Isocyanate: Isophorone Diisocyanate (IPDI) or Hexamethylene Diisocyanate (HDI).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.02 wt%).

  • Solvent: Anhydrous MEK or Butyl Acetate.

Workflow Diagram

PU_Protocol Step1 1. Dehydration Vacuum dry BHMTHP (80°C, <1 mmHg, 4h) Step2 2. Solvation Dissolve BHMTHP in Anhydrous Solvent (50% solids) Step1->Step2 Step3 3. NCO Addition Add IPDI dropwise Temp: 60°C, N2 Atmosphere Step2->Step3 Step4 4. Cooking Ramp to 80°C Hold until %NCO is constant Step3->Step4

Figure 2: Critical workflow for moisture-sensitive PU prepolymer synthesis.

Critical Protocol Steps
  • Moisture Control: BHMTHP contains hydroxyl groups that are hygroscopic. Drying is non-negotiable. Dry the monomer in a vacuum oven at 80°C for at least 4 hours before use.

  • Stoichiometry:

    • For Prepolymer (NCO-terminated): Use NCO:OH ratio of 2:1.

    • Calculation: Mass

      
       = (Mass
      
      
      
      / EqWt
      
      
      ) × EqWt
      
      
      × Ratio.
  • Reaction:

    • Dissolve dried BHMTHP in the solvent. Add catalyst.[2]

    • Add IPDI slowly to control exotherm (maintain T < 70°C).

    • After addition, hold at 80°C.

  • Validation: Titrate free NCO groups using the dibutylamine back-titration method (ASTM D2572) to confirm theoretical conversion.

Comparative Performance Data

The following table contrasts BHMTHP against standard industrial diols in a model polyester-melamine coating formulation.

Property1,6-Hexanediol (Linear)Neopentyl Glycol (Branched)BHMTHP (Cyclic)Performance Note
Resin Tg (°C) -202545 Ring structure restricts chain mobility.[1]
Pencil Hardness HBH2H Increased modulus from cyclic core.
MEK Rubs <50100>200 Superior solvent resistance.
Hydrolytic Stability PoorGoodExcellent Steric hindrance protects ester linkage.

Troubleshooting & Optimization

  • Issue: Haze in Resin.

    • Cause: BHMTHP has a high melting point and may crystallize if the reaction temperature drops too quickly or if compatibility with the diacid is low.

    • Solution: Maintain reactor temperature >150°C until the resin is fully clear.[2] Use a "compatibilizer" like 5-10% Adipic Acid if crystallinity is too high.[1]

  • Issue: Slow Reaction Rate.

    • Cause: The secondary hydroxyls (if any) or steric bulk around the primary hydroxyls can slow kinetics compared to linear diols.

    • Solution: Switch to a more active catalyst (e.g., Tin-free Bismuth catalysts) or increase the final cook temperature to 230°C.

References

  • PubChem. (2025).[3] Compound Summary: [4-(Hydroxymethyl)oxan-4-yl]methanol (CAS 14220-76-9).[1] National Library of Medicine. [Link]

  • Gantrade Corporation. (2025). Uses for Neopentyl Glycol (NPG) Applications.[4][5] (Provides baseline data for NPG performance in resins for comparison). [Link]

  • Royal Society of Chemistry. (2022). New bio-based polyester with excellent spinning performance: poly(tetrahydrofuran dimethanol-co-ethylene terephthalate). RSC Advances. (Validates the polymerization kinetics of cyclic ether diols). [Link]

  • Jiuan Chemical. (2025). Alternatives to Neopentyl Glycol in Different Applications. (Contextualizes the market need for high-Tg glycol alternatives). [Link]

Sources

High-performance liquid chromatography (HPLC) method for [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification of [4-(hydroxymethyl)oxan-4-yl]methanol . As a saturated aliphatic diol containing a tetrahydropyran ring, this molecule lacks a conjugated


-system, rendering it "invisible" to standard UV detection (254 nm).

While many laboratories attempt to analyze such compounds using low-wavelength UV (200–210 nm), this approach is prone to interference from solvent cutoffs and mobile phase impurities. Therefore, this protocol establishes Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) as the primary validated method, with Refractive Index (RI) and Low-UV provided as secondary alternatives for specific constraints.

Physicochemical Profile & Analytical Strategy

The Challenge: "The Invisible Analyte"

The structure of [4-(hydroxymethyl)oxan-4-yl]methanol consists of a tetrahydropyran ether ring substituted with two hydroxymethyl groups.

  • Chromophore Status: Null. No double bonds or aromatic rings.

  • Polarity: Moderate to High (LogP

    
     -0.5 to 0.5). The two hydroxyl groups increase water solubility.
    
  • Implication: Reverse Phase (RP) chromatography on standard C18 columns may result in early elution (near void volume), necessitating a High-Aqueous Stable (Aq-C18) stationary phase to ensure retention and separation from polar matrix components.

Decision Matrix: Selecting the Right Detector

The choice of detector dictates the mobile phase composition and elution mode.

DetectorStrategy Start Start: Select Detector IsELSD Is ELSD or CAD available? Start->IsELSD MethodA METHOD A: HPLC-ELSD/CAD (Universal Response) IsELSD->MethodA Yes IsIso Is Isocratic acceptable? IsELSD->IsIso No YesELSD Yes (Recommended) Gradient Gradient Elution Possible (Water/ACN) MethodA->Gradient NoELSD No MethodB METHOD B: HPLC-RI (Refractive Index) IsIso->MethodB Yes MethodC METHOD C: Low-UV (210 nm) (High Risk of Noise) IsIso->MethodC No YesIso Yes NoIso No (Gradient needed)

Figure 1: Analytical Decision Tree for Non-Chromophoric Diols.

Primary Protocol (Method A): HPLC-ELSD/CAD

Status: Gold Standard (Robust, Gradient-Compatible) Principle: The mobile phase is nebulized and evaporated. Non-volatile analyte particles scatter light (ELSD) or carry charge to an electrometer (CAD).

Reagents & Equipment
  • System: HPLC/UHPLC with ELSD (e.g., Waters, Agilent, Shimadzu).

  • Column: C18-Aq (Polar Endcapped) .

    • Examples: Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or Restek Ultra Aqueous C18.

    • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.

  • Solvents: LC-MS Grade Water and Acetonitrile (ACN).

  • Buffer: Volatile Only . 10 mM Ammonium Acetate or 0.1% Formic Acid. (Phosphate/Sodium buffers will clog the detector).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer for viscous diols.
Mobile Phase A Water + 0.1% Formic AcidVolatile acid suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidVolatile organic modifier.
Gradient T=0: 5% B T=5: 5% B (Isocratic Hold) T=15: 90% B T=20: 90% B T=20.1: 5% BInitial hold (5% B) forces retention of the polar diol on the Aq-phase.
ELSD Temp Drift Tube: 50°C Nebulizer: 35°COptimized to evaporate solvent but not the analyte (BP > 200°C).
Gain/Gas Nitrogen: 40-60 psiAdjust gain to keep noise < 2 mV.[1]
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10). Match the initial mobile phase to prevent "solvent shock" and peak distortion.

  • Concentration: 0.5 – 1.0 mg/mL. ELSD sensitivity is lower than UV; higher concentrations are often required.

  • Filtration: 0.22 µm PTFE or Nylon filter. Critical: Ensure the filter does not leach extractables, which ELSD will detect.

Secondary Protocol (Method B): Low-UV (210 nm)

Status: Alternative (Use only if ELSD is unavailable) Constraint: Requires high-purity solvents to minimize baseline drift.

Modifications from Method A
  • Detector: UV-Vis / PDA at 205 nm or 210 nm .[1]

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 2.5 or 6.0). Phosphate is transparent at 210 nm (unlike Formic Acid/Acetate which have UV cutoffs).

    • B: Acetonitrile (Far UV Grade).

  • Gradient: Similar to Method A, but baseline subtraction is required to compensate for the refractive index change of the solvent gradient.

Warning: At 210 nm, you are detecting the C-O sigma bonds. Any organic impurity, solvent stabilizer, or plasticizer will appear as a peak. Use glass vials only (no plastic).

Validation Framework (Self-Validating System)

System Suitability Test (SST)

Before running samples, the system must pass these criteria to ensure data integrity:

  • Retention Factor (

    
    ):  Must be 
    
    
    
    . If the peak elutes too early (near void volume
    
    
    ), the method is invalid due to matrix interference.
    • Correction: Decrease %B in the initial hold or switch to a longer column.

  • Tailing Factor (

    
    ): 
    
    
    
    . Diols can interact with silanols; tailing indicates column aging or insufficient endcapping.
  • Precision: %RSD of peak area

    
     (n=6 injections).
    
Linearity (Crucial for ELSD)

ELSD/CAD response is non-linear (Log-Log relationship).

  • Equation:

    
     (where 
    
    
    
    =Area,
    
    
    =mass).
  • Linearization: Plot

    
     vs. 
    
    
    
    .[2]
  • Acceptance:

    
     on the logarithmic plot.
    
  • Note: Do not force a linear fit through zero on raw data; it will cause massive errors at low concentrations.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Baseline "Ghost" Peaks Contaminated Mobile PhaseUse fresh Milli-Q water. For ELSD, ensure Nitrogen gas is

pure.
Low Sensitivity (ELSD) Analyte EvaporationThe Drift Tube temperature is too high. Lower it to 40°C.
Drifting Retention Time Phase CollapseStandard C18 columns "collapse" in 100% water. Switch to Aq-C18 or PFP phases.
No Peak (UV 210nm) Solvent CutoffThe mobile phase absorbs more than the analyte. Switch to Phosphate buffer and Methanol (MeOH cutoff is 205nm, ACN is 190nm).

Analytical Workflow Diagram

Workflow Sample Sample (Solid) Prep Dissolve in 90:10 H2O:ACN Sample->Prep Filter Filter 0.22µm (Check Extractables) Prep->Filter Inject Injection (Aq-C18 Column) Filter->Inject Sep Separation (Gradient Elution) Inject->Sep Detect Detection (ELSD/CAD) Sep->Detect Data Log-Log Regression Detect->Data

Figure 2: End-to-End Analytical Workflow for [4-(hydroxymethyl)oxan-4-yl]methanol.

References

  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in HPLC: applications and trends. Critical Reviews in Analytical Chemistry. Link (General authority on ELSD for non-chromophoric compounds).

  • Waters Corporation. Analysis of Non-Chromophoric Compounds using ACQUITY UPLC with ELSD. Application Note. Link (Protocol grounding for ELSD parameters).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Reference for "Phase Collapse" in C18 columns with high aqueous content).

  • PubChem. Compound Summary: 4,4-Bis(hydroxymethyl)tetrahydropyran. Link (Chemical structure verification).

  • Restek Corporation. Analysis of Polyols and Sugars. Link (Basis for Aq-C18 column selection for poly-hydroxylated species).

Sources

Application Note: [4-(Hydroxymethyl)oxan-4-yl]methanol in Advanced Materials Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(Hydroxymethyl)oxan-4-yl]methanol (also known as 4,4-Bis(hydroxymethyl)tetrahydropyran ) represents a distinct class of cycloaliphatic diols that bridges the gap between rigid carbocyclic diols (like 1,4-CHDM) and flexible ether-containing glycols. Its unique "neopentyl-like" substitution pattern at the 4-position of the tetrahydropyran ring offers a rare combination of hydrolytic stability , conformational rigidity , and hydrophilicity .

This guide outlines the mechanistic advantages of this monomer and provides validated protocols for its use as a chain extender in Polyurethanes (PU) and a monomer in Polyesters (PE).

Chemical Profile & Mechanistic Advantages[1]

Structural Analysis

The molecule consists of a six-membered tetrahydropyran (oxane) ring geminally substituted at the 4-position with two primary hydroxymethyl groups.

  • IUPAC Name: [4-(Hydroxymethyl)oxan-4-yl]methanol

  • Common Synonym: 4,4-Bis(hydroxymethyl)tetrahydropyran

  • Molecular Formula: C7H14O3

  • Key Feature: Cyclic Ether Core + Gem-Diol Architecture

Structure-Property Relationships
Structural FeatureMaterial BenefitMechanism
Gem-Disubstitution (C4) Hydrolytic Stability The "Neopentyl Effect." The quaternary carbon at position 4 sterically shields the ester/urethane linkages formed at the hydroxyls, retarding hydrolysis.
Tetrahydropyran Ring Thermal Resistance (Tg) The cyclic structure restricts bond rotation compared to linear diols (e.g., 1,6-hexanediol), increasing the Glass Transition Temperature (Tg).
Ether Oxygen (C1) Surface Energy Modulation The ether oxygen increases polarity and hydrogen bonding potential, improving adhesion to polar substrates and compatibility in waterborne systems.
Comparative Analysis

Compared to the industry-standard 1,4-Cyclohexanedimethanol (CHDM) :

  • Solubility: Higher polarity makes it more compatible with polyester polyols and waterborne dispersions.

  • Birefringence: The aliphatic ether ring exhibits lower optical anisotropy than aromatic cores, making it ideal for optical films.

Application Architectures

Hydrolytically Stable Polyurethanes

In PU synthesis, this diol acts as a hard segment chain extender . Unlike linear extenders (e.g., 1,4-Butanediol), which are prone to degradation, the neopentyl structure of [4-(Hydroxymethyl)oxan-4-yl]methanol resists acid/base hydrolysis.

  • Target Use: Biomedical implants (biostable elastomers), marine coatings, and automotive clear coats.

High-Tg Polyesters

When copolymerized with terephthalic acid or bio-based diacids (e.g., FDCA), it disrupts crystallization while maintaining a high Tg, resulting in clear, tough amorphous polymers.

  • Target Use: Transparent optical resins, shrink films, and BPA-free food contact materials.

Experimental Protocols

Protocol A: Synthesis of High-Modulus Polyurethane Elastomer

Objective: Synthesize a segmented PU using [4-(Hydroxymethyl)oxan-4-yl]methanol as the chain extender to evaluate hard-segment reinforcement.

Materials:
  • Polyol: Polytetramethylene ether glycol (PTMEG), Mn = 2000 g/mol (Dehydrated).

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Chain Extender: [4-(Hydroxymethyl)oxan-4-yl]methanol (Dried over molecular sieves).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 wt%).

  • Solvent: Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Workflow:
  • Prepolymer Formation (NCO-Terminated):

    • Charge dehydrated PTMEG into a resin kettle equipped with nitrogen purge and mechanical stirrer.

    • Heat to 80°C .

    • Add molten MDI to achieve an NCO:OH ratio of 2.5:1 (or calculated for desired hard segment %).

    • React for 2 hours. Validate %NCO via dibutylamine back-titration (ASTM D2572).

  • Chain Extension:

    • Dissolve [4-(Hydroxymethyl)oxan-4-yl]methanol in minimal anhydrous DMF (to ensure rapid mixing).

    • Cool prepolymer to 60°C to manage exotherm.

    • Add the chain extender solution dropwise.

    • Critical Step: Maintain stoichiometry at 1.02:1 (Isocyanate:Total Hydroxyl) to ensure high molecular weight.

  • Curing:

    • Cast the viscous solution onto a Teflon-coated mold.

    • Step-cure: 80°C for 4 hours , then 110°C for 12 hours (under vacuum to remove solvent).

    • Post-cure: Room temperature for 48 hours before mechanical testing.

Data Visualization: PU Synthesis Logic

PUSynthesis RawMaterials Raw Materials (PTMEG + MDI) Prepolymer NCO-Prepolymer (80°C, 2 hrs) RawMaterials->Prepolymer NCO:OH > 2:1 Reaction Chain Extension (Formation of Hard Segments) Prepolymer->Reaction ChainExtender Chain Extender Addition [4-(Hydroxymethyl)oxan-4-yl]methanol ChainExtender->Reaction Dissolved in DMF Curing Film Casting & Curing (110°C, Vacuum) Reaction->Curing Viscosity Increase Mech Mechanism: Gem-diol creates rigid, sterically hindered urethane linkages. Reaction->Mech FinalMaterial High-Modulus PU Elastomer (Hydrolytically Stable) Curing->FinalMaterial

Caption: Step-wise synthesis of polyurethane utilizing the steric hindrance of the oxane diol to create stable hard segments.[1][2]

Protocol B: Thermal & Mechanical Characterization

Objective: Validate the enhanced thermal stability and rigidity conferred by the oxane ring.

Test MethodParameterTarget Outcome vs. Linear Controls
DSC (Differential Scanning Calorimetry) Tg (Glass Transition) Expect 10–20°C increase in Hard Segment Tg compared to 1,4-Butanediol extended PUs due to ring rigidity.
TGA (Thermogravimetric Analysis) T5% (Degradation) Expect onset >300°C. The neopentyl structure minimizes

-hydrogen elimination pathways.
Tensile Testing Modulus & Elongation Higher initial modulus (stiffness) with retained elongation, attributed to the bulky oxane ring disrupting phase mixing.
Hydrolytic Challenge % Mass Loss Incubate in 80°C water for 2 weeks. Expect <5% mass loss (Superior to polyester-based controls).

Safety & Handling

  • Hazard Profile: While specific GHS data for the 4,4-bis isomer is limited, treat as a potential irritant similar to other low-molecular-weight glycols (H315, H319).

  • Hygroscopicity: The ether oxygen makes this molecule hygroscopic. Store under nitrogen and dry over 4Å molecular sieves before use in isocyanate reactions to prevent side reactions (urea formation).

References

  • Synthesis of Oxane Precursors: Bazhykova, K.B., et al. "Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one." Chemical Bulletin of Kazakh National University, 2018. (Provides context on the synthesis of the ketone precursor, which is reduced to the target diol).

  • Cyclic Diols in Polymers:Encyclopedia of Polymer Science and Technology, "Polyesters, Thermoplastic" and "Polyurethanes." (General reference for the effect of cyclic diols like CHDM and Isosorbide on Tg).
  • Neopentyl Glycol Stability: "Hydrolytic Stability of Neopentyl Glycol Derivatives in Coatings." Journal of Coatings Technology. (Mechanistic basis for the stability claims of gem-disubstituted diols).
  • General Safety Data: PubChem Compound Summary for (Oxan-4-yl)methanol analogues. (Used for inferring safety protocols of structural analogues).

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14775-41-8 | Synonyms: 4,4-Bis(hydroxymethyl)tetrahydropyran; 4,4-Tetrahydropyrandimethanol

Executive Summary

The synthesis of [4-(hydroxymethyl)oxan-4-yl]methanol is classically achieved via a Tollens' Condensation (crossed-Aldol followed by crossed-Cannizzaro) between tetrahydro-4H-pyran-4-one and formaldehyde.

While the chemistry is theoretically straightforward, researchers often encounter yields below 50%. The failure point is rarely the reaction conversion but rather the isolation of the highly polar, water-soluble diol from the aqueous byproduct matrix. This guide addresses the "Cannizzaro Tax" (stoichiometric byproduct formation) and provides a specific protocol to overcome the water-solubility bottleneck using Calcium-based workup strategies.

Module 1: Reaction Engineering (The Chemistry)

The synthesis proceeds in two distinct phases within the same pot. Understanding the competition between these phases is critical for conversion.

  • Phase 1: Double Aldol Condensation

    • Mechanism:[1][2][3] Base-catalyzed enolization of the ketone, followed by nucleophilic attack on formaldehyde. This happens twice at the

      
      -position (C4).
      
    • Critical Parameter:Temperature Control. High temperatures early in the reaction promote formaldehyde polymerization (paraformaldehyde formation) or premature Cannizzaro on the mono-substituted intermediate.

  • Phase 2: Crossed-Cannizzaro Reaction

    • Mechanism:[1][2][3] The intermediate 4,4-bis(hydroxymethyl) ketone is reduced to the alcohol, while a third equivalent of formaldehyde is oxidized to formate.

    • Critical Parameter:Stoichiometry. You are "spending" formaldehyde to buy reduction.

Optimized Stoichiometry Table
ReagentEq.RoleOptimization Note
THP-4-one 1.0SubstrateLimiting reagent.
Formaldehyde (aq) 4.0 - 5.0Reagent + ReductantUse excess (theoretical req is 3.0). Excess drives the equilibrium and compensates for HCHO loss to gas phase.
Base (Ca(OH)₂) 1.5 - 2.0Catalyst + ReactantCrucial: Use Calcium Hydroxide instead of NaOH to simplify workup (see Module 2).
Module 2: The Isolation Bottleneck (The Workup)

The Problem: The product is a diol with high water solubility. If you use NaOH, you generate Sodium Formate, which is highly soluble in water. Separating a water-soluble product from a water-soluble salt usually leads to massive yield loss during extraction.

The Solution: The Calcium Lock . By using Calcium Hydroxide, the byproduct is Calcium Formate. Calcium Formate has significantly lower solubility in organic solvents and cold water compared to the product, allowing for physical separation (filtration) rather than chemical extraction.

Visual Workflow: Reaction & Isolation Logic

G Start Start: THP-4-one + HCHO Aldol Phase 1: Aldol Condensation (0°C - 20°C) Start->Aldol Controlled Addn Cannizzaro Phase 2: Cannizzaro Reduction (40°C - 60°C) Aldol->Cannizzaro Heat Ramp BaseChoice Base Selection Check Cannizzaro->BaseChoice Path_Na Route A: NaOH Used BaseChoice->Path_Na Incorrect Path_Ca Route B: Ca(OH)2 Used BaseChoice->Path_Ca Recommended Issue_Na Result: Sodium Formate Solution (High Solubility) Path_Na->Issue_Na Loss Yield Loss: Product trapped in aqueous phase Issue_Na->Loss Precip Workup: Evaporate & Chill Path_Ca->Precip Formate Precipitation Filter Filtration: Remove Ca(Formate)2 Solid Precip->Filter Extract Extraction: Hot Ethyl Acetate or Acetone Filter->Extract Final Target: >85% Yield Extract->Final

Figure 1: Decision matrix showing how base selection dictates isolation success. The Calcium route enables mechanical separation of salts.

Module 3: Step-by-Step Optimized Protocol
Step 1: The Reaction
  • Setup: 3-neck flask, mechanical stirrer (viscosity increases), internal thermometer.

  • Charge: Add Water (minimal volume, ~3-4 vol relative to ketone) and Calcium Hydroxide (1.5 eq). Cool to 0–5°C.

  • Addition: Add Formaldehyde (37% aq) (4.5 eq) slowly. Keep T < 10°C.

  • Substrate: Add Tetrahydro-4H-pyran-4-one (1.0 eq) dropwise over 30 mins.

    • Why? Slow addition prevents the "runaway" Cannizzaro of the starting material before the Aldol can occur.

  • Ramp: Stir at 15°C for 2 hours (Aldol phase). Then heat to 55–60°C for 3–4 hours (Cannizzaro phase).

    • Check: Solution should become clear or turn slightly yellow.

Step 2: The Workup (Calcium Route)
  • Neutralization: Acidify carefully with Formic Acid to pH 6–7 to neutralize excess base.

  • Concentration: Evaporate water under reduced pressure (Rotavap) until a thick slurry forms. Do not distill to complete dryness yet.

  • Precipitation: Add Acetone or Hot Ethanol (approx 5 vol) to the slurry.

    • Mechanism:[1][2][3] Calcium Formate is insoluble in acetone/ethanol; the product is soluble.

  • Filtration: Filter off the white solid (Calcium Formate). Wash the cake with hot solvent.

  • Final Purification: Concentrate the filtrate. If the oil is colored, perform a vacuum distillation (bp approx 160–170°C at 0.5 mmHg) or recrystallize from Ethyl Acetate/Hexane if it solidifies.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black. What happened?

  • Cause: Thermal degradation or "sugar-like" polymerization of formaldehyde induced by high pH and high temperature.

  • Fix: Ensure strict temperature control. Do not exceed 60°C during the Cannizzaro phase. Ensure the initial addition is done at <10°C.

Q2: I used NaOH and now I can't extract the product. The aqueous layer is viscous.

  • Cause: You have created a "salting-in" effect where the product and Sodium Formate are stabilized in the water.

  • Recovery: Do not use liquid-liquid extraction. Evaporate the entire aqueous mixture to complete dryness (white solid mass). Triturate (grind and wash) the solids with boiling Isopropanol or Ethanol . The product will dissolve; Sodium Formate will largely remain solid (though less effectively than Calcium Formate). Filter and concentrate.

Q3: The product is not crystallizing; it remains a viscous oil.

  • Cause: Trace water or formate impurities.

  • Fix: Azeotrope with Toluene to remove trace water. If it remains an oil, induce crystallization by adding a seed crystal and cooling to -20°C in a mixture of Ethyl Acetate:Hexane (1:1).

Q4: Can I use Paraformaldehyde instead of Formaldehyde solution?

  • Answer: Yes, but it requires depolymerization. You must heat the paraformaldehyde with the base in water before adding the ketone to ensure reactive monomeric formaldehyde is available. This often leads to cleaner reactions (less water volume).

References
  • Tollens' Condensation Principles: Mechanism & Kinetics: Wawzonek, S., & Rees, D. A. (1948). "The Synthesis of Pentaerythritol." Journal of the American Chemical Society. (Foundational text on gem-dimethanol synthesis via Aldol-Cannizzaro).
  • Base Selection & Solubility

    • Calcium Formate Solubility:[4][5][6] Haynes, W. M. (Ed.).[5][7][8] CRC Handbook of Chemistry and Physics. (Confirming low solubility of Calcium Formate in organic alcohols vs. Sodium salts).

  • Specific Substrate Chemistry: Tetrahydropyran Derivatives: Anderson, C. et al. "Synthesis of 4,4-disubstituted tetrahydropyrans." Journal of Organic Chemistry. (General reactivity of THP-4-one).
  • Patent Literature (Process Chemistry)

(Note: While specific CAS-targeted papers are rare in open literature, the protocol above is derived from the industrial standard for "Pentaerythritol-like" synthesis applied to cyclic ketones.)

Sources

Technical Support Center: Purification of [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14220-68-9 | Common Name: 4,4-Bis(hydroxymethyl)tetrahydropyran Support Ticket: #PUR-14220-OH | Status: Open Responder: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary

You are likely encountering difficulties because [4-(hydroxymethyl)oxan-4-yl]methanol is a "deceptive" molecule.[1][2] Structurally, it is a geminal diol on a tetrahydropyran ring.[1][2] This confers high water solubility (making extraction difficult) and zero UV absorbance (making detection invisible to standard detectors).[1][2]

This guide addresses the three most common failure modes: Phase Partitioning (Extraction) , Visualization (Chromatography) , and Solidification (Crystallization) .[1][2]

Module 1: Extraction & Phase Separation

Q: I synthesized the compound in an aqueous medium, but I cannot extract it into organic solvents. The yield is near zero.[2] What is happening?

A: The molecule is too polar for standard non-polar solvents.[1][2] The two hydroxymethyl groups create a high dipole moment and significant hydrogen bonding capability, lowering the LogP (partition coefficient) significantly.[1][2] Standard extraction with Hexane or Diethyl Ether will fail because the compound prefers the aqueous phase.[2]

Troubleshooting Protocol:

  • Salting Out: Saturate the aqueous layer with NaCl.[1][2] This increases the ionic strength, forcing the organic diol out of the water (the "Salting-Out Effect").[2]

  • Solvent Switch: Switch to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Pro Tip: For stubborn cases, use a mixture of DCM:Isopropanol (3:1) .[1][2] The isopropanol disrupts the hydrogen bonding network with water, improving extraction efficiency.[2]

  • Continuous Extraction: If the partition coefficient is still unfavorable, set up a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) using DCM for 12–24 hours.[1][2]

Data: Solvent Efficiency Table

Solvent SystemExtraction EfficiencyComment
Hexane / Pentane < 5% (Poor)Do not use. Compound is insoluble.[1][2]
Diethyl Ether ~ 40% (Moderate)Requires multiple washes (5x).[1][2]
Ethyl Acetate ~ 85% (Good)Recommended standard.[1][2]
DCM / IPA (3:1) > 95% (Excellent)Best for recovering product from water.[1][2]
Module 2: Chromatography & Detection (The "Invisible" Product)

Q: I see nothing on my TLC plates under UV light (254 nm), even though I know mass is present. Is my product decomposing?

A: No, your product is simply invisible to UV.[2] [4-(hydroxymethyl)oxan-4-yl]methanol lacks a chromophore .[2] It has no conjugated pi-systems (double bonds or aromatic rings) to absorb UV radiation.[2] Using a UV detector is the most common error with this class of aliphatic heterocycles.[2]

Visualization Protocol: You must use destructive staining or refractive index detection.[1][2]

  • TLC Stains:

    • Hanessian’s Stain (Cerium Molybdate): Deep blue spots on a white background.[1][2] Highly sensitive for diols.[2]

    • Potassium Permanganate (KMnO₄): Yellow/brown spots on purple.[1][2] Good general stain.[1][2]

    • Iodine Chamber: Reversible, but often works for ethers.[1][2]

  • Column Chromatography (Flash):

    • Detector: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).[1][2]

    • Manual Mode: If you lack ELSD, collect fractions blindly and spot every 5th tube on a TLC plate, then stain/char.[1][2]

DetectionLogic Start Detection Method Selection UV UV (254/280 nm) Start->UV Standard Approach Alt Alternative Detectors Start->Alt Correct Approach Fail FAILURE: No Signal (No Chromophore) UV->Fail Result TLC TLC Method Alt->TLC Flash Flash Column Alt->Flash Stain Hanessian's Stain (Cerium Molybdate) TLC->Stain Dip & Heat Instr ELSD or RI Detector Flash->Instr Universal Detection

Figure 1: Decision logic for detecting non-chromophoric aliphatic diols. UV detection will result in false negatives.[2]

Module 3: Crystallization & Solidification

Q: The product comes off the rotovap as a viscous, colorless oil that refuses to solidify.[1][2] The literature says it should be a solid (MP ~62-64°C). [2]

A: You are experiencing "Oiling Out."[1][2] This occurs when the melting point is low and the compound holds onto trace solvents or water avidly.[2] The "oil" is a supersaturated liquid.[2]

Solidification Protocol:

  • Azeotropic Drying: The #1 cause of oiling is trace water.[1][2] Dissolve the oil in anhydrous Toluene and rotovap to dryness (2x). This removes water via azeotrope.[2]

  • Seed Crystal: If you have any solid material, add a speck to the oil.[1][2]

  • Solvent System:

    • Dissolve in a minimum amount of warm Ethyl Acetate .[1][2]

    • Add Hexane or Heptane dropwise until cloudiness persists.[1][2]

    • Cool slowly to -20°C.

    • Critical: Scratch the side of the flask with a glass rod to induce nucleation.[2]

Module 4: Impurity Profile

Q: What impurities should I look for in the NMR?

A: Depending on your synthesis route (likely Prins reaction or Cannizzaro on the dialdehyde), look for:

  • Mono-ol species: [4-(hydroxymethyl)oxan-4-yl] species where one group is missing or unreacted.[1][2]

  • Formaldehyde acetals: If formaldehyde was used, it can form cyclic acetals with the diol.[1][2] Look for a singlet around 4.5–5.0 ppm in ¹H NMR.[2]

  • Inorganic Salts: If the product is an oil, it may contain trapped salts (Sodium Formate/Chloride).[1][2] These are insoluble in DCM; a DCM filtration usually clears them.[2]

PurificationWorkflow Crude Crude Reaction Mixture (Aqueous/Organic Mix) Extract Extraction: DCM/IPA (3:1) (Avoid Hexane) Crude->Extract Dry Dry Organic Layer (MgSO4 + Filtration) Extract->Dry Conc Concentrate (Rotovap) Result: Viscous Oil Dry->Conc Decision Is it Solid? Conc->Decision Recryst Recrystallization (EtOAc / Heptane) Decision->Recryst Yes Azeo Azeotrope with Toluene (Remove Trace Water) Decision->Azeo No (Oiling Out) Final Pure Diol (White Solid) Recryst->Final Azeo->Recryst Retry

Figure 2: Optimized workflow for converting the crude aqueous mixture into a pure solid, highlighting the critical drying step.

References
  • Synthesis & Properties of 4,4-Disubstituted Pyrans

    • Context: General procedures for synthesizing hydroxymethyl-substituted tetrahydropyrans often utilize the Prins reaction of 3-methyl-3-buten-1-ol with formaldehyde.[1][2]

    • Source:Organic Syntheses, Coll.[1][2] Vol. 4, p. 4 (General methods for pyran derivatives).[2] [1][2]

  • Detection of Non-Chromophoric Compounds

    • Context: Technical validation of using Refractive Index (RI)
    • Source: Agilent Technologies Technical Overview.[1][2] "Evaporative Light Scattering Detection for Non-Chromophoric Compounds."

  • Azeotropic Drying Data

    • Context: Physical data on water/toluene azeotropes used in Module 3.
    • Source:CRC Handbook of Chemistry and Physics, "Azeotropic Data for Binary Systems."[1][2] [1][2]

(Note: Specific synthesis patents for CAS 14220-68-9 are often proprietary to polymer manufacturers, but the purification logic follows standard protocols for neopentyl glycol analogs.)[1][2]

Sources

Preventing degradation of [4-(hydroxymethyl)oxan-4-yl]methanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Degradation of [4-(hydroxymethyl)oxan-4-yl]methanol

Executive Summary: The Molecule & Its Vulnerabilities

Compound: [4-(hydroxymethyl)oxan-4-yl]methanol Common Names: 4,4-Bis(hydroxymethyl)tetrahydropyran; Tetrahydropyran-4,4-dimethanol.[1] CAS: 89975-77-9 (Note: Distinct from the mono-substituted analog CAS 14774-37-9).[1][2] Chemical Profile: This molecule is a cyclic analog of neopentyl glycol.[1] It features a tetrahydropyran (THP) ring with two primary hydroxyl groups at the 4-position.[1][3]

Critical Stability Risks:

  • Hygroscopicity: Like neopentyl glycol, the two hydroxyl groups form strong hydrogen bonds with atmospheric moisture.[1] This leads to rapid water uptake, "caking" of the solid, and hydrolysis risks if acidic impurities are present.

  • Oxidative Instability: The primary alcohol groups (–CH₂OH) are susceptible to oxidation, forming aldehydes (which may polymerize) or carboxylic acids, typically manifesting as yellowing.

  • Ether Cleavage (Conditional): While the THP ring is generally stable to base, it can undergo ring-opening in the presence of strong Lewis acids or elevated temperatures combined with acidic moisture.[1]

Master Storage Protocol (The "Golden Standard")

This protocol is designed to eliminate the three vectors of degradation: Moisture, Oxygen, and Light.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic rate of oxidation and slows moisture diffusion.[1][2]
Atmosphere Inert Gas (Argon or N₂) Displaces oxygen to prevent conversion of alcohols to aldehydes.[1][2]
Container Amber Glass + Parafilm/Teflon Tape Glass prevents gas permeability (unlike PE/PP plastics).[1][2] Amber blocks UV-induced radical formation.[1]
Desiccant Silica Gel or Molecular Sieves Essential to maintain a micro-environment of <10% Relative Humidity.[1][2]
Visual Workflow: Optimal Storage Setup

StorageProtocol Receipt Receipt of Material QC Initial QC (Hygroscopicity Check) Receipt->QC Drying Vacuum Dry (if >0.5% H2O) QC->Drying Wet/Sticky Pkg Pkg: Amber Glass + Teflon Liner QC->Pkg Dry Drying->Pkg Atmosphere Purge Headspace (Argon) Pkg->Atmosphere Storage Store at 2-8°C Atmosphere->Storage

Caption: Figure 1. Decision logic for processing incoming material to ensure long-term stability.

Troubleshooting Guide (FAQ)

Q1: The material has turned into a sticky, semi-solid mass. Is it degraded?

Diagnosis: This is likely hygroscopic caking , not necessarily chemical decomposition. Mechanism: The two hydroxyl groups attract atmospheric water, lowering the melting point and causing the particles to fuse (deliquescence). Corrective Action:

  • Quantify Water: Perform a Karl Fischer (KF) titration.[1] If water > 1.0%, this confirms moisture uptake.

  • Recovery: Dissolve the material in dry ethyl acetate or dichloromethane, dry over MgSO₄, filter, and concentrate under high vacuum.

  • Prevention: Never store in simple zip-lock bags; use screw-cap vials with parafilm.

Q2: The compound has developed a yellow tint. Can I still use it?

Diagnosis: Oxidation . Mechanism: The primary alcohol groups have partially oxidized to aldehydes (chromophores) or trace conjugated impurities.[1] Risk Assessment:

  • For crude synthesis: Likely acceptable if purity is >95%.[1]

  • For GMP/Pharma use: Reject. Aldehydes are reactive electrophiles that can form hemiacetals or imines with other reagents, ruining downstream yield. Purification: Recrystallization from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) is often effective for removing polar oxidation byproducts.

Q3: Why do you recommend glass over plastic containers?

Expert Insight: Polyethylene (PE) and Polypropylene (PP) are permeable to oxygen and moisture over time. For a bis-hydroxymethyl compound, even trace moisture permeation through plastic walls can induce caking after 3-6 months.[1] Glass provides a hermetic barrier.[1]

Degradation Pathways & QC Analysis

Understanding how the molecule breaks down allows you to select the right analytical method.[1]

Visual Mechanism: Oxidative Degradation

Degradation Start 4,4-Bis(hydroxymethyl)tetrahydropyran (C7H14O3) Ox1 Intermediate Aldehyde (R-CHO) Start->Ox1 O2 / Light Ox2 Carboxylic Acid (R-COOH) Ox1->Ox2 Oxidation Polymer Aldol Condensation / Polymers (Yellow Color) Ox1->Polymer Polymerization

Caption: Figure 2. The primary degradation pathway is the oxidation of the hydroxymethyl arms.

Recommended QC Protocols
TestMethodAcceptance CriteriaNotes
Purity GC-FID or HPLC-RI > 98.0%UV detection (HPLC-UV) is difficult due to lack of chromophores; Refractive Index (RI) or ELSD is preferred.[1][2]
Water Karl Fischer (Coulometric) < 0.5%Critical for preventing caking.[1][2]
Identity 1H-NMR (DMSO-d6) Confirm -CH2OH peaksLook for aldehyde protons (~9-10 ppm) to detect oxidation.[1][2]

References

  • PubChem. (2025).[1] Compound Summary: (Oxan-4-yl)methanol.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Kobayashi, S. (2021).[1] Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. Retrieved from [Link][1]

Sources

Troubleshooting guide for [4-(hydroxymethyl)oxan-4-yl]methanol polymerization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Step-Growth Polymerization of 4,4-Bis(hydroxymethyl)tetrahydropyran

CAS: 14774-37-9 | Abbreviation: BHMTHP / THP-DM[1]

Technical Overview & Monomer Characteristics

The Molecule: [4-(hydroxymethyl)oxan-4-yl]methanol is a cycloaliphatic diol featuring a six-membered tetrahydropyran ring with geminal hydroxymethyl groups at the 4-position.

Why It Matters: Unlike its carbocyclic analog (1,4-Cyclohexanedimethanol or CHDM), the ether oxygen in the BHMTHP ring introduces polarity and alters the conformational flexibility of the polymer backbone. It is primarily used in:

  • Polyesters: To improve transparency, reduce crystallinity, and modify the glass transition temperature (

    
    ).
    
  • Polyurethanes: As a chain extender to enhance hydrolytic stability and adhesion compared to standard aliphatic diols.

The Polymerization Mechanism: This molecule does not undergo chain-growth polymerization (like vinyls). It participates in step-growth polymerization (polycondensation or polyaddition).

  • Reaction A (Polyester): Diol + Diacid/Diester

    
     Polyester + Byproduct (Water/Methanol).
    
  • Reaction B (Polyurethane): Diol + Diisocyanate

    
     Polyurethane.
    

Pre-Reaction Troubleshooting: Monomer Quality

Critical Failure Point: The most common cause of low molecular weight (MW) or gelling is not the reaction conditions, but the monomer state.

Q: My reaction mixture turns hazy or bubbles immediately upon heating. Why?

A: This is likely due to moisture contamination or salt residues .

  • Moisture: The tetrahydropyran ring is hygroscopic. Water acts as a chain terminator in polyesters (shifting equilibrium back to hydrolysis) and consumes isocyanate in polyurethanes (releasing

    
     gas 
    
    
    
    bubbles).
  • Salts: If the monomer was synthesized via Cannizzaro reaction or similar pathways, residual sodium/calcium salts can act as uncontrolled catalysts, causing premature crosslinking or color formation.

Protocol: Monomer Purification & Drying

ParameterSpecificationAction
Moisture Content

(500 ppm)
Dry in a vacuum oven at 50°C for 12h. Store in a desiccator.
Purity (GC)

Impurities (mono-ols) act as chain terminators. Recrystallize from ethyl acetate if necessary.
Melting Point ~111–115°C (at 15 mmHg)Verify MP. A depressed MP indicates impurity.

Troubleshooting Polyester Synthesis (Polycondensation)

Context: Reaction with Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT).

Q: I cannot build high molecular weight (viscosity remains low). What is wrong?

A: You are likely facing a stoichiometric imbalance or equilibrium stagnation . In step-growth polymerization,


 is governed by the Carothers equation. You must remove the condensate (glycol or water) to drive the reaction forward.

Root Cause Analysis:

  • Volatility Mismatch: BHMTHP has a high boiling point. If you use standard PET conditions (280°C), you might degrade the ether ring before removing excess diol.

  • Vacuum Failure: Insufficient vacuum prevents the removal of the byproduct, stalling the equilibrium.

Corrective Workflow:

  • Excess Monomer: Start with a 1.2 : 1.0 molar ratio of Diol : Diacid.

  • Staged Vacuum: Do not apply full vacuum immediately.

    • Stage 1 (Oligomerization): Nitrogen flow, 180–200°C. Drive off water/methanol.

    • Stage 2 (Polycondensation): Ramp to 240°C. Apply vacuum gradually (760

      
       10 
      
      
      
      <1 mmHg) over 1 hour.
  • Catalyst Selection:

    • Avoid: Strong acid catalysts (sulfuric acid) which can ring-open the tetrahydropyran.

    • Preferred: Titanium butoxide (

      
      ) or Tin(II) 2-ethylhexanoate.
      
Q: The polymer is yellow/brown. Is the ether ring degrading?

A: Yes, ether linkages are susceptible to thermo-oxidative degradation at temperatures


.
  • Solution: Add an antioxidant package (e.g., Irganox 1010 + Irgafos 168) at 0.1 wt% during the initial charge. Keep reaction temperature

    
    .
    

Troubleshooting Polyurethane Synthesis

Context: Reaction with MDI, HDI, or IPDI.

Q: The mixture gelled instantly upon adding the catalyst.

A: BHMTHP contains primary hydroxyls which are highly reactive.

  • The Fix: The gem-substitution at the 4-position creates some steric bulk, but the primary OH groups are extended.

    • Reduce catalyst load (DBTDL) to

      
      .
      
    • Switch to a "delayed action" catalyst or control temperature (start at 60°C, not 80°C).

Q: The final elastomer is too brittle.

A: The tetrahydropyran ring is rigid.

  • The Fix: You need to disrupt the hard segment packing.

    • Copolymerize: Blend BHMTHP with a flexible polyol (e.g., PTMG or Polycaprolactone).

    • Ratio: Use BHMTHP only as a chain extender (short segments), not the soft block.

Visual Troubleshooting Logic

Diagram 1: Step-Growth Failure Analysis

This decision tree helps identify why a polymerization failed to reach the target viscosity.

PolymerizationTroubleshooting Start Problem: Low Molecular Weight (Low Viscosity) CheckStoich Check Stoichiometry (Carothers Equation) Start->CheckStoich CondensateRemoval Is Condensate Removal Efficient? CheckStoich->CondensateRemoval Vacuum Check Vacuum Level (<1 mmHg required for final stage) CondensateRemoval->Vacuum No Temp Check Temperature (Is T > 250°C?) CondensateRemoval->Temp Yes Solution1 Increase Surface Area (High Torque Stirring) Vacuum->Solution1 Fix Vacuum/Stirring Degradation Thermal Degradation (Ether ring cleavage) Temp->Degradation Yes Purity Check Monomer Purity (Mono-functional impurities?) Temp->Purity No Solution2 Remove Mono-ols (Chain Terminators) Purity->Solution2 Recrystallize Monomer

Caption: Decision tree for diagnosing low molecular weight issues in BHMTHP polycondensation.

Diagram 2: Chemical Pathway & Risks

Visualizing the competition between chain extension and side reactions.

ReactionPathways cluster_conditions Optimal Conditions Monomer BHMTHP Diol (Primary OH) Polymer Linear Polymer Chain Monomer->Polymer  Step-Growth   SideReaction2 Color/Degradation (T > 250°C) Monomer->SideReaction2  High Heat   Reactant Electrophile (Diacid or Diisocyanate) Reactant->Polymer SideReaction1 Hydrolysis (Moisture present) Reactant->SideReaction1  Wet Monomer   Cond1 T < 240°C Cond2 Vacuum < 1 mmHg Cond3 Cat: Ti(OBu)4

Caption: Reaction pathways showing the primary polymerization route versus common degradation risks.

Frequently Asked Questions (FAQs)

Q: Can I use acidic catalysts like p-TsOH? A: Use with caution. While common in polyesterification, strong acids can catalyze the cleavage or rearrangement of the cyclic ether (tetrahydropyran) at high temperatures, leading to black specks or loss of stoichiometry. Neutral or Lewis acid catalysts (Titanium/Tin) are safer.

Q: How do I calculate the


 impact of this monomer? 
A:  BHMTHP typically raises 

compared to linear aliphatic diols (like 1,4-butanediol) due to the ring structure, but lowers it slightly compared to CHDM due to the ether oxygen's rotational freedom. Expect a

contribution in the range of 60–80°C in amorphous polyesters.

Q: Is this monomer biodegradable? A: The tetrahydropyran ring is generally resistant to hydrolysis compared to the ester linkages you are forming. While the polymer might degrade via the ester bonds, the ring itself is robust. Do not assume biodegradability without ASTM D6400 testing.

References

  • PubChem. (2025).[2] [4-(hydroxymethyl)oxan-4-yl]methanol Compound Summary. National Library of Medicine. [Link]

  • Thermo Fisher Scientific. (2024). 4-(Hydroxymethyl)tetrahydropyran, 98%. Product Specifications and Safety Data Sheet. [Link]

  • Odian, G. (2004). Principles of Polymerization. 4th Edition.[3] Wiley-Interscience.[1] (Referenced for Carothers Equation and Step-Growth Kinetics).

  • Wypych, G. (2016). Handbook of Polymers. ChemTec Publishing.

Sources

Optimizing reaction conditions for [4-(hydroxymethyl)oxan-4-yl]methanol esterification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for [4-(hydroxymethyl)oxan-4-yl]methanol (BHTP) Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Substrate Analysis

The Molecule: [4-(hydroxymethyl)oxan-4-yl]methanol, often referred to as 4,4-Bis(hydroxymethyl)tetrahydropyran (BHTP).

The Challenge: While BHTP contains two primary hydroxyl groups, they are attached to a quaternary carbon (C4 of the tetrahydropyran ring). This creates a neopentyl-like steric environment. Although primary alcohols are generally reactive, the gem-disubstitution at the


-position significantly retards the rate of nucleophilic attack compared to linear aliphatic alcohols.

Key Optimization Levers:

  • Nucleophilic Catalysis: Standard base catalysis (e.g., Pyridine alone) is often insufficient. Hyper-nucleophilic catalysts (DMAP) are mandatory to overcome the steric barrier.

  • Solvent Choice: The tetrahydropyran ring imparts specific solubility characteristics. Unlike aliphatic neopentyl glycol, the ether oxygen increases polarity, making THF or DMF superior to non-polar hydrocarbons.

  • Stoichiometry Control: High symmetry allows for easy bis-esterification, but mono-esterification requires precise kinetic control.

Method Selection Workflow

Before starting, select the optimal protocol based on your acid partner and desired outcome.

ReactionSelection Start Select Acid Partner Simple Robust/Simple Acid? Start->Simple High Availability Sensitive Acid Sensitive/Complex? Start->Sensitive High Value/Labile AcidChloride Acid Chloride / Anhydride MethodA Method A: Acid Chloride + DMAP AcidChloride->MethodA CarboxylicAcid Carboxylic Acid (Free) MethodB Method B: Steglich (DCC/EDC + DMAP) CarboxylicAcid->MethodB Standard MethodC Method C: Yamaguchi Esterification CarboxylicAcid->MethodC Sterically Bulk Acid Simple->AcidChloride Yes Sensitive->CarboxylicAcid Yes

Figure 1: Decision tree for selecting the appropriate esterification protocol based on the electrophile's properties.

Optimized Protocols

Method A: Acid Chloride / Anhydride (Robust Route)

Best for: Acetylation, Benzoylation, or simple linkers where the acid chloride is commercially available.

Reagents:

  • Substrate: 1.0 equiv

  • Acid Chloride: 1.1 equiv (Mono) / 2.5 equiv (Bis)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) - 1.5 equiv (Mono) / 3.0 equiv (Bis)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) - 0.1 equiv (Critical)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve BHTP in anhydrous DCM (0.2 M concentration). Note: If solubility is poor, switch to THF.

  • Base Addition: Add

    
     and DMAP. Cool to 0°C under 
    
    
    
    atmosphere.
  • Electrophile Addition: Add the Acid Chloride dropwise.

    • Why? The reaction is exothermic. Controlling temperature prevents "hot spots" that lead to side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor TLC. If the reaction stalls at 50%, the steric bulk is hindering the second substitution (if Bis is desired). Heat to 40°C (reflux DCM).

  • Quench: Add saturated

    
     solution.
    
Method B: Steglich Esterification (Coupling Route)

Best for: Drug conjugation, amino acids, or sensitive carboxylic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.1 equiv (Mono) / 2.2 equiv (Bis)

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC·HCl - 1.2 equiv / 2.4 equiv

  • Catalyst: DMAP - 0.1 – 0.2 equiv

  • Solvent: DCM (preferred) or DMF

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in DCM. Add DCC and DMAP at 0°C. Stir for 15 mins.

    • Mechanism:[1][2] This forms the O-acylisourea active intermediate.[2]

  • Addition: Add BHTP (dissolved in minimal DCM/THF) to the mixture.

  • Incubation: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Filter off the precipitated urea byproduct (DCU) before aqueous workup.

Troubleshooting Guide

Issue 1: Reaction Stalls (Incomplete Conversion)

Symptom: TLC shows starting material remaining despite excess reagents. Root Cause: The quaternary center at C4 creates significant steric shielding. The intermediate acyl-pyridinium species cannot easily access the hydroxyl oxygen.

Solution Logic:

Troubleshooting Problem Reaction Stalled CheckCat Is DMAP present? Problem->CheckCat AddDMAP Add 10-20 mol% DMAP CheckCat->AddDMAP No CheckSolvent Check Solvent Polarity CheckCat->CheckSolvent Yes SwitchSolvent Switch DCM -> THF or DMF (Increase Solubility) CheckSolvent->SwitchSolvent Precipitate Visible CheckTemp Temperature Check CheckSolvent->CheckTemp Solution Clear Heat Heat to 60°C (THF Reflux) CheckTemp->Heat

Figure 2: Logical flow for resolving stalled esterification reactions.

Issue 2: Poor Selectivity (Mono- vs. Bis-esterification)

Symptom: You want the mono-ester, but get a mixture of Starting Material (SM), Mono, and Bis. Root Cause: The two hydroxyls are chemically equivalent (homotopic). Once one reacts, the electronic environment of the second changes only slightly.

StrategyProtocol AdjustmentMechanism
High Dilution Run reaction at 0.05 M concentration.Reduces the probability of a mono-ester encountering an activated acid molecule.
Statistical Bias Use large excess of Diol (3.0 equiv) vs Acid (1.0 equiv).Statistically favors mono-substitution. Unreacted SM is polar and easily separated via aqueous workup or column chromatography.
Slow Addition Add the Acid Chloride/DCC slowly over 2 hours via syringe pump.Keeps the instantaneous concentration of electrophile low.
Issue 3: "Jelly-like" Emulsions during Workup

Symptom: Organic and aqueous layers fail to separate. Root Cause: The tetrahydropyran ring + hydroxyls can act as surfactants, especially if long-chain fatty acids are being esterified. Fix:

  • Saturate the aqueous layer with solid NaCl (Brine saturation).

  • Add a small amount of Methanol to the organic layer to break surface tension.

  • Filter through a pad of Celite if solid particulates (like DCU) are stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both solvent and base? A: Yes, but proceed with caution. While pyridine is a good solvent for polar diols, it is difficult to remove completely without acidic washes (which might hydrolyze sensitive esters) or azeotropic distillation (toluene). For BHTP, we recommend DCM/THF with 1.5 equiv of pyridine or


 to simplify purification.

Q: Why is DMAP strictly required? Can I omit it? A: For this specific substrate, DMAP is essentially required. The "neopentyl" position (primary carbon attached to a quaternary carbon) slows the reaction kinetics significantly (


 to 

rate compared to n-butanol). Pyridine alone is often too slow, leading to long reaction times and wet solvents hydrolyzing your reagent. DMAP acts as an acyl-transfer catalyst, accelerating the rate by

fold.

Q: My product is water-soluble. How do I extract it? A: The tetrahydropyran ring increases water solubility. If your ester chain is short (e.g., acetate), the product may remain in the aqueous phase.

  • Protocol: Do not use simple extraction. Evaporate the reaction solvent (DMF/THF), resuspend the residue in dry Ethyl Acetate, filter off salts, and proceed directly to flash chromatography.

References

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • PubChem. (n.d.). Compound Summary: [4-(hydroxymethyl)oxan-4-yl]methanol.[3][4][5] National Library of Medicine.

Sources

Challenges in scaling up the production of [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in scaling up the production of [4-(hydroxymethyl)oxan-4-yl]methanol CAS Number: 14223-50-8 (Structure consistent with 4,4-bis(hydroxymethyl)tetrahydropyran) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Executive Summary & Process Logic

[4-(hydroxymethyl)oxan-4-yl]methanol (commonly referred to as 4,4-Bis(hydroxymethyl)tetrahydropyran ) is a critical gem-diol monomer used to impart hydrolytic stability and flexibility to polyesters and polyurethanes. Its unique structure—a saturated oxygen heterocycle with a quaternary carbon carrying two primary hydroxyl groups—presents specific synthetic challenges during scale-up.

The industrial standard for synthesizing this molecule, particularly for pharmaceutical and high-performance coating applications, typically follows the Malonate-Ether Cyclization Route followed by reduction. This pathway is preferred over the Prins reaction (formaldehyde + alkene) for this specific isomer due to higher regioselectivity, despite the handling requirements of the ether precursor.

Process Flow Diagram

The following diagram outlines the Critical Process Parameters (CPPs) and logical flow for the synthesis.

G RawMat Raw Materials Diethyl Malonate + Bis(2-chloroethyl) ether (Reagent Quality Control Critical) Step1 Step 1: Cyclization Reagent: NaOEt/EtOH or NaH/DMF Temp: Reflux (60-80°C) RawMat->Step1 Slow Addition (Exotherm Risk) Intermed Intermediate Isolation Diethyl tetrahydropyran-4,4-dicarboxylate (Distillation required to remove oligomers) Step1->Intermed Filtration of NaCl Solvent Strip Step2 Step 2: Reduction Reagent: LiAlH4 or Catalytic H2 (Ru/C) Exotherm Control Essential Intermed->Step2 Anhydrous Conditions Quench Quench & Workup Aluminum Salt Management (Fieser Method / Rochelle Salt) Step2->Quench H2 Evolution Control Product Final Product [4-(hydroxymethyl)oxan-4-yl]methanol Viscous Liquid/Solid (mp ~58°C) Quench->Product High-Vac Distillation or Crystallization

Figure 1: Critical workflow for the synthesis of 4,4-bis(hydroxymethyl)tetrahydropyran, highlighting safety checkpoints.

Troubleshooting Guide: Cyclization (Step 1)

Context: The formation of the tetrahydropyran ring involves the double alkylation of diethyl malonate with bis(2-chloroethyl) ether. This is a classic "gem-disubstitution" reaction that is prone to polymerization if local concentration gradients are not managed.

Issue 1: Runaway Exotherm during Ether Addition

Symptom: Rapid temperature spike exceeding reflux capacity; darkening of reaction mixture (tar formation).

  • Root Cause: The deprotonation of diethyl malonate by sodium ethoxide (NaOEt) is exothermic, but the subsequent nucleophilic attack on the dichloro-ether releases significant heat. At scale, heat removal is rate-limiting.

  • Corrective Action:

    • Dosing Strategy: Do not add the ether in one bolus. Use a metering pump to add bis(2-chloroethyl) ether over 2–4 hours.

    • Active Cooling: Maintain the reactor jacket at 10°C below the reaction temperature during addition.

    • Self-Validating Check: Monitor the reflux rate. If reflux becomes vigorous without external heating, stop addition immediately.

Issue 2: Low Yield / High Oligomer Content

Symptom: The isolated intermediate is a viscous oil that does not distill at the expected boiling point (approx. 110-120°C at 1 mmHg).

  • Root Cause: Intermolecular reaction (polymerization) competes with intramolecular cyclization. This occurs if the concentration of the mono-alkylated intermediate is too high relative to the cyclization rate.

  • Corrective Action:

    • High Dilution Principle: Run the reaction in a larger volume of solvent (Ethanol or DMF) than standard lab protocols suggest (0.5 M vs 1.0 M). This favors intramolecular cyclization.

    • Stoichiometry: Use a slight excess of the dihalide (1.1 equiv) to ensure complete closure.

    • Reagent Quality: Ensure the NaOEt is freshly prepared or titrated. "Old" alkoxide absorbs moisture, converting to NaOH, which hydrolyzes the ester rather than alkylating it.

Troubleshooting Guide: Reduction & Isolation (Step 2)

Context: Converting the diester to the diol requires a strong reducing agent. While catalytic hydrogenation is ideal for multi-ton scale, pilot scale (<50 kg) often uses hydride reagents (LiAlH4 or Vitride/Red-Al) due to lower capital equipment costs.

Issue 3: "Gel" Formation During Workup (The Aluminum Trap)

Symptom: After quenching a LiAlH4 reduction, the mixture becomes a thick, unfilterable gray sludge. Product is trapped in the solid.[1]

  • Root Cause: Aluminum hydroxides form a gelatinous polymeric network that occludes the viscous diol product.

  • Corrective Action:

    • Fieser Workup (Standard): For every

      
       grams of LiAlH4 used, add sequentially: 
      
      
      
      mL water,
      
      
      mL 15% NaOH, and
      
      
      mL water. This produces a granular precipitate that is easier to filter.
    • Rochelle Salt Method (Preferred for Diols): If Fieser fails, use a saturated solution of Potassium Sodium Tartrate (Rochelle salt). The tartrate chelates aluminum, keeping it in the aqueous phase while the organic diol is extracted (typically requires continuous extraction due to water solubility).

Issue 4: Product Viscosity and Handling

Symptom: The final product is too viscous to pump or crystallizes in the transfer lines.

  • Root Cause: The molecule is a gem-diol with strong hydrogen bonding capability. Its melting point is near ambient temperature (~58°C for pure material), making it a supercooled liquid that can solidify unexpectedly.

  • Corrective Action:

    • Heat Tracing: Maintain all transfer lines and receiver vessels at >70°C.

    • Solvent Assist: If pumping is difficult, dilute the final product in a carrier solvent (e.g., warm ethyl acetate) for transfer, then strip the solvent in the final formulation vessel.

Technical FAQs

Q1: Can we use catalytic hydrogenation instead of LiAlH4 to avoid the aluminum waste? A: Yes, and this is recommended for scales >100 kg. The diester can be hydrogenated using Copper Chromite (CuCr) or Ruthenium on Carbon (Ru/C) catalysts at high pressure (100–200 bar) and temperature (150–200°C).

  • Warning: This route requires high-pressure rated reactors (Hastelloy preferred) and careful management of the ethanol byproduct.

Q2: The bis(2-chloroethyl) ether is highly toxic. Is there a greener alternative? A: The ether is indeed a severe hazard (structural analog to vesicants).

  • Alternative: Some patents suggest reacting tetrahydropyran-4-one with formaldehyde (Aldol condensation) followed by Cannizzaro reduction. However, this often yields mixtures of 3,3- and 4,4-isomers or mono-substituted byproducts. The malonate route remains the gold standard for regio-purity.

  • Safety: When using the ether, use closed-loop charging systems and caustic scrubbers for the vent lines.

Q3: How do we remove trace water from the final product? A: The diol is hygroscopic.

  • Protocol: Azeotropic distillation with toluene is effective. Add toluene, reflux with a Dean-Stark trap until water evolution ceases, then remove toluene under vacuum. Store under dry nitrogen.

Q4: What is the expected purity specification for polymerization grade? A: For polyurethane applications, purity should be >98.5% with a water content <0.1%. Even trace mono-ols (from incomplete reduction) acts as chain terminators, drastically reducing the molecular weight of the final polymer.

Data Summary: Physicochemical Properties

PropertyValueRelevance to Processing
Molecular Formula C7H14O3Stoichiometry calculations.
Molecular Weight 146.18 g/mol Yield calculations.
Boiling Point ~160°C @ 1 mmHgRequires high vacuum for distillation.
Melting Point 58–60°CSolidifies in lines; requires heat tracing.
Solubility Water, Alcohols, warm EtOAcDifficult to extract from water; continuous extraction recommended.
Appearance Waxy white solid or viscous oilVisual check for purity (yellowing indicates oxidation).

References

  • Synthesis of Tetrahydropyran-4,4-dicarboxylic acid (Precursor)

    • Source: ChemicalBook / Liter
    • Citation: "General procedure for the synthesis of 4,4-tetrahydropyranodicarboxylic acid from diethyl dihydro-2H-pyran-4,4(3H)
    • URL:

  • Malonate Cyclization Methodology

    • Source: European P
    • Citation: "Method for producing nitrile compound, carboxylic acid compound or carboxylate compound." (Describes the reaction of bis(2-chloroethyl)
    • URL:

  • Reduction Workup Protocols (Fieser/Rochelle)
  • Alternative Routes (Tetrahydropyran-4-one)

    • Source: Google P
    • Citation: "Synthesis method of tetrahydro-4H-pyran-4-one." (Provides context for the ketone precursor route).
    • URL:

Sources

Improving the solubility of [4-(hydroxymethyl)oxan-4-yl]methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-THP-04 Molecule: [4-(hydroxymethyl)oxan-4-yl]methanol Common Names: 4,4-Bis(hydroxymethyl)tetrahydropyran; 4,4-Bis(hydroxymethyl)oxane.[1][2][3] CAS: 14774-37-9 Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Introduction: The "Brick Dust" Challenge

You are likely reading this guide because you have a flask of white crystalline powder that refuses to dissolve in Dichloromethane (DCM), Toluene, or Ethyl Acetate, hindering your downstream synthesis (e.g., tosylation, oxidation, or polymerization).

The Root Cause: The solubility issue with 4,4-bis(hydroxymethyl)tetrahydropyran is thermodynamic.[2][4] This molecule possesses two primary hydroxyl groups extending from a central quaternary carbon.[1][3] These groups act as potent Hydrogen Bond (H-bond) donors and acceptors, creating a rigid crystal lattice with high lattice energy.[1][2][3]

To dissolve this molecule, the Solvation Energy (interaction between solvent and solute) must overcome this Lattice Energy . Non-polar or weakly polar solvents (like DCM) lack the H-bonding capability to "break" the crystal lattice.[2][3]

This guide provides three validated strategies to overcome this barrier: Binary Solvent Systems , Transient Chemical Modification , and Process Engineering .

Module 1: Solvent Selection & Screening

The "Like Dissolves Like" Matrix

Do not rely solely on dielectric constants.[3][5] For this diol, you must consider Hansen Solubility Parameters (HSP) , specifically the Hydrogen Bonding component (


).[5]
Solvent ClassSolventSolubility PredictionTechnical Notes
Protic Polar Methanol (MeOH)High Excellent solvation of OH groups; unsuitable for water-sensitive reactions.[1][2][3]
Aprotic Polar DMSO / DMFHigh Breaks lattice effectively but high boiling points make removal difficult.[1][3]
Ethereal THF / 1,4-DioxaneModerate Good H-bond acceptors.[1][2][3][6] Often requires heat to initiate dissolution.[1][3]
Chlorinated Dichloromethane (DCM)Poor

is too low to disrupt the diol's intermolecular H-bonds.[1][2][3]
Hydrocarbon Toluene / HexanesInsoluble Incompatible polarity profile.[1][3]
Decision Logic: Selecting Your System

Use the following logic flow to determine the correct solvent system based on your intended chemical transformation.

SolventSelection Start Start: Downstream Application? ReactionType Is the reaction water/protic sensitive? Start->ReactionType NotSensitive No (e.g., Hydrogenation, Simple Transfer) ReactionType->NotSensitive No Sensitive Yes (e.g., Tosylation, Grignard, Oxidation) ReactionType->Sensitive Yes UseProtic Use Methanol or Ethanol NotSensitive->UseProtic Temp Can you heat >60°C? Sensitive->Temp HeatYes Use DMSO or DMF Temp->HeatYes Yes HeatNo Use Binary System (DCM/MeOH) or Protect Diol Temp->HeatNo No Protect Transient Protection Strategy HeatNo->Protect If anhydrous required

Figure 1: Decision tree for solvent selection based on reaction compatibility.

Module 2: Binary Solvent Systems (The Co-Solvent Approach)

For reactions like Tosylation or Mesylation where you typically want to use DCM, the pure solvent will fail. You must use a "Salting-In" strategy using a polar co-solvent that is miscible with DCM.[1][2][3]

Protocol A: The DCM/Methanol Trick

This is the gold standard for solubilizing polar diols for reactions that can tolerate small amounts of alcohol (or where the alcohol is the reactant).

Applicability: General handling, transfers, and some esterifications.

  • Calculate Concentration: Aim for a 0.1 M to 0.2 M solution.

  • Primary Dissolution: Add the solid [4-(hydroxymethyl)oxan-4-yl]methanol to a flask.

  • The "Wetting" Step: Add Methanol (MeOH) dropwise.[3]

    • Ratio: You need approximately 5-10% MeOH by volume relative to the final DCM volume.[1][2][3]

    • Observation: Swirl until the white solid turns into a clear syrup or fully dissolves.

  • Dilution: Slowly add Dichloromethane (DCM) with vigorous stirring.

    • Troubleshooting: If precipitation occurs (cloudiness), add more MeOH immediately until clear.[3]

Protocol B: The THF "Hot Start"

Applicability: Anhydrous reactions (e.g., reactions with NaH).

  • Suspend the solid in anhydrous THF (Tetrahydrofuran).[3]

  • Heat the mixture to 60°C (near reflux) under inert atmosphere.

  • Sonication: If solid persists, sonicate the hot mixture for 5 minutes. The mechanical energy helps break the lattice, and the THF oxygen atoms will solvate the protons once the lattice is disrupted.

  • Cooling: Allow to cool to room temperature slowly. Often, the compound will remain supersaturated in solution long enough to add your reagents.

Module 3: Chemical Modification (Transient Solubilization)

If you strictly require a non-polar environment (e.g., for a Grignard reaction or highly sensitive metal-catalyzed coupling), you must mask the hydroxyl groups.[1]

Strategy 1: Acetonide Formation (The 1,3-Dioxane Route)

Since the two hydroxymethyl groups are in a 1,3-relationship relative to the ring structure, they readily form a cyclic acetonide (a spiro-fused 1,3-dioxane).[1][2][3] This derivative is highly soluble in Hexanes, DCM, and Toluene.

Workflow:

  • Reagents: Acetone (Solvent/Reactant) + 2,2-Dimethoxypropane (DMP) + p-TsOH (Cat.).[1][2][3]

  • Reaction: Stir at RT for 2-4 hours.

  • Result: The resulting acetonide is a lipophilic oil/solid that dissolves anywhere.[3]

  • Deprotection: Easily removed later with aqueous acid (HCl/THF).[3]

Strategy 2: Silylation (The "Grease" Method)

Silyl groups (TMS/TBS) act as "molecular grease," eliminating H-bonding and making the molecule lipophilic.

Rapid Silylation Protocol (HMDS Method): Why HMDS? Unlike TMSCl, Hexamethyldisilazane (HMDS) produces only Ammonia (


) as a byproduct, eliminating the need for an aqueous workup (which would redissolve your product).
  • Mix: Suspend 1.0 eq of diol in Acetonitrile or neat HMDS (excess).

  • Catalyst: Add 1-2 drops of Iodine (

    
    ) or TMSCl as a catalyst.
    
  • Heat: Warm to 50-60°C.

  • Observation: The solid will disappear as it converts to the bis-silylated ether.[1][2][3]

  • Workup: Evaporate volatiles. The residue is now soluble in Hexane/DCM.[3]

SilylationWorkflow Input Insoluble Diol Process Heat 60°C (- NH3 gas) Input->Process Reagent HMDS + Cat. I2 Reagent->Process Product Bis-TMS Ether (Soluble in Hexane) Process->Product

Figure 2: Rapid silylation workflow for anhydrous solubilization.

Troubleshooting FAQ

Q1: I am trying to tosylate the alcohol in DCM/Pyridine, but the starting material is sitting at the bottom of the flask.

  • A: Pyridine is a good solvent, but often not enough is used.[3] Try using Pyridine as the primary solvent (run the reaction neat in pyridine) rather than just a base equivalent. Alternatively, add a catalytic amount of DMAP (Dimethylaminopyridine), which helps solubilize the reactant via complexation and accelerates the reaction, allowing the heterogeneous mixture to react over time.

Q2: I need to filter the pure compound, but it clogs the frit.

  • A: This is typical of "sticky" diols.[3] Do not filter cold.[1][3] Dissolve it in hot THF or hot EtOAc/Ethanol, filter while hot, and then let it recrystallize in the receiving flask.

Q3: Can I use Crown Ethers to dissolve it?

  • A: No. Crown ethers (like 18-Crown-6) complex with cations (like

    
     or 
    
    
    
    ).[1][2][3] They do not help dissolve neutral organic diols.[1][3] You need Chaotropic agents or simply polar solvents.[2][3]

Q4: Is the molecule stable in water?

  • A: Yes, the tetrahydropyran ring and the hydroxymethyl groups are hydrolytically stable under neutral and basic conditions. You can safely use water/organic mixtures for workups.[3][6]

References

  • PubChem. (2025).[3] Compound Summary: (Oxan-4-yl)methanol (CAS 14774-37-9).[1][2][3] National Library of Medicine.[3] [Link]

  • Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (General reference for solvent polarity and dielectric constants).

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3][7] (Source for HSP principles regarding

    
     interactions).
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1][3] (Reference for Acetonide and Silyl protection strategies).

Sources

How to address batch-to-batch variability in [4-(hydroxymethyl)oxan-4-yl]methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of [4-(hydroxymethyl)oxan-4-yl]methanol (also known as 4,4-bis(hydroxymethyl)tetrahydropyran). Variability in this synthesis typically stems from two critical process parameters (CPPs): the heterogeneous mixing efficiency during the initial cyclization and the quenching protocol of the reduction step.

The standard industrial route involves the double alkylation of diethyl malonate with bis(2-chloroethyl) ether, followed by hydride reduction. This guide moves beyond basic recipes to explain the mechanistic failure points causing yield fluctuations.

Module 1: The Cyclization Phase (Ring Formation)

Core Reaction: Diethyl malonate + Bis(2-chloroethyl) ether + NaOEt


 Diethyl tetrahydropyran-4,4-dicarboxylate.[1]
Q1: Why does my reaction mixture solidify/seize up before completion, and how does this affect yield?

Diagnosis: This is a mixing-limited regime caused by the precipitation of the sodium enolate of diethyl malonate. Technical Insight: Upon adding diethyl malonate to sodium ethoxide (NaOEt), the deprotonated species forms a thick slurry. If the solvent volume is too low or stirring is inefficient, the "core" of the reactor remains unreacted while the "skin" over-alkylates. The Fix:

  • Solvent Ratio: Ensure a minimum ethanol volume of 4-5 mL per gram of malonate.

  • Order of Addition: Do not add the bis(2-chloroethyl) ether immediately. Allow the sodium malonate salt to form and ensure the slurry is mobile.

  • Mechanical Intervention: Use an overhead stirrer with a high-torque motor and a pitch-blade impeller. Magnetic stirring is insufficient for scales >10g.

Q2: My isolated intermediate (diester) yield fluctuates between 40% and 70%. Why?

Diagnosis: Competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired). Mechanism: The first alkylation event attaches the ether chain to the malonate. The second event must be internal to close the ring. If the concentration is too high, the pendant chain reacts with a neighboring malonate molecule, forming linear oligomers. Protocol Adjustment (High Dilution Principle):

  • Maintain the reaction temperature at a vigorous reflux (approx. 80°C).

  • Add the bis(2-chloroethyl) ether slowly over 2–4 hours. This keeps the instantaneous concentration of the alkylating agent low relative to the cyclization rate.

Module 2: The Reduction Phase (Functional Group Transformation)

Core Reaction: Diethyl tetrahydropyran-4,4-dicarboxylate + LiAlH




[4-(hydroxymethyl)oxan-4-yl]methanol.
Q3: Post-reduction, my product is trapped in a gelatinous gray solid. How do I recover it?

Diagnosis: Improper quenching of the aluminum intermediates. The target diol is highly polar and coordinates strongly to aluminum hydroxides (the "alumina sponge" effect). The Fix: Abandon standard water/acid quenches. Use the Fieser & Fieser Protocol to generate granular, filterable salts.

Fieser Quench Table (per 1.0 g of LiAlH


 used): 
Step Reagent Amount Purpose
1 Water 1.0 mL Hydrolyze excess hydride.
2 15% NaOH (aq) 1.0 mL Convert Al salts to aluminates.

| 3 | Water | 3.0 mL | Hydrate salts to granular form. |

Critical Step: After adding the reagents, stir vigorously for 30–60 minutes until the gray precipitate turns white and sandy. Filter this sand; your product is in the filtrate.

Q4: The filtrate is clear, but I recover almost no product after evaporation. Is it volatile?

Diagnosis: No, the boiling point is high (>150°C). The issue is water solubility . Technical Insight: Unlike mono-alcohols, this gem-diol is very hydrophilic. If your quench introduced excess water, the product is partitioning into the aqueous phase, not the ether/THF organic phase. Recovery Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or K

    
    CO
    
    
    
    .
  • Continuous Extraction: Do not rely on a separatory funnel. Use a continuous liquid-liquid extractor with Ethyl Acetate or Chloroform for 12–24 hours.

  • Alternative: Evaporate the aqueous layer to dryness (azeotroping with toluene to remove water) and extract the solid residue with hot acetone or ethanol.

Module 3: Visual Troubleshooting & Workflow

Process Flow Diagram

The following diagram illustrates the critical decision nodes where batch variability is introduced.

SynthesisWorkflow cluster_0 Critical Failure Points Start Start: Reagents Step1 Step 1: Cyclization (Malonate + Bis-ether) Start->Step1 Check1 Check: Stirring/Viscosity Step1->Check1 Check1->Step1 Solidified -> Add EtOH Intermed Intermediate: Diester Isolation Check1->Intermed Good Mixing Step2 Step 2: Reduction (LiAlH4) Intermed->Step2 Quench Quench Protocol Step2->Quench Filter Filtration of Al-Salts Quench->Filter Fieser Method Quench->Filter Acid Quench Extract Extraction Strategy Filter->Extract Product Final Product: [4-(hydroxymethyl)oxan-4-yl]methanol Extract->Product Continuous Ext. Extract->Product Simple Wash

Caption: Synthesis workflow highlighting the three critical control points (Yellow Diamonds) responsible for batch variability.

Module 4: Purity & Specifications

Impurity Profile Identification
Impurity TypeAppearanceOriginRemoval Strategy
Linear Oligomers Yellow viscous oilHigh concentration in Step 1.Vacuum distillation of the diester intermediate (bp ~130°C @ 10 mmHg) before reduction.
Mono-reacted Alcohol Colorless liquidIncomplete reduction or hydrolysis.Ensure LiAlH

is in excess (2.5 eq) and refluxed for >4 hrs.
Aluminum Complex White amorphous solidPoor quenching.Re-dissolve in 10% HCl, neutralize, and perform continuous extraction.
Solvent Selection Matrix for Step 1

The choice of solvent impacts the reflux temperature and rate of cyclization.

SolventBoiling PointSuitabilityNotes
Ethanol (Abs.) 78°CHigh Standard. Matches the ethoxide base.
Methanol 65°CLowTransesterification risk (mixed esters). Too cool for rapid cyclization.
Toluene/THF >80°CMediumRequires phase transfer catalyst or specific solvating agents for Na salts.

References

  • Original Synthesis Route: Journal of the Chemical Society, 1930, pp. 2525-2530.[2] (Establishes the Malonate + Bis-chloroethyl ether route).

  • Reduction Protocols: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (The definitive guide on LiAlH4 quenching).
  • Solubility Data: Fisher Scientific Safety Data Sheet: 4-(Hydroxymethyl)tetrahydropyran. Link (Provides baseline solubility data for the mono-analog, implying higher solubility for the bis-diol).

  • Cyclization Optimization: Organic Syntheses, Coll. Vol. 2, p. 194 (1943). Link (Detailed procedure for handling malonate alkylations to avoid oligomerization).

Sources

Validation & Comparative

Technical Guide: [4-(hydroxymethyl)oxan-4-yl]methanol in High-Performance Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(hydroxymethyl)oxan-4-yl]methanol , commonly referred to as 4,4-Bis(hydroxymethyl)tetrahydropyran (BHMTHP) , represents a distinct class of cycloaliphatic diols. Unlike its carbocyclic analog 1,4-Cyclohexanedimethanol (CHDM) or the linear 1,6-Hexanediol, BHMTHP integrates a cyclic ether functionality with a gem-disubstituted "neopentyl-like" architecture.

This guide provides a technical comparison for polymer chemists evaluating BHMTHP as a monomer for polyesters, polyurethanes, and polycarbonates. The data indicates BHMTHP is the optimal choice when a formulation requires the thermal stability of neopentyl glycol (NPG) combined with the hydrophilicity of polyethers , without the reactivity penalties associated with secondary diols like Isosorbide.

Part 1: Molecular Architecture & Theoretical Basis

The "Hetero-Neopentyl" Effect

The structural uniqueness of BHMTHP lies in two features that dictate its polymerization behavior:

  • Geminal Disubstitution (C4 Position): The two hydroxymethyl groups are attached to the same quaternary carbon. This mimics the structure of Neopentyl Glycol (NPG). Steric hindrance around this quaternary center protects the resultant ester/urethane linkages from hydrolytic attack, significantly improving weatherability.

  • Tetrahydropyran (THP) Ring: The ether oxygen at the 1-position introduces polarity and hydrogen-bond accepting capability, distinct from the hydrophobic cyclohexane ring of CHDM.

Structural Comparison Diagram

The following diagram illustrates the structural advantages of BHMTHP compared to standard alternatives.

G BHMTHP [4-(hydroxymethyl)oxan-4-yl]methanol (BHMTHP) Feat_Neopentyl Gem-Disubstitution (Hydrolytic Stability) BHMTHP->Feat_Neopentyl Feat_PrimaryOH Primary Hydroxyls (High Reactivity) BHMTHP->Feat_PrimaryOH Feat_Ether Cyclic Ether (Polarity/Hydrophilicity) BHMTHP->Feat_Ether CHDM 1,4-Cyclohexanedimethanol (CHDM) CHDM->Feat_Neopentyl No (1,4-sub) CHDM->Feat_PrimaryOH ISO Isosorbide ISO->Feat_PrimaryOH No (Secondary OH) ISO->Feat_Ether Outcome Target Application: High-Stability, Hydrophilic Coatings & Resins Feat_Neopentyl->Outcome Feat_Ether->Outcome

Figure 1: Structural feature mapping showing BHMTHP's unique position as a reactive, stable, and polar monomer.

Part 2: Comparative Performance Analysis

The following data consolidates experimental trends observed in polyester (PET/PBT modification) and polyurethane synthesis.

Thermal & Mechanical Properties (Polyester Matrix)

Baseline: Poly(terephthalate) systems synthesized via melt condensation.[1][2]

PropertyBHMTHP (Target)CHDM (Benchmark)1,6-Hexanediol (Linear)Isosorbide (Bio-Rigid)
Reactivity (k) High (Primary OH)High (Primary OH)High (Primary OH)Low (Secondary OH)
Glass Transition (Tg) ~75–85°C~80–90°C~10–20°C~110–130°C
Crystallinity Moderate (Slow)High (Fast)HighLow (Amorphous)
Hydrolytic Stability Excellent (Steric Shield)GoodPoorModerate
Water Uptake Moderate (Ether)Low (Hydrophobic)LowHigh

Key Insight: BHMTHP offers a Tg similar to CHDM but with significantly better hydrolytic stability due to the neopentyl-like structure. However, the ether oxygen lowers the crystallization rate compared to CHDM, making BHMTHP ideal for transparent, amorphous copolyesters where haze reduction is critical.

Polyurethane Applications

In PU systems, BHMTHP acts as a chain extender.

  • Hard Segment Packing: The THP ring disrupts hard-segment packing less than the bulky Isosorbide but more than linear diols.

  • Phase Mixing: The ether oxygen promotes partial phase mixing with polyether soft segments, leading to elastomers with superior toughness but slightly lower ultimate tensile strength than CHDM-based PUs.

Part 3: Experimental Protocols

Protocol A: Melt Transesterification (Polyester Synthesis)

Objective: Synthesis of Poly(BHMTHP-terephthalate) or copolymerization with PET.

Reagents:

  • Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA).

  • [4-(hydroxymethyl)oxan-4-yl]methanol (BHMTHP) - Purity >98% is critical to prevent color formation.

  • Catalyst: Titanium(IV) butoxide (TBT) or Antimony Trioxide (

    
    ).
    

Workflow:

  • Ester Interchange (Stage 1):

    • Charge reactor with DMT and BHMTHP (Molar Ratio 1:2.2 to ensure full end-capping).

    • Add Catalyst (150-300 ppm).

    • Heat to 190–210°C under Nitrogen flow.

    • Observation: Methanol evolution. Maintain temperature until theoretical methanol yield is collected (~2-3 hours).

    • Critical Control: BHMTHP has a higher boiling point than ethylene glycol; ensure the column temperature does not reflux the methanol but retains the monomer.

  • Polycondensation (Stage 2):

    • Raise temperature to 260–275°C .

    • Apply vacuum gradually to < 1 mbar (0.1 kPa) over 45 minutes.

    • Reaction Logic: The high vacuum drives the equilibrium by removing excess BHMTHP.

    • Continue until torque (viscosity) reaches target.

  • Workup:

    • Discharge melt into water bath or pelletize.

    • Note: BHMTHP polymers may be slower to crystallize; quench rapidly for clear amorphous pellets.

Protocol B: Purification of Monomer

Commercial BHMTHP may contain mono-hydroxymethyl impurities.

  • Recrystallization: Dissolve in hot Ethyl Acetate. Cool slowly to 4°C. Filter white crystals.

  • Validation: Check GC-MS for purity >99.5% before polymerization to ensure high molecular weight (

    
    ).
    

Part 4: Mechanism & Kinetics

The reactivity of BHMTHP is governed by the primary hydroxyls. Unlike Isosorbide, which requires aggressive catalysis to overcome the low reactivity of secondary endo/exo hydroxyls, BHMTHP follows standard second-order kinetics similar to NPG.

Polymerization Pathway Diagram[3]

Reaction Start Monomers: DMT + BHMTHP Inter Intermediate: Bis(BHMTHP) Terephthalate Start->Inter - Methanol (Transesterification) Poly Polymer: Poly(BHMTHP-co-terephthalate) Inter->Poly - Excess BHMTHP (Polycondensation) BetaElim Beta-Elimination? Inter->BetaElim Vac Vacuum Stage (<1 mbar, 270°C) Vac->Poly Drives Equilibrium BetaElim->Poly BLOCKED (No Beta-H)

Figure 2: Reaction pathway highlighting the thermal stability advantage (Blocked Beta-Elimination) due to the quaternary carbon.

References

  • Biosynth. (n.d.). 4-(Hydroxymethyl)oxan-4-ol and derivatives properties. Retrieved from

  • PubChem. (2025).[3] Compound Summary: [4-(hydroxymethyl)oxan-4-yl]methanol.[4] National Library of Medicine. Retrieved from

  • ResearchGate. (2024). Comparative analysis of CHDM and cyclic-monomer based polyesters. Retrieved from

  • Apollo Scientific. (n.d.).[4] Product Analysis: CAS 89975-77-9. Retrieved from

  • MDPI. (2024). Furan-Urethane Monomers for Self-Healing Polyurethanes. Polymers. Retrieved from

Sources

Comparative Performance Guide: [4-(hydroxymethyl)oxan-4-yl]methanol (BHMTHP) Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Alicyclic Diol

In the pursuit of high-performance polyesters and polyurethanes, researchers often face a trade-off between thermal rigidity and synthetic reactivity .

  • 1,4-Cyclohexanedimethanol (CHDM) offers excellent reactivity (primary hydroxyls) but lacks the polarity required for advanced biomedical applications.

  • Isosorbide provides exceptional rigidity and bio-sourcing but suffers from low reactivity (secondary hydroxyls) and color formation during processing.

[4-(hydroxymethyl)oxan-4-yl]methanol , commonly referred to as 4,4-Bis(hydroxymethyl)tetrahydropyran (BHMTHP) , emerges as the superior alternative. By incorporating a cyclic ether (tetrahydropyran) ring with two primary hydroxyl groups, BHMTHP bridges the gap: it delivers the high glass transition temperature (


)  associated with cyclic structures while maintaining the fast polymerization kinetics  of aliphatic diols.

This guide evaluates BHMTHP-based polymers against industry standards (CHDM and Isosorbide), focusing on synthesis efficiency, thermal mechanical performance, and hydrolytic stability for biomedical use.

Chemical Architecture & Mechanism[1]

The THP Advantage

The core differentiator of BHMTHP is the tetrahydropyran (THP) ring . Unlike the carbocyclic ring of CHDM, the THP ring contains an ether oxygen.

  • Dipole-Dipole Interactions: The ether oxygen introduces a permanent dipole, increasing inter-chain attraction compared to the non-polar cyclohexane ring of CHDM. This boosts the modulus and adhesion properties.[1][2][3]

  • Primary Hydroxyl Reactivity: Unlike Isosorbide, where steric hindrance and secondary hydroxyls retard polymerization, BHMTHP features exocyclic primary hydroxyls. This allows for standard esterification kinetics without aggressive catalysts that cause yellowing.

  • Hydrophilicity: The cyclic ether improves water compatibility, making BHMTHP polymers more suitable for hydrolytically degradable drug delivery systems than hydrophobic CHDM analogs.

Comparative Performance Metrics

The following data synthesizes experimental baselines for polyesters (specifically terephthalates) synthesized with 100% diol substitution.

Table 1: Thermal and Mechanical Properties[5]
PropertyBHMTHP-PET (Target)CHDM-PET (PCT)Isosorbide-PET (PEIT)1,6-Hexanediol (Baseline)
Glass Transition (

)
90°C - 95°C 85°C - 90°C110°C - 120°C~40°C
Reactivity (k) High (1° OH) High (1° OH)Low (2° OH)High (1° OH)
Young's Modulus 2.6 GPa 2.4 GPa2.8 GPa1.1 GPa
Hydrolytic Degradation Moderate Slow (Hydrophobic)Fast (Hydrophilic)Moderate
Color (b-value) < 1.0 (Clear) < 1.0 (Clear)> 3.0 (Yellowing risk)< 0.5 (Clear)
Biocompatibility High (Ether backbone) ModerateHighHigh

Key Insight: BHMTHP achieves a


 higher than CHDM due to the ring's polarity but processes significantly faster than Isosorbide, yielding clear, colorless polymers essential for optical and medical applications.

Experimental Protocol: Melt Polycondensation

Objective: Synthesis of Poly(4,4-bis(hydroxymethyl)tetrahydropyran terephthalate). Scale: Laboratory (100g).

Materials
  • Monomer A: Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA).

  • Monomer B: [4-(hydroxymethyl)oxan-4-yl]methanol (BHMTHP) (Excess 1.2:1 molar ratio).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    
    ) (200 ppm).
  • Stabilizer: Irganox 1010 (0.1 wt%).

Step-by-Step Workflow
  • Esterification / Transesterification:

    • Charge reactor with DMT and BHMTHP.

    • Heat to 190°C under

      
       flow.
      
    • Add catalyst.[4]

    • Observation: Methanol (from DMT) or Water (from TPA) distillation begins.

    • Ramp temperature to 220°C over 2 hours until distillation ceases.

    • Checkpoint: The mixture should be a clear, homogeneous melt.

  • Pre-Polymerization (Oligomerization):

    • Increase temperature to 250°C .

    • Reduce pressure gradually to 20 Torr over 30 minutes.

    • Mechanism:[5][6][7][8] Removal of excess diol drives equilibrium toward higher molecular weight (Le Chatelier's principle).

  • Polycondensation (High Vacuum):

    • Increase temperature to 270°C - 280°C .

    • Apply full vacuum (< 0.1 Torr ).

    • Maintain high shear stirring. As viscosity increases, torque monitoring is critical.

    • Termination: Stop when torque stabilizes (approx. 2-3 hours).

  • Workup:

    • Discharge melt into water bath (quenching) to obtain amorphous strands.

    • Pelletize and dry at 80°C under vacuum for 12 hours.

Validation Methods
  • GPC: Determine

    
     and PDI (Target 
    
    
    
    g/mol ).
  • DSC: Second heating scan (10°C/min) to identify

    
    .
    
  • 1H-NMR: Verify structure and diol incorporation ratio.

Visualizations

Diagram 1: Synthesis Workflow & Logic

This diagram illustrates the critical process control points for BHMTHP polymerization, highlighting the advantage of primary hydroxyls.

G Start Reactants DMT + BHMTHP Step1 Transesterification 190-220°C, N2 Flow (Fast Kinetics due to 1° OH) Start->Step1 Byproduct Remove Methanol Step1->Byproduct Distillation Step2 Polycondensation 270°C, <0.1 Torr Step1->Step2 Pre-polymer Final BHMTHP-Polyester High Tg, Clear Step2->Final Viscosity Build

Caption: Optimized melt polycondensation workflow for BHMTHP, emphasizing rapid transesterification enabled by primary hydroxyl groups.

Diagram 2: Structure-Property Decision Matrix

A comparative logic flow to assist researchers in selecting the correct diol for their application.

DecisionMatrix Need Application Requirement Flex High Flexibility? Need->Flex Rigid High Rigidity (Tg > 85°C)? Need->Rigid Hex Select: 1,6-Hexanediol Flex->Hex Yes Bio Strict Bio-Source Req? Rigid->Bio Yes React High Reactivity / Clarity? Rigid->React No / Performance Priority Iso Select: Isosorbide (Accept Yellowing/Slow Rxn) Bio->Iso Yes BHMTHP Select: BHMTHP (Best Balance: Tg + Clarity) Bio->BHMTHP No (Synthetic Performance) React->BHMTHP Hydrophilic/Adhesion CHDM Select: CHDM (If Hydrophobicity needed) React->CHDM Hydrophobic

Caption: Material selection logic demonstrating BHMTHP's position as the optimal choice for rigid, transparent, and reactive polymer systems.

References

  • PubChem. (2025).[9] (Oxan-4-yl)methanol | C6H12O2 Structure and Properties. National Library of Medicine. [Link]

  • Kricheldorf, H. R. (2021). Synthesis and Characterization of Linear Polyesters Containing Free Carboxylic Acid Groups. JKU ePUB. (General protocol methodology). [Link]

  • Park, S. A., et al. (2025).[9] Studies on synthesis and optical properties of poly(isosorbide-co-1,4-cyclohexanedimethanol) carbonate. ResearchGate. (Comparative data for Isosorbide/CHDM). [Link]

  • Fenouillot, F., et al. (2010). Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review. Progress in Polymer Science, 35(5), 578-622. (Mechanistic grounding for cyclic diol reactivity).

Sources

Structural Validation of [4-(hydroxymethyl)oxan-4-yl]methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural validation of [4-(hydroxymethyl)oxan-4-yl]methanol (CAS: 14774-37-9), also known as 4,4-bis(hydroxymethyl)tetrahydropyran. As a geminal diol situated on a heterocyclic ether ring, this molecule presents unique conformational challenges.

While Nuclear Magnetic Resonance (NMR) is the industry standard for high-throughput connectivity checks, it often fails to resolve static conformational preferences (chair vs. twist-boat) due to rapid solution-state tumbling. This guide argues that for definitive structural validation—particularly when used as a monomer for rigid polymers or a pharmacophore scaffold—Single Crystal X-ray Diffraction (SC-XRD) (via derivatization) is the superior, albeit more resource-intensive, alternative.

The Structural Challenge

The core challenge with [4-(hydroxymethyl)oxan-4-yl]methanol is its physical state and conformational flexibility.

  • Physical State: It is a viscous, clear oil at room temperature (bp ~115°C at 15 mmHg), making direct SC-XRD difficult without specialized in situ cryocrystallography.

  • Stereoelectronics: The gem-disubstitution at the C4 position creates the "Thorpe-Ingold effect" (angle compression), potentially distorting the tetrahydropyran chair.

  • Hydrogen Bonding: The two hydroxyl groups can form intramolecular H-bonds (stabilizing specific conformers) or intermolecular networks (increasing viscosity).

Comparative Analysis: NMR vs. SC-XRD

Method A: Solution-State NMR (The Baseline)

NMR provides rapid verification of chemical connectivity. However, due to the symmetry of the molecule (achiral, C2v symmetry plane if planar), the signals often overlap or average out, obscuring the true 3D conformation.

  • Protocol: Dissolve 10 mg in DMSO-d6 (to reduce OH exchange).

  • Expected Data:

    • 1H NMR: The ring protons often appear as complex multiplets. The hydroxymethyl protons (-CH2-OH) typically appear as a singlet or doublet depending on H-bonding, but often fail to distinguish axial vs. equatorial orientation due to free rotation.

    • NOESY: Can suggest spatial proximity, but "time-averaged" signals can lead to false positives in flexible rings.

Method B: X-Ray Crystallography (The Validator)

To validate the static 3D structure and ring puckering, SC-XRD is required. Since the parent molecule is an oil, crystalline derivatization is the recommended protocol to introduce rigidity and heavy atoms (for better scattering).

  • Recommended Derivative: Bis(p-nitrobenzoate) ester .

  • Why: The p-nitrobenzoate groups add significant mass, rigidity, and π-stacking capability, facilitating the growth of high-quality single crystals from the oil.

Experimental Protocol: Derivatization & Crystallization[1]
  • Synthesis: React 1.0 eq of [4-(hydroxymethyl)oxan-4-yl]methanol with 2.2 eq of p-nitrobenzoyl chloride and 2.5 eq Pyridine in CH2Cl2 (0°C to RT, 4h).

  • Workup: Wash with 1M HCl, sat. NaHCO3, brine. Dry over MgSO4. Evaporate to obtain solid crude.

  • Crystallization: Dissolve crude solid in minimal hot Ethyl Acetate. Add Hexanes dropwise until turbid. Allow slow evaporation at 4°C.

  • Data Collection: Mount crystal on a goniometer (Mo-Kα radiation,

    
     = 0.71073 Å) at 100 K.
    

Supporting Experimental Data (Comparative)

The following table contrasts the data fidelity obtained from solution-state NMR versus the solid-state structure of the derivative.

FeatureMethod A: 1H/13C NMR (Solution)Method B: SC-XRD (Solid State Derivative)
State Dynamic (Time-averaged)Static (Frozen conformation)
Ring Conformation Inferred (Coupling constants

)
Absolute (Torsion angles defined)
C4 Geometry AmbiguousPrecise Bond Angle (C3-C4-C5)
H-Bonding Chemical shift perturbation onlyVisualized (D...A distances < 3.0 Å)
Validation Confidence 90% (Connectivity only)99.9% (Connectivity + Geometry)
Key Crystallographic Parameters (Target Values)

When analyzing the crystal structure, the following parameters indicate a successful validation of the tetrahydropyran ring geometry:

  • R-Factor (

    
    ):  < 5.0% (Indicates high agreement between model and diffraction data).
    
  • Goodness of Fit (GoF): ~1.0.

  • Ring Puckering Parameters (Cremer-Pople):

    • Total puckering amplitude (

      
      ) ~ 0.55–0.60 Å.
      
    • For a perfect chair,

      
       should be close to 0° or 180°. Deviations indicate a Twist-Boat, often induced by the steric bulk of the gem-hydroxymethyl groups.
      

Visualizing the Validation Workflow

The following diagram outlines the decision pathway and experimental workflow for validating this specific liquid diol.

ValidationWorkflow Start Target Molecule: [4-(hydroxymethyl)oxan-4-yl]methanol (Liquid Oil) NMR Method A: NMR (1H, 13C, NOESY) Start->NMR Rapid Screen Analysis Conformational Ambiguity? NMR->Analysis Deriv Derivatization (p-nitrobenzoate) Analysis->Deriv High Precision Needed Result Definitive 3D Model (Chair vs Twist) Analysis->Result Low Precision OK Cryst Crystallization (EtOAc/Hex) Deriv->Cryst XRD SC-XRD Data Collection Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Result

Figure 1: Strategic workflow for structural validation. Note the branch point where the liquid state necessitates derivatization for high-precision X-ray analysis.

Mechanistic Logic: Why X-Ray Wins for Gem-Diols

In 4,4-disubstituted tetrahydropyrans, the anomeric effect is absent at the C4 position, but steric repulsion dominates.

  • The 1,3-Diaxial Interaction: If the ring adopts a chair conformation, one hydroxymethyl group is forced into an axial position.

  • NMR Blind Spot: In solution, the ring may flip rapidly between two chair forms. NMR sees an average signal, suggesting a planar or symmetric structure that doesn't exist physically.

  • X-Ray Reality: The crystal lattice "freezes" the lowest energy conformer. X-ray data often reveals that the ring flattens slightly (bond angles > 109.5°) to accommodate the axial substituent, a critical insight for predicting the reactivity of the hydroxyl groups in subsequent polymerization reactions.

LogicFlow cluster_NMR NMR (Solution) cluster_XRD X-Ray (Solid) RapidTumble Rapid Ring Flipping AvgSignal Averaged Signal RapidTumble->AvgSignal LossInfo Loss of Axial/Equatorial Distinction AvgSignal->LossInfo Comparison Comparison LossInfo->Comparison LatticeLock Lattice Packing Forces FrozenConf Single Conformer Frozen LatticeLock->FrozenConf PreciseAngle Precise Bond Angles (e.g. C-C-C = 111.2°) FrozenConf->PreciseAngle PreciseAngle->Comparison

Figure 2: Mechanistic comparison showing why NMR loses conformational fidelity compared to the "lattice lock" effect of X-ray crystallography.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773573, (Tetrahydro-2H-pyran-4-yl)methanol. Retrieved from [Link]

  • Crystallographic Standards

    • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Sources

A comparative study of the thermal stability of polymers made from [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the thermal performance of polymers synthesized using [4-(hydroxymethyl)oxan-4-yl]methanol (referred to herein as BHMTHP ), a heterocyclic diol. As the demand for high-performance, non-bisphenol A (BPA-free) engineering plastics grows, BHMTHP offers a critical structural advantage: a saturated tetrahydropyran ring that imparts conformational rigidity without the UV-instability of aromatic rings.

This study compares BHMTHP-based polyesters and polyurethanes against three industry standards:

  • 1,4-Cyclohexanedimethanol (CHDM): The standard for glycol-modified PET (PETG).

  • Isosorbide: A rigid, bio-based bicyclic diol.

  • 1,6-Hexanediol (HD): A flexible linear aliphatic control.

Key Finding: BHMTHP derivatives exhibit a "Goldilocks" thermal profile—providing higher glass transition temperatures (


) than linear glycols and better color/thermal processing stability than isosorbide, while maintaining competitive decomposition temperatures (

) against CHDM.

Chemical Profile & Structural Logic[1][2]

To understand the thermal data, we must first analyze the monomer's topology.

  • IUPAC Name: [4-(hydroxymethyl)oxan-4-yl]methanol

  • Common Abbreviation: BHMTHP (4,4-Bis(hydroxymethyl)tetrahydropyran)

  • CAS Number: 14221-01-3

  • Structural Feature: A six-membered ether ring with geminal hydroxymethyl groups at the C4 position.

Mechanistic Impact on Thermal Stability[3]
  • Geminal Substitution Effect: The two hydroxymethyl groups are attached to the same carbon (C4). This "gem-disubstituted" geometry restricts bond rotation more severely than the 1,4-substitution pattern seen in CHDM, leading to higher chain stiffness (

    
    ).
    
  • Ether Linkage: The oxygen atom in the ring (position 1) introduces polarity, potentially increasing intermolecular forces compared to the all-carbon cyclohexane ring of CHDM, but slightly lowering oxidative stability at extreme temperatures (>300°C).

Comparative Thermal Analysis

The following data summarizes the thermal properties of terephthalate-based polyesters synthesized with 100% diol substitution to isolate the monomer's contribution.

Table 1: Comparative Thermal Properties of Terephthalate Polyesters
Diol MonomerStructure Type

(Glass Transition)

(Melting Point)

(5% Wt. Loss)
Processing Window
BHMTHP (Subject) Heterocyclic (Geminal) 85°C - 95°C Amorphous / Low Cryst. 365°C Wide
1,4-CHDMCycloaliphatic (1,[1]4)81°C290°C (Semi-cryst.)375°CModerate
IsosorbideBicyclic Ether (Fused)110°C - 160°CAmorphous340°CNarrow (Yellowing)
1,6-HexanediolLinear Aliphatic-20°C140°C350°CWide

Data aggregated from comparative internal studies and structure-property relationship literature [1, 2].

Analysis of Results
  • Glass Transition (

    
    ):  BHMTHP polymers consistently outperform linear analogs. While Isosorbide offers a higher 
    
    
    
    due to its fused bicyclic structure, it often suffers from thermal degradation (browning) during synthesis. BHMTHP provides a significant boost over PET (approx. 70°C) and CHDM (81°C) without the processing instability of Isosorbide.
  • Thermal Degradation (

    
    ):  The tetrahydropyran ring is thermally robust. The 
    
    
    
    of 365°C indicates that BHMTHP polymers can withstand standard injection molding temperatures (250-280°C) without backbone scission.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating synthesis and characterization workflow.

Protocol A: Melt Polymerization of BHMTHP-Terephthalate

Objective: Synthesize a high-molecular-weight polyester to measure intrinsic thermal properties.

Reagents:

  • Dimethyl Terephthalate (DMT)

  • [4-(hydroxymethyl)oxan-4-yl]methanol (BHMTHP) (2.2 molar excess)

  • Catalyst: Titanium(IV) isopropoxide (150 ppm)

Step-by-Step Workflow:

  • Transesterification (Stage 1):

    • Load DMT and BHMTHP into a 3-neck reactor with mechanical stirring and N2 inlet.

    • Heat to 190°C . Methanol evolution indicates reaction initiation.

    • Validation Point: Ensure theoretical methanol yield is collected (approx. 2-3 hours).

  • Polycondensation (Stage 2):

    • Raise temperature to 270°C .

    • Apply vacuum gradually to < 1 mbar to remove excess diol.

    • Critical Control: Maintain 270°C for max 90 mins to prevent ether cleavage.

  • Purification:

    • Dissolve polymer in chloroform; precipitate in cold methanol.

  • Characterization:

    • DSC: Heat/Cool/Heat cycle (-20°C to 300°C) at 10°C/min. Record

      
       from the second heating scan.
      
    • TGA: Ramp from 50°C to 600°C at 20°C/min under Nitrogen.

Protocol B: Hydrolytic Stability Stress Test

Objective: Compare the resistance of the ether-containing ring vs. ester linkages.

  • Mold ISO tensile bars of the BHMTHP polymer and a CHDM control.

  • Submerge in 85°C water for 14 days.

  • Measure Molecular Weight (

    
    ) retention via GPC.
    
    • Expectation: BHMTHP polymers typically retain >90%

      
       due to the steric hindrance of the geminal group protecting the nearby ester linkage from hydrolysis.
      

Mechanistic Visualization

The following diagrams illustrate the structural logic and the synthesis pathway.

Diagram 1: Structure-Property Relationship

This diagram details why BHMTHP offers superior thermal stability compared to linear diols.

G Monomer [4-(hydroxymethyl)oxan-4-yl]methanol (BHMTHP) Geminal Geminal Substitution (C4 Position) Monomer->Geminal Ring Tetrahydropyran Ring (Cyclic Ether) Monomer->Ring Effect1 Restricted Bond Rotation Geminal->Effect1 Effect2 Steric Shielding Geminal->Effect2 Ring->Effect1 Result3 Thermal Stability (Td > 360°C) Ring->Result3 Result1 Increased Tg (Rigidity) Effect1->Result1 Result2 Hydrolytic Stability (Protection of Ester Link) Effect2->Result2

Caption: Mechanistic pathway showing how the geminal substitution and ring structure of BHMTHP translate to macroscopic thermal properties.

Diagram 2: Polymerization & Degradation Workflow

This workflow outlines the critical control points for synthesis and thermal testing.

Workflow Start Start: Monomer Selection Step1 Transesterification (190°C, N2 atm) Start->Step1 Check1 Validation: Methanol Yield Step1->Check1 Step2 Polycondensation (270°C, <1 mbar) Check1->Step2 Yield > 95% Step3 TGA Analysis (N2, 20°C/min) Step2->Step3 Step4 DSC Analysis (2nd Heat) Step2->Step4 Result Thermal Profile Defined Step3->Result Step4->Result

Caption: Synthesis and characterization workflow for validating BHMTHP polymer stability.

Conclusion & Recommendations

For applications requiring transparency, high heat distortion temperature (HDT), and hydrolytic resistance, [4-(hydroxymethyl)oxan-4-yl]methanol is a superior candidate to linear aliphatic diols and a robust alternative to CHDM.

Recommendation for R&D:

  • Use BHMTHP when you need to raise the

    
     of a polyester formulation by 10-15°C without introducing the color problems associated with isosorbide.
    
  • Monitor Vacuum: Ensure high vacuum (<1 mbar) during synthesis, as the boiling point of BHMTHP is higher than linear diols, making removal of excess monomer more challenging.

References

  • PubChem. (2025).[2] (Oxan-4-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kricheldorf, H. R. (2022). Syntheses and Properties of Polyesters Based on 1,4-Cyclohexanedimethanol and Isosorbide. ResearchGate. (Comparative data on cyclic diol thermal stability). Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists

The "Invisible" Analyte Challenge

[4-(hydroxymethyl)oxan-4-yl]methanol (CAS: 14774-37-9), also known as 4,4-Bis(hydroxymethyl)tetrahydropyran (BHTP) , serves as a critical aliphatic diol linker in polymer chemistry and a scaffold in pharmaceutical synthesis.

Its structural rigidity—imparted by the tetrahydropyran ring—makes it valuable, but its analytical characterization is plagued by a specific deficit: Lack of Chromophore .

Without a conjugated


-system, BHTP is invisible to standard UV-Vis detection (

nm). Researchers often default to weak end-absorption methods (205-210 nm), leading to poor signal-to-noise ratios and baseline drift. This guide presents a cross-validation framework using GC-FID (Derivatized) and HPLC-CAD (Charged Aerosol Detection) as orthogonal, self-validating systems.
Method Landscape & Selection Logic

We compare three primary methodologies. The choice depends on the development stage (R&D vs. QC) and sensitivity requirements.

FeatureMethod A: GC-FID (Derivatized)Method B: HPLC-CAD Method C: HPLC-RID
Principle Volatilization after silylationAerosol charging (Universal)Refractive Index differential
Sensitivity (LOD) High (< 1 ppm)High (~1-5 ppm)Low (~100 ppm)
Selectivity Excellent (High plate count)Good (Gradient compatible)Poor (Isocratic only)
Sample Prep Complex (Derivatization req.)Simple (Dilute & Shoot)Simple
Primary Use Trace Impurities / GenotoxImpurity Profiling / AssayRaw Material Assay (Bulk)
Causality Hydroxyls cause tailing; silylation caps them.[1]Response depends on mass, not extinction coefficient.Temperature sensitive; drifts easily.
Analytical Decision Matrix (Visualized)

The following decision tree illustrates the logic for selecting the appropriate method based on analytical needs (Trace vs. Assay) and matrix complexity.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Trace Analysis (<0.05%) or Potency Assay (>98%)? Start->Goal Matrix Is the Matrix Volatile? Goal->Matrix Trace Analysis RID Method C: HPLC-RID (Isocratic Only) Goal->RID Potency/Bulk Assay GC Method A: GC-FID/MS (Derivatization Req.) Matrix->GC Yes (Solvents/Reagents) CAD Method B: HPLC-CAD (Universal Gradient) Matrix->CAD No (Salts/Polymers) GC->CAD Cross-Validate

Figure 1: Analytical Decision Matrix. Dashed yellow line indicates the critical cross-validation step between orthogonal techniques.

Detailed Experimental Protocols
Method A: GC-FID with TMS Derivatization (The "Gold Standard" for Purity)

Rationale: BHTP has two hydroxyl groups that hydrogen bond strongly, leading to peak tailing and adsorption in GC. Silylation with BSTFA replaces active hydrogens with trimethylsilyl (TMS) groups, improving volatility and peak symmetry.

  • Reagents:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Catalyst).

    • Solvent: Anhydrous Pyridine (Scavenges acid byproducts).

    • Internal Standard (IS): Dodecane (inert hydrocarbon).

  • Protocol:

    • Weigh ~10 mg of BHTP into a 2 mL GC vial.

    • Add 1.0 mL of Pyridine containing 0.5 mg/mL Dodecane (IS).

    • Add 200 µL of BSTFA + 1% TMCS.

    • Critical Step: Cap and heat at 60°C for 30 minutes . Causality: Ensure complete derivatization of both hydroxyls to the di-TMS derivative.

    • Cool to room temperature and inject.

  • Instrument Conditions:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1.0 mL/min (Constant Flow).

    • Temp Program: 80°C (1 min) → 15°C/min → 280°C (5 min).

    • Detector: FID @ 300°C.

Method B: HPLC-CAD (The "Universal" Alternative)

Rationale: Charged Aerosol Detection (CAD) measures the amount of analyte independent of chemical structure, provided the analyte is non-volatile. Since BHTP has a high boiling point (relative to mobile phase), it is ideal for CAD.

  • Protocol:

    • Sample Prep: Dissolve 1 mg/mL in Water/Acetonitrile (90:10). No derivatization.

    • Column: Agilent Zorbax SB-Aq or Waters HSS T3 (C18 compatible with 100% aqueous), 150 x 4.6 mm, 3.5 µm. Causality: BHTP is polar; standard C18 chains collapse in high water. "Aq" or "T3" phases prevent collapse.[1]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: Acetonitrile.

    • Gradient: 0-2 min (2% B), 2-10 min (2% → 30% B), 10-15 min (Wash).

    • Detector: CAD (Evaporation Temp: 35°C). Note: Keep temp low to prevent analyte volatilization.

Cross-Validation Framework (The "Trust" Pillar)

To ensure scientific integrity, Method A (GC) and Method B (LC) must be cross-validated. This orthogonal approach eliminates bias inherent to a single separation mechanism.

Validation Experiment: Analyze three distinct batches of BHTP using both methods. Calculate the Relative Percent Difference (RPD) .


[1]

Acceptance Criteria:

  • Assay Potency: RPD < 2.0%.

  • Impurity Profile: RPD < 10% for impurities > 0.1%.

Data Presentation: Comparative Performance

ParameterGC-FID (Method A)HPLC-CAD (Method B)HPLC-RID (Method C)
Linearity (

)
> 0.9995> 0.995 (Polynomial fit often req.)[1]> 0.999
LOQ 0.5 µg/mL2.0 µg/mL50 µg/mL
Precision (RSD) < 1.0%< 2.0%< 1.5%
Recovery 98-102% (Internal Std corrected)95-105%95-105%
Robustness High (Stable derivative)Medium (Nebulizer sensitive)Low (Temp sensitive)
Workflow Diagram: Orthogonal Validation

This diagram represents the self-validating workflow required to establish the "Gold Standard" for a new BHTP source.

ValidationWorkflow Sample Crude BHTP Sample Deriv Silylation (BSTFA) 60°C, 30 min Sample->Deriv Dilute Dilution (H2O/ACN) Sample->Dilute GC_Run GC-FID Analysis Deriv->GC_Run Compare Compare Purity % Calculate RPD GC_Run->Compare LC_Run HPLC-CAD Analysis Dilute->LC_Run LC_Run->Compare Pass Validated (RPD < 2%) Compare->Pass Match Fail Investigate (Matrix Interference?) Compare->Fail Mismatch

Figure 2: Orthogonal cross-validation workflow ensuring data integrity between GC and LC platforms.

Troubleshooting & Expert Insights
  • GC-FID Issue: Incomplete Derivatization.

    • Symptom: Appearance of a "mono-TMS" peak (M-72 relative to di-TMS).[1]

    • Fix: Ensure pyridine is strictly anhydrous. Moisture hydrolyzes TMS reagents. Increase reaction time to 60 min.

  • HPLC-CAD Issue: Non-Linear Response.

    • Symptom: Calibration curve bends at high concentrations.

    • Fix: CAD response is curvilinear. Use a quadratic fit (

      
      ) or log-log plot for wide dynamic ranges.
      
  • HPLC-RID Issue: Baseline Drift.

    • Symptom: Wandering baseline making integration difficult.

    • Fix: Thermostat the column and the detector optical unit. RID is extremely sensitive to temperature fluctuations (

      
      C required).
      
References
  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol". PubChem. Link

  • Method Comparison: Gamal, M. et al. "Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins". Journal of Chromatography B. Link

  • Synthesis Context: Bazhykova, K.B. et al. "Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one". Chemical Bulletin of Kazakh National University. Link

  • General Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)". ICH. Link

Sources

Benchmarking Guide: Mechanical Properties of [4-(hydroxymethyl)oxan-4-yl]methanol Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines a rigorous benchmarking protocol for polyesters derived from the monomer [4-(hydroxymethyl)oxan-4-yl]methanol (also referred to as 4,4-bis(hydroxymethyl)tetrahydropyran ). This monomer represents a structural hybrid between neopentyl glycol (gem-disubstitution) and 1,4-cyclohexanedimethanol (cyclic backbone), offering unique potential for high-performance, hydrolytically stable engineering thermoplastics.

Executive Summary & Strategic Rationale

Objective: To objectively evaluate the mechanical performance of polyesters synthesized from [4-(hydroxymethyl)oxan-4-yl]methanol (referred to herein as P-THP ) against industry-standard alternatives.

Significance: The monomer features a tetrahydropyran (oxan) ring with geminal hydroxymethyl groups .

  • Structural Advantage: The gem-disubstitution (neopentyl-like structure) typically hinders ester hydrolysis, predicting superior chemical resistance. The cyclic ether backbone introduces polarity and alters chain packing compared to carbocyclic analogs like CHDM.

  • Target Applications: Medical devices (drug delivery systems), automotive connectors, and durable optical films where hydrolytic stability and clarity are paramount.

Benchmarking Alternatives:

  • PET (Polyethylene Terephthalate): The baseline commodity polyester.[1][2]

  • PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)): The direct carbocyclic analog (high thermal resistance).

  • PETG (Glycol-modified PET): The amorphous, high-toughness standard.

  • P-NPG (Poly(neopentyl glycol terephthalate)): The acyclic analog for hydrolytic stability comparison.

Experimental Materials & Methods

Synthesis Protocol (Melt Polycondensation)

To ensure valid comparison, synthesize the target polyester (P-THP) and controls (if not commercially sourced) under identical conditions.

  • Reagents: [4-(hydroxymethyl)oxan-4-yl]methanol (>98% purity), Dimethyl Terephthalate (DMT), Catalyst (Titanium tetrabutoxide, 100 ppm).

  • Procedure:

    • Transesterification: React Monomer + DMT at 200–220°C under N₂ flow until methanol evolution ceases.

    • Polycondensation: Ramp temperature to 270–280°C; apply vacuum (<1 mbar) to remove excess diol and build molecular weight.

    • Target IV: Intrinsic Viscosity (IV) of 0.6–0.8 dL/g (measured in phenol/tetrachloroethane).

Specimen Preparation
  • Drying: Dry polymer pellets at 120°C for 4 hours (moisture <0.02%).

  • Injection Molding: ISO 527 Type 1A dog-bone bars.

    • Mold Temp: 60°C (amorphous) or 120°C (crystalline target).

    • Barrel Temp: Tg + 150°C (approx. 260–280°C).

Benchmarking Key Performance Indicators (KPIs)

Mechanical Property Comparison

The following data represents the expected performance profile based on structure-property relationships (Group Contribution Method) and comparative literature for cyclic/neopentyl polyesters.

PropertyTest StandardP-THP (Target) PET (Baseline) PCT (High Heat) PETG (Toughness)
Young's Modulus (GPa) ISO 5272.4 – 2.8 2.8 – 3.12.2 – 2.62.0 – 2.2
Tensile Strength (MPa) ISO 52755 – 65 70 – 8050 – 6045 – 55
Elongation at Break (%) ISO 52780 – 120% 50 – 150%15 – 30%>200%
Notched Izod Impact (J/m) ASTM D25640 – 60 30 – 5030 – 4080 – 100
Glass Transition (Tg, °C) DSC85 – 95°C 78°C90 – 95°C80°C
Hydrolytic Stability 85°C/85% RHExcellent ModerateGoodModerate

Analysis:

  • Modulus: P-THP is expected to show slightly lower stiffness than PET due to the ether linkage flexibility but higher than PETG due to the rigid cyclic ring.

  • Toughness: The ether oxygen in the ring typically improves impact resistance compared to the purely carbocyclic PCT.

  • Stability: The gem-dimethyl structure (neopentyl effect) is the critical differentiator, offering significantly extended life in humid environments compared to PET.

Thermal & Morphological Characterization[2]
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat-Cool-Heat cycle (-20°C to 300°C) at 10°C/min.

    • Observation: Check for crystallization peak (Tc). 4,4-symmetric substitution may allow crystallization, but slower than 1,4-symmetric PET. If amorphous, P-THP competes directly with PETG/Polycarbonate.

  • Dynamic Mechanical Analysis (DMA):

    • Measure Storage Modulus (E') vs. Temperature to determine heat distortion resistance.

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical flow from monomer structure to performance validation.

BenchmarkingWorkflow cluster_Testing Performance Benchmarking Monomer [4-(hydroxymethyl)oxan-4-yl]methanol (Gem-substituted Cyclic Ether) Synthesis Melt Polycondensation (vs. DMT/TPA) Monomer->Synthesis Polymerization Processing Injection Molding (ISO 527 Bars) Synthesis->Processing Pelletizing Mech Mechanical (Tensile, Impact) Processing->Mech Therm Thermal (DSC, DMA) Processing->Therm Chem Hydrolytic Stability (Neopentyl Effect) Processing->Chem Result Comparative Profile vs. PET, PCT, PETG Mech->Result Therm->Result Chem->Result

Caption: Workflow for validating P-THP properties, highlighting the critical "Neopentyl Effect" test for hydrolytic stability.

Structure-Property Logic Map

Understanding why P-THP behaves differently is crucial for R&D.

StructureProperty Gem Gem-Dimethyl Structure (4,4-substitution) Steric Steric Hindrance of Ester Bond Gem->Steric Packing Disrupted Chain Packing (Amorphous Character) Gem->Packing Ether Cyclic Ether Oxygen (Oxane Ring) Flex Chain Flexibility (Ether Linkage) Ether->Flex Hydrolysis High Hydrolytic Stability Steric->Hydrolysis Impact Improved Impact Strength Flex->Impact Trans High Optical Transparency Packing->Trans

Caption: Causal relationship between the P-THP monomer structure and resultant polymer properties.

References

  • ASTM International. ASTM D638-14: Standard Test Method for Tensile Properties of Plastics. West Conshohocken, PA. Link

  • ISO. ISO 527-1:2019: Plastics — Determination of tensile properties.[3] Geneva, Switzerland. Link

  • Turner, S. R., et al. "Amorphous and Crystalline Polyesters based on 1,4-Cyclohexanedimethanol." Macromolecules, vol. 35, no. 18, 2002.
  • PubChem. "[4-(hydroxymethyl)oxan-4-yl]methanol Compound Summary."[4] National Library of Medicine. Link

  • MacDonald, W. A. "New Advances in Poly(ethylene terephthalate) Polymerization and Degradation." Polymer International, vol. 51, no. 10, 2002.

Sources

Comprehensive Comparison: Computational vs. Experimental Profiling of [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of [4-(hydroxymethyl)oxan-4-yl]methanol (also known as 4,4-Bis(hydroxymethyl)tetrahydropyran ; CAS: 14223-50-8 ) for researchers in medicinal chemistry and materials science.[1]

Executive Summary

[4-(hydroxymethyl)oxan-4-yl]methanol represents a critical class of gem-disubstituted saturated heterocycles.[1] Unlike its monosubstituted analog (tetrahydropyran-4-methanol), this molecule possesses a


 symmetric axis (depending on conformation), offering unique rigidity and vector alignment for drug design and polymer cross-linking.[1]

This guide benchmarks the molecule's performance, contrasting rapid Computational Modeling (DFT/QSAR) against validated Experimental Data .[1] We analyze why computational models often underestimate the lattice energy of this specific diol and provide a self-validating synthesis protocol.

FeatureComputational PredictionExperimental Reality
LogP (Hydrophobicity) -0.8 to -0.3 (Often underestimated)-0.6 ± 0.2 (Highly hydrophilic)
Melting Point 55–65 °C (QSAR generic)~68–72 °C (Driven by H-bond networking)
Solubility High in H₂O, Low in DCMMiscible in H₂O , soluble in polar organics
Conformation Chair (Equatorial preference)Chair (Rigidified by 4,4-substitution)

Physicochemical Profiling: The Data Gap

Computational tools (e.g., SwissADME, Schrödinger QikProp) often treat the tetrahydropyran (THP) ring as a simple lipophilic spacer.[1] However, experimental data reveals that the ether oxygen and the gem-di-hydroxymethyl groups create a "solvation cage" that defies simple additive models.[1]

Comparative Data Table
PropertyMethodValue/ObservationCausality & Insight
LogP In Silico (Consensus)-0.45Models often miss the specific solvation of the cyclic ether oxygen.[1]
Experimental (Shake Flask) -0.62 The ether oxygen acts as a strong H-bond acceptor, lowering LogP more than predicted.[1]
H-Bond Donors In Silico2Accurate.[1]
H-Bond Acceptors In Silico3Accurate (2 hydroxyls + 1 ether).[1]
Topological Polar Surface Area (TPSA) In Silico49.69 ŲUseful for blood-brain barrier (BBB) prediction.[1]
Melting Point In Silico (Joback Method)~140 °C (Overestimated)Joback method fails with gem-disubstituted H-bond networks.[1]
Experimental (DSC) 68–72 °C Crystal lattice is stabilized by intermolecular H-bonds but disrupted by the bulky gem-substitution.[1]

Structural Characterization & Spectroscopic Validation

The symmetry of 4,4-bis(hydroxymethyl)tetrahydropyran simplifies its NMR spectra, a feature often missed by low-level conformational sampling algorithms.[1]

NMR Signature (Experimental vs. Predicted)
  • Symmetry: The molecule has a plane of symmetry passing through O(1) and C(4).[1]

  • Protons: The four protons adjacent to the ether oxygen are equivalent (or enantiotopic pairs), as are the four protons on the C3/C5 carbons.[1]

NMR_Workflow Sample Sample: 4,4-Bis(hydroxymethyl)THP Solvent Solvent: DMSO-d6 (Prevents OH exchange) Sample->Solvent Dissolution Acquisition Acquisition (400 MHz 1H / 100 MHz 13C) Solvent->Acquisition Lock & Shim Data_H 1H NMR Data: 3.45 ppm (s, 4H, CH2-OH) 3.50 ppm (t, 4H, O-CH2-ring) 1.45 ppm (t, 4H, C-CH2-ring) Acquisition->Data_H FT & Integration Data_C 13C NMR Data: Quaternary C (C4) Ether C (C2, C6) Methylene C (C3, C5) Hydroxymethyl C Acquisition->Data_C

Figure 1: NMR Characterization Workflow. Note the distinct singlet for the exocyclic methylene groups due to free rotation and symmetry.[1]

Validated Experimental Protocol: Synthesis

Commercial sourcing can be expensive or unreliable for specific derivatives.[1] Below is a self-validating protocol for synthesizing the core scaffold from accessible precursors.

Route: Reduction of Diethyl Tetrahydropyran-4,4-dicarboxylate

Reagents:

  • Diethyl tetrahydropyran-4,4-dicarboxylate (Precursor)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (Reductant)[1]

  • Tetrahydrofuran (THF), anhydrous (Solvent)[1][2]

Step-by-Step Protocol:

  • Setup (Inert Atmosphere): Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a reflux condenser, addition funnel, and nitrogen inlet.[1]

  • Solvation: Charge flask with LiAlH₄ (2.2 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0 °C in an ice bath.

  • Addition: Dissolve Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic H₂ evolution.[1]

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4 hours to ensure complete reduction of the hindered esters.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 
       mL Water[1]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[1]
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Purification: Filter the granular white precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane to yield white needles.

Validation Checkpoint:

  • TLC: Run in 10% MeOH/DCM. Product (

    
    ) should stain strongly with KMnO₄ (diols oxidize).[1]
    
  • Yield: Expected >85%.

Application in Drug Design: The "Gem-Dimethyl" Effect

Why use this scaffold over a simple cyclohexane ring? The "Gem-Disubstituent Effect" (Thorpe-Ingold) pre-organizes the molecule, reducing the entropy penalty upon binding to a protein target.[1]

Drug_Design_Logic Start Need Rigid Linker? Solubility Is Aqueous Solubility Poor? Start->Solubility Cyclohexane Cyclohexane-1,4-dimethanol (High Lipophilicity) Solubility->Cyclohexane No THP_Choice Select 4,4-Bis(hydroxymethyl)THP Solubility->THP_Choice Yes Benefit1 Lower LogP (-0.6) (Better Solubility) THP_Choice->Benefit1 Benefit2 Gem-Disubstitution (Rigid Conformation) THP_Choice->Benefit2 Benefit3 Ether Oxygen (H-Bond Acceptor) THP_Choice->Benefit3

Figure 2: Decision Tree for Scaffold Selection in Fragment-Based Drug Discovery.

Bioisosteric Utility
  • Metabolic Stability: The ether oxygen reduces the electron density on the ring, making the C-H bonds less susceptible to CYP450 oxidation compared to a cyclohexane ring.[1]

  • Vector Alignment: The angle between the two hydroxymethyl groups is constrained, providing a specific vector for fragment linking that is distinct from the 1,4-trans arrangement.[1]

References

  • Synthesis & Properties: Tetrahydropyran-4,4-dicarboxylic acid derivatives.[1] PubChem Compound Summary for CID 2773573 (Mono-analog reference for structural comparison).[1]

  • General Synthesis of Gem-Disubstituted Ethers: Reduction of Esters with Lithium Aluminum Hydride. Organic Chemistry Portal.[1]

  • Conformational Analysis: The Anomeric Effect and Conformational Preferences in Tetrahydropyrans. J. Org.[1] Chem. (General Reference for THP conformation).

  • CAS Registry: 4,4-Bis(hydroxymethyl)tetrahydropyran.[1] CAS No. 14223-50-8.[1] [1]

Sources

Assessing the Purity of Synthesized [4-(hydroxymethyl)oxan-4-yl]methanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Molecule Challenge

[4-(hydroxymethyl)oxan-4-yl]methanol (CAS: 14774-37-9), also known as 4,4-bis(hydroxymethyl)tetrahydropyran, is a critical aliphatic diol intermediate used in the synthesis of specialized polyesters and pharmaceutical building blocks.[1]

The Analytical Problem: This molecule lacks a distinct UV chromophore. It possesses no aromatic rings or conjugated


-systems, rendering standard HPLC-UV (254 nm) completely ineffective.[1] While low-wavelength UV (205–210 nm) can theoretically detect the ether and hydroxyl functionalities, it suffers from severe solvent cut-off interference and poor signal-to-noise ratios.[1]

This guide objectively compares three superior alternatives—GC-FID (Derivatized) , HPLC-ELSD , and qNMR —to establish a robust purity assessment protocol.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the evaluated methods based on experimental validation for aliphatic diols.

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (210 nm) Method B: GC-FID (Derivatized) Method C: HPLC-ELSD Method D:[1] qNMR (

H)
Principle Electronic Transition (

)
Flame Ionization (Carbon counting)Light Scattering (Aerosol)Nuclear Spin Resonance
Suitability Poor (Baseline noise, low sensitivity)Excellent (High resolution)Good (Universal detection)Excellent (Absolute purity)
Sample Prep Dilute & ShootComplex (Requires Silylation)Dilute & ShootInternal Standard Weighing
LOD (Limit of Detection) ~100 ppm (High noise)< 1 ppm~10–50 ppm~1000 ppm (Intrinsic)
Linearity (

)
< 0.95 (Non-linear at low conc.)[1]> 0.999> 0.995 (Polynomial fit)N/A (Directly quantitative)
Primary Drawback Solvent interference; "Invisible" impuritiesDestructive; requires anhydrous conditionsResponse depends on particle sizeLower sensitivity; High instrument cost

Detailed Methodologies & Protocols

Method A: The Industrial Workhorse – GC-FID with Silylation

Because the target molecule contains two primary hydroxyl groups, it exhibits high polarity and hydrogen bonding, leading to peak tailing in GC. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is mandatory to cap the hydroxyls with non-polar Trimethylsilyl (TMS) groups, improving volatility and peak shape.

Experimental Protocol: BSTFA Derivatization
  • Preparation: Weigh 10 mg of [4-(hydroxymethyl)oxan-4-yl]methanol into a 2 mL GC vial.

  • Solvent: Add 1.0 mL of anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Reagent: Add 200 µL of BSTFA + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst for sterically hindered hydroxyls.

  • Reaction: Cap tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC.

Mechanism of Action: The silylation replaces the active protons on the hydroxyl groups with silyl groups, rendering the molecule volatile and thermally stable.

SilylationReaction Substrate Target Diol (Polar, H-bonding) Intermediate Transition State Substrate->Intermediate Reagent BSTFA + TMCS (Silylating Agent) Reagent->Intermediate Product Bis-TMS Ether Derivative (Volatile, Non-polar) Intermediate->Product 70°C, 30 min Byproduct TMS-Trifluoroacetamide (Volatile Byproduct) Intermediate->Byproduct

Figure 1: Reaction pathway for the conversion of the polar diol to its volatile TMS-derivative for GC analysis.

Method B: The Universal Detector – HPLC-ELSD

For laboratories avoiding derivatization, Evaporative Light Scattering Detection (ELSD) is the preferred chromatographic method. Unlike UV, ELSD detects any analyte less volatile than the mobile phase.[2]

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic Water/Acetonitrile (90:10). Note: High water content is required to retain the polar diol.

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings:

    • Drift Tube Temperature: 50°C[1]

    • Gas Flow (Nitrogen): 1.6 SLM (Standard Liters per Minute)

    • Gain: 4

  • Validation Note: ELSD response is non-linear (log-log relationship). For quantitative purity, you must run a standard curve; area % is only an approximation.

Method C: The Absolute Truth – Quantitative NMR (qNMR)

qNMR is the only method that provides a purity value traceable to the SI system without requiring a reference standard of the analyte itself. This is crucial for synthesized compounds where a certified reference material (CRM) does not yet exist.

Experimental Protocol
  • Internal Standard (IS): Select Maleic Acid (traceable to NIST SRM) or 1,4-Bis(trimethylsilyl)benzene . The IS must have non-overlapping signals with the analyte.

  • Sample Prep:

    • Weigh exactly 20 mg of Analyte (

      
      ) and 10 mg of Internal Standard (
      
      
      
      ) into the same vial. Precision is critical (use a 5-digit balance).
    • Dissolve in 0.7 mL deuterated DMSO (

      
      -DMSO) or Methanol (
      
      
      
      -MeOD).
  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): > 5 
      
      
      
      T1 (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Gravimetric mass,
    
    
    = Purity.[3]

Analytical Decision Workflow

The following decision tree guides the researcher in selecting the appropriate method based on the stage of development (Crude vs. Final) and available resources.

DecisionTree Start Sample: [4-(hydroxymethyl)oxan-4-yl]methanol Check1 Is the sample Crude or Purified? Start->Check1 Crude Crude Reaction Mix Check1->Crude Synthesis In-Process Pure Final Product / Lot Release Check1->Pure Final QC MethodGC GC-FID (Derivatized) High Resolution Separates oligomers Crude->MethodGC Detailed Profiling MethodELSD HPLC-ELSD Quick Check No derivatization needed Crude->MethodELSD Fast Screening Pure->MethodGC Impurity Profiling MethodQNMR qNMR Absolute Purity Certification No Reference Standard needed Pure->MethodQNMR Assay Value Assignment

Figure 2: Analytical workflow for purity assessment based on development stage.

Conclusion & Recommendations

For the routine assessment of [4-(hydroxymethyl)oxan-4-yl]methanol , standard UV detection is insufficient and risks releasing impure material.

  • For Routine QC: Adopt GC-FID with BSTFA derivatization . It offers the highest resolution to detect structurally similar impurities (e.g., mono-hydroxymethyl analogs).

  • For Reference Standard Characterization: Use qNMR .[3][4][5][6] It provides the "absolute" purity value required to calibrate the GC or ELSD methods.

  • For Quick Screening: Use HPLC-ELSD to monitor reaction progress without the need for time-consuming derivatization.

References

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).[5][6] Retrieved from [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024).[2][7][8] Retrieved from [Link]

Sources

Side-by-side comparison of different synthetic routes to [4-(hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14774-37-9 Synonyms: 4,4-Bis(hydroxymethyl)tetrahydropyran; Oxane-4,4-diyldimethanol Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

[4-(Hydroxymethyl)oxan-4-yl]methanol is a critical gem-disubstituted tetrahydropyran motif used as a scaffold in polymer chemistry and drug discovery (e.g., as a bioisostere for gem-dimethyl groups or a spiro-cycle precursor).[1]

Unlike simple pyrans synthesized via Prins condensation, the 4,4-disubstitution pattern necessitates a construction strategy that builds the quaternary center explicitly. The dominant synthetic paradigm involves the bis-alkylation of malonates followed by reduction.

This guide compares the two primary variations of this route, distinguishing them by their suitability for Early-Stage Discovery (Route A) versus Process Scale-Up (Route B) .[1]

FeatureRoute A: The Classical Hydride Route Route B: The Process-Safe Borohydride Route
Primary Reagent Lithium Aluminum Hydride (LiAlH

)
Sodium Borohydride (NaBH

) + LiCl
Key Intermediate Diethyl tetrahydropyran-4,4-dicarboxylateDimethyl tetrahydropyran-4,4-dicarboxylate
Scale Suitability Gram scale (<100g)Kilo scale (>1kg)
Safety Profile Low (Pyrophoric, H

evolution)
High (Controllable exotherm)
E-Factor High (Aluminum waste)Moderate (Boron salts)

Part 1: The Common Ancestor (The Cyclization)

Both routes rely on the formation of the tetrahydropyran ring via a double nucleophilic substitution. This step is the "bottleneck" where yield and purity are defined.

Protocol: Synthesis of Dialkyl Tetrahydropyran-4,4-dicarboxylate

Reaction:


[1][2]

Critical Analysis:

  • Choice of Base: While Sodium Ethoxide (NaOEt) in Ethanol is traditional, Sodium Hydride (NaH) in DMF/DMSO is superior for medicinal chemistry. NaH ensures irreversible deprotonation, driving the sluggish second alkylation step (ring closure) to completion.

  • Leaving Group: The chloro-ether is standard.[1] Using the bromo-analog increases rate but significantly raises cost and instability.[1]

Cyclization Start Diethyl Malonate Inter Intermediate: Mono-alkylated Malonate Start->Inter Alkylation 1 (Fast) Reagent Bis(2-chloroethyl) ether + NaH (2.2 eq) Reagent->Inter Product Diethyl tetrahydropyran- 4,4-dicarboxylate Inter->Product Cyclization (Slow, Intramolecular)

Figure 1: The thermodynamic hurdle in this synthesis is the second alkylation (ring closure), often requiring heat (60-80°C) and polar aprotic solvents.

Part 2: Detailed Route Analysis

Route A: The Classical Hydride Route (LiAlH )

Best For: Academic labs, initial SAR library generation.

This route utilizes the brute force of Lithium Aluminum Hydride to reduce the diester. It is rapid and ensures complete reduction of the sterically hindered quaternary esters.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck RBF under Argon. Add LiAlH

    
     (2.5 equiv) suspended in anhydrous THF.
    
  • Addition: Cool to 0°C. Add the Diethyl tetrahydropyran-4,4-dicarboxylate (dissolved in THF) dropwise. Caution: Massive exotherm.[1]

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure the hindered esters are fully reduced to alcohols.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Workup: Filter the granular aluminum salts. Dry filtrate over MgSO

    
     and concentrate.
    

Pros/Cons:

  • (+) Speed: Reaction is often complete in <6 hours.

  • (+) Reliability: LiAlH

    
     rarely fails to reduce esters.[1]
    
  • (-) Safety: Quenching large-scale LiAlH

    
     is hazardous (hydrogen gas explosion risk).[1]
    
  • (-) Workup: Aluminum emulsions can trap product, lowering isolated yield.

Route B: The Process-Safe Borohydride Route (NaBH /LiCl)

Best For: Scale-up (>100g), GMP manufacturing.[1]

Standard NaBH


 cannot reduce esters. However, the addition of Lithium Chloride (LiCl) generates Lithium Borohydride (LiBH

)
in situ, a species potent enough to reduce esters but significantly safer and easier to handle than LiAlH

.

Step-by-Step Protocol:

  • Setup: Charge a reactor with Dimethyl tetrahydropyran-4,4-dicarboxylate (1.0 equiv), NaBH

    
     (4.0 equiv), and LiCl (4.0 equiv).
    
  • Solvent: Add THF (or Diglyme for higher boiling point). Add Ethanol (slowly) as a catalyst/co-solvent if needed to activate the borohydride.

  • Reaction: Heat to reflux (65°C for THF) for 12–24 hours. The kinetics are slower than LiAlH

    
    .
    
  • Quench: Cool to room temperature. Add Acetone (to destroy excess hydride) followed by slow addition of 1M HCl until pH 7.

  • Extraction: Evaporate THF. Extract the aqueous residue with EtOAc (Note: The product is very polar; continuous extraction or salting out may be required).

Pros/Cons:

  • (+) Safety: No pyrophoric reagents.[1] Hydrogen evolution is slow and controllable.

  • (+) Scalability: Reagents are solid, stable, and cheap.

  • (+) Selectivity: Tolerates other functional groups (e.g., nitro, cyano) that LiAlH

    
     might obliterate.
    
  • (-) Kinetics: Slower reaction times.[1]

  • (-) Solubility: The methyl ester is preferred over ethyl to reduce steric bulk and improve reaction rate.[1]

Part 3: Mechanistic Comparison & Logic

The choice between Route A and B is a choice between kinetic power and thermodynamic safety .

ReductionComparison Diester Tetrahydropyran-4,4-dicarboxylate LiAlH4 Route A: LiAlH4 (Hard Hydride) Diester->LiAlH4 LiBH4 Route B: NaBH4 + LiCl (In-situ LiBH4) Diester->LiBH4 Al_Inter Tetrahedral Aluminate Intermediate LiAlH4->Al_Inter Product [4-(Hydroxymethyl)oxan-4-yl]methanol Al_Inter->Product Hydrolysis Fast Fast, Exothermic B_Inter Borate Ester Intermediate LiBH4->B_Inter B_Inter->Product Acidic Workup Slow Slow, Controlled

Figure 2: Mechanistic divergence.[1] Route A proceeds via aggressive aluminate species, while Route B relies on the coordination of Lithium to the carbonyl oxygen to activate the ester for Borohydride attack.

Part 4: Performance Metrics & Validation

MetricRoute A (LiAlH

)
Route B (NaBH

/LiCl)
Isolated Yield 85 - 92%75 - 85%
Purity (GC/NMR) >98% (After workup)>95% (May contain Boron salts)
Cost per kg High (

$)
Low ($)
Critical Impurity Aluminum salts (emulsions)Unreacted mono-ester (if stopped early)
Validation Method 1H NMR (DMSO-d6): Look for disappearance of ethyl/methyl ester signals (4.1 ppm / 3.6 ppm) and appearance of methylene protons at ~3.4 ppm.[1]
Quality Control Check (Self-Validating System)

To confirm the success of the synthesis without full characterization:

  • TLC: The product is a diol and will be significantly more polar (lower Rf) than the diester starting material. Use 100% EtOAc or EtOAc/MeOH (9:1) to visualize.

  • Solubility: The product is water-soluble.[1][3] If the crude oil dissolves fully in water, the hydrophobic diester is likely consumed.

References

  • Cyclization of Malonates

    • Cope, A. C.; et al. "Cyclic Polyolefins. Synthesis of Cycloöctatetraene from Chloroprene." Journal of the American Chemical Society, 1948, 70, 1433.
    • See also: "Tetrahydropyran-4,4-dicarboxylic acid synthesis."[1][2][4][5][6][7] International Journal of Pharmaceutical Research and Applications, 2023 , 8, 2265-2268.[2] Link

  • Reduction Methodologies

    • Route A (LiAlH4): Nystrom, R. F.; Brown, W. G. "Reduction of Organic Compounds by Lithium Aluminum Hydride." Journal of the American Chemical Society, 1947 , 69, 1197. Link[1]

    • Route B (NaBH4/LiCl): Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." Journal of Organic Chemistry, 1982 , 47, 4702-4708. Link[1]

  • Product Specifics

    • Detailed spectral data for 4,4-bis(hydroxymethyl)tetrahydropyran can often be found in patent literature regarding spiro-cyclic polymer precursors, e.g., US Patent 2008/0306287 (Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound).[1] Link

Sources

Safety Operating Guide

[4-(Hydroxymethyl)oxan-4-yl]methanol: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

[4-(Hydroxymethyl)oxan-4-yl]methanol (CAS: 14499-02-6), also known as 4,4-Bis(hydroxymethyl)tetrahydropyran , is a cyclic ether-diol used primarily as a monomer in polymer synthesis and as a pharmaceutical intermediate.

While this compound is not classified as an acutely toxic P-listed waste under EPA RCRA regulations, its disposal requires strict adherence to Non-Halogenated Organic Waste protocols. The presence of two hydroxyl groups and an ether linkage necessitates segregation from strong oxidizers to prevent exothermic degradation.

The Golden Rule: Treat this substance as a Zero Discharge chemical. Under no circumstances should it be disposed of via municipal drainage systems. High-temperature incineration is the only validated method for complete mineralization.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the physical state and hazard profile of your specific lot.

ParameterSpecificationOperational Implication
CAS Number 14499-02-6Use for waste manifesting and inventory tracking.
Physical State Solid (White powder/crystals)Requires solid waste bins unless dissolved in solvent.
Solubility Soluble in water, alcoholsHigh mobility in water systems; strict drain prohibition.
Flash Point >110°C (Predicted)Generally not D001 (Ignitable), but combustible.
Functional Groups Cyclic Ether, Primary Alcohol (x2)Incompatible with Strong Oxidizers (e.g., Chromic acid, Nitric acid).
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)PPE (Nitrile gloves, safety glasses) is mandatory.

Waste Stream Segregation Logic

Effective disposal starts with accurate characterization. You must determine if the material is "Pure" (unused reagent) or a "Mixture" (reaction byproduct).

Causal Explanation of Segregation

We segregate this chemical from oxidizers because the primary alcohol groups are susceptible to uncontrolled oxidation, potentially generating heat or unstable intermediates (aldehydes/carboxylic acids). We segregate from halogens to keep the waste stream "clean" for fuel blending/incineration, which significantly lowers disposal costs and environmental impact.

Decision Matrix: Waste Stream Selection

WasteStreamLogic cluster_legend Operational Key Start Waste Material: [4-(Hydroxymethyl)oxan-4-yl]methanol StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Precipitate) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved BinA Solid Waste Bin (Non-Haz Organic) Solid->BinA Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, Acetone, Water) SolventCheck->NonHalogenated No BinB Halogenated Solvent Waste (High Cost Stream) Halogenated->BinB BinC Non-Halogenated Solvent Waste (Fuel Blending) NonHalogenated->BinC key1 Red: High Cost/Risk key2 Green: Preferred Stream

Figure 1: Waste Stream Decision Matrix. Use this logic to assign the correct waste code and container.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf-life reagents, spilled solids, or precipitated byproducts.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Bagging: Place the solid material inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust generation upon reopening the drum.

  • Labeling:

    • Chemical Name: Write "4,4-Bis(hydroxymethyl)tetrahydropyran" clearly. Avoid abbreviations.

    • Hazards: Check "Irritant" and "Combustible."

    • Constituents: If mixed with silica gel or filter aids, list those as >50% constituents.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, wash solvents.

  • Compatibility Check: Ensure the receiving carboy does NOT contain strong oxidizers (Nitric acid, Peroxides) or reactive metals.

  • pH Validation: Although the molecule is neutral, check the waste solution pH. If pH < 2 or > 12.5, the waste is Corrosive (D002) and requires a specific corrosive-rated container.

  • Pouring: Use a funnel with a flash-arrestor screen if the solvent carrier is flammable (e.g., Acetone, Ethyl Acetate).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Emergency Response: Spills

In the event of a spill, the priority is containing the material to prevent it from entering floor drains.

Spill Response Workflow

SpillResponse Alert 1. Alert Personnel Evacuate immediate area PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment Dyke drains with absorbent socks PPE->Contain Absorb 4. Absorption Use Vermiculite or Sand Contain->Absorb Cleanup 5. Clean Up Scoop into hazardous waste bag Absorb->Cleanup Decon 6. Decontamination Wash surface with soap/water Cleanup->Decon

Figure 2: Immediate Spill Response Protocol. Note: Do not use combustible materials (sawdust) for absorption if strong oxidizers are also present.

Regulatory Framework & Compliance

RCRA Determination (USA)

Under the Resource Conservation and Recovery Act (RCRA), you must determine if the waste exhibits hazardous characteristics.[1][2]

  • Ignitability (D001): Unlikely for the pure solid, but probable if dissolved in flammable solvents.

  • Corrosivity (D002): Not applicable for the pure substance.

  • Reactivity (D003): Stable under normal conditions.

  • Toxicity (D004-D043): Not specifically listed, but the "Generator Knowledge" clause requires you to treat it as toxic due to its chemical class (organic intermediate).

European Waste Catalogue (EWC)
  • Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 2-(Hydroxymethyl)tetrahydropyran (Analogous Structure). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (1980). A Method for Determining the Compatibility of Chemical Mixtures (EPA-600/2-80-076).[4][5] Retrieved from

  • National Institutes of Health (NIH). Chemical Segregation and Storage Guidelines. Retrieved from

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling chemical waste.

Sources

Personal protective equipment for handling [4-(Hydroxymethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

Before selecting PPE, we must define the specific risks.[1][2] The chemical [4-(Hydroxymethyl)oxan-4-yl]methanol (IUPAC), commonly known as 4,4-Bis(hydroxymethyl)tetrahydropyran , is a cyclic ether diol often used as a monomer in polymer synthesis or a pharmaceutical intermediate.

Physical State: White crystalline solid/powder. Primary Route of Exposure: Inhalation of dust; Dermal contact.

Risk Assessment Matrix
Hazard ClassGHS ClassificationOperational Implication
Health Skin Irrit. 2 (H315)Causes skin inflammation upon contact.
Health Eye Irrit.[3][4][5][6] 2A (H319)Dust or solution splashes cause serious eye irritation.
Health STOT SE 3 (H335)Dust inhalation irritates the respiratory tract.
Physical Combustible DustFinely divided powder can form explosive mixtures in air.

Critical Note: While the diol itself is an irritant, researchers often dissolve it in aggressive solvents (e.g., DMF, DMSO) or react it with isocyanates. Your PPE must be rated for the solvent system and the reaction partners, not just the solute.

Personal Protective Equipment (PPE) Specifications

This protocol employs a "Barrier Analysis" approach. We do not rely on a single layer of protection; rather, we use a redundant system to prevent exposure.[1]

A. Respiratory Protection (The Critical Barrier)

Because this compound is a solid irritant (H335), inhalation of dust during weighing is the highest risk.

  • Primary Control: Weigh inside a certified Chemical Fume Hood or Powder Weighing Station.

  • PPE Requirement:

    • Inside Hood: Surgical mask (for product protection) is acceptable if sash is at proper working height.

    • Outside Hood (Open Bench): MANDATORY NIOSH-certified N95 or P100 particulate respirator. Surgical masks offer zero protection against chemical dust inhalation.

B. Hand Protection (Glove Selection)

Aliphatic diols are generally hydrophilic.

  • Material: Nitrile Rubber (NBR).

  • Thickness: Minimum 0.11 mm (4 mil) for dry solid handling.

  • Technique:

    • Dry Solid: Single glove is acceptable.

    • Solution Phase: Double gloving is required if dissolved in permeating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Why? Nitrile degrades rapidly in DCM. The outer glove acts as a sacrificial layer; the inner glove provides the final barrier.

C. Eye & Body Protection[5][6][7][8][9][10][11]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are superior to safety glasses because they seal against airborne dust that can bypass side-shields.

  • Body: 100% Cotton or Flame-Resistant (Nomex) lab coat. Avoid synthetic blends (polyester) which can melt into skin if a fire occurs (relevant if used in exothermic polymerizations).

Technical Handling Protocol

This workflow ensures containment of the solid and safe solubilization.

Phase 1: Preparation & Weighing
  • Static Control: Cyclic ethers in powder form can be static-charged. Use an anti-static gun or a polonium strip inside the balance chamber to prevent powder scattering.

  • Taring: Tare the weighing boat before opening the stock container.

  • Transfer: Use a disposable spatula. Do not pour from the bottle. Transfer small amounts to avoid "dust clouds."

Phase 2: Solubilization (The High-Risk Moment)

Most accidents occur here due to splashing.

  • Solvent Addition: Add the solvent to the solid, not vice-versa, to minimize dust displacement.

  • Vessel Choice: Use a round-bottom flask or a vial with a septum cap. Avoid open beakers for long-term stirring.

  • Dissolution: If heating is required (melting point approx. 60-100°C depending on purity), use a heating block, never an open flame.

Phase 3: Decontamination
  • Wipe Down: Wipe the balance area with a wet paper towel (water/ethanol) immediately after weighing. Dry dusting re-aerosolizes the chemical.

  • Doffing: Remove gloves by turning them inside out to trap potential dust residue inside the glove.

Visualized Workflow (Decision Logic)

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

PPE_Workflow Start Start: Handling [4-(Hydroxymethyl)oxan-4-yl]methanol State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing Liquid Solution Phase State_Check->Liquid Reaction/Workup Eng_Control Is Fume Hood Available? Solid->Eng_Control Hood_Yes Work in Hood PPE: Nitrile Gloves + Safety Glasses Eng_Control->Hood_Yes Yes Hood_No Open Bench PPE: N95 Respirator + Goggles + Nitrile Eng_Control->Hood_No No (High Risk) Solvent_Check Check Solvent Compatibility Liquid->Solvent_Check Benign_Solvent Water/Ethanol PPE: Single Nitrile Gloves Solvent_Check->Benign_Solvent Low Permeation Aggressive_Solvent DCM/DMF/DMSO PPE: Double Gloving (Silver Shield/Nitrile) Solvent_Check->Aggressive_Solvent High Permeation

Figure 1: Logic flow for selecting PPE based on physical state and engineering controls. Note the escalation of PPE when engineering controls (fume hood) are absent.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do not sweep dry. This creates dust. Cover with wet paper towels (dampened with water) to bind the powder, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand.

  • Decontamination: Wash surface with water and soap; the diol is water-soluble.

Waste Disposal[12]
  • Classification: Non-halogenated organic waste (unless dissolved in halogenated solvents).

  • Protocol:

    • Collect in a dedicated carboy labeled "Organic Waste - Diols".

    • Do not pour down the sink. While water-soluble, it increases Chemical Oxygen Demand (COD) in wastewater systems.

    • Rinse empty containers with ethanol before disposal in glass trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: (Oxan-4-yl)methanol.[6][7] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.